Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
cis-ethyl (2S,3R)-2,3-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(9)7-5(2)6(7)3/h5-7H,4H2,1-3H3/t5-,6+,7? |
InChI 键 |
GIGHGCMJPURZJA-MEKDEQNOSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate is a chiral organic compound that has garnered significant interest within the pharmaceutical and fine chemical industries. Its rigid, three-membered ring structure, adorned with specific stereochemistry, makes it a valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role as a drug intermediate.[1][2][3] The unique conformational constraints and metabolic stability imparted by the cyclopropane motif are highly desirable in modern drug design, making a thorough understanding of this intermediate essential for researchers in the field.
Chemical Identity and Physicochemical Properties
Chemical Structure:
The structure of this compound is characterized by a cyclopropane ring substituted with two methyl groups and an ethyl carboxylate group. The "rel-(2R,3S)" designation indicates the relative stereochemistry of the two methyl groups, which are on the same side of the cyclopropane ring (cis configuration).
Molecular Formula: C8H14O2[3][4]
Molecular Weight: 142.20 g/mol [3]
CAS Number: 2388503-71-5[3][5]
While specific, experimentally determined physicochemical data for this compound are not widely published in readily accessible literature, the properties of structurally similar cyclopropane esters can provide valuable insights. The table below summarizes key identifiers and anticipated properties.
| Property | Value | Source |
| IUPAC Name | rel-ethyl (2R,3S)-2,3-dimethylcyclopropane-1-carboxylate | - |
| CAS Number | 2388503-71-5 | [3][5] |
| Molecular Formula | C8H14O2 | [3][4] |
| Molecular Weight | 142.20 g/mol | [3] |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| Boiling Point | Not specified; likely similar to related isomers | - |
| Density | Not specified | - |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |
Stereochemistry: The Foundation of Biological Activity
The stereochemistry of this compound is a critical aspect influencing its utility as a chiral building block. The cis-configuration of the methyl groups creates a specific three-dimensional arrangement that is often essential for achieving the desired biological activity in the final drug molecule. The interaction of a drug with its biological target is highly dependent on the precise spatial orientation of its functional groups, and the rigid cyclopropane scaffold of this intermediate helps to lock in a desired conformation.
Diagram: Stereochemical Representation of this compound
Caption: 2D representation highlighting the cis-stereochemistry.
Synthesis Strategies
One common approach involves the catalytic cyclopropanation of an alkene with a diazoacetate. The choice of catalyst is crucial for controlling the stereoselectivity of the reaction. Chiral catalysts, often based on transition metals like copper or rhodium, can be employed to favor the formation of a specific enantiomer.
Illustrative Synthetic Pathway:
A plausible synthetic route to a racemic mixture of cis-2,3-dimethylcyclopropanecarboxylate would involve the reaction of cis-2-butene with ethyl diazoacetate in the presence of a suitable catalyst. Subsequent chiral resolution or the use of a chiral catalyst from the outset would be necessary to obtain the desired (2R,3S) enantiomer.
Diagram: Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Applications in Drug Development
This compound is primarily utilized as a drug intermediate.[1][2][3] The cyclopropane moiety is a "bioisostere" for other chemical groups, meaning it can mimic the size, shape, and electronic properties of other functionalities while offering improved metabolic stability. This is a key advantage in drug design, as it can lead to compounds with longer half-lives and improved pharmacokinetic profiles.
The specific applications of this intermediate are likely tied to the proprietary drug development programs of various pharmaceutical companies. However, the presence of the chiral cyclopropane core suggests its use in the synthesis of active pharmaceutical ingredients (APIs) where precise three-dimensional structure is critical for efficacy.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The coupling constants between the cyclopropyl protons can provide information about their relative stereochemistry (cis or trans).
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the ester carbonyl group.
-
Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are necessary to separate and quantify the enantiomers and diastereomers, ensuring the stereochemical purity of the material.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate care in a laboratory or industrial setting. While a specific safety data sheet (SDS) for this exact compound is not publicly available, general precautions for handling similar organic esters should be followed. This includes working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact.
Conclusion
This compound stands as a testament to the growing importance of stereochemically defined building blocks in modern pharmaceutical research. Its rigid cyclopropane core and specific stereochemistry offer a unique combination of properties that are highly sought after in the design of novel therapeutics. While much of the specific application data for this intermediate remains within the proprietary domain of drug discovery companies, the fundamental principles of its synthesis and its value as a chiral synthon are clear. Further research and development involving this and similar cyclopropane-containing intermediates are poised to continue driving innovation in the pharmaceutical industry.
References
An In-depth Technical Guide to the Synthesis of rel-Ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate
Introduction
The cyclopropane ring, a motif of fundamental importance in organic chemistry, is a key structural component in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique conformational rigidity and electronic properties impart valuable characteristics to parent structures. Among the diverse family of cyclopropane-containing compounds, rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate stands out as a significant synthetic intermediate. The specific cis relative stereochemistry between the two methyl groups is a crucial determinant of the biological activity and physical properties of its derivatives.
This technical guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the stereoselective synthesis of this important building block. We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed experimental protocols, and discuss the critical parameters that govern the stereochemical outcome of the reaction.
The Cornerstone of Synthesis: Stereospecific Cyclopropanation
The most direct and widely employed strategy for the synthesis of 2,3-disubstituted cyclopropanes is the cyclopropanation of an alkene. The stereochemical integrity of this process is paramount for obtaining the desired rel-(2R,3S) isomer. The key to achieving this lies in the stereospecific nature of the carbene or carbenoid addition to the double bond.
The Power of Concerted Reactions
The cyclopropanation of an alkene with a carbene, often generated from a diazo compound in the presence of a transition metal catalyst, typically proceeds through a concerted transition state. This means that the two new carbon-carbon bonds forming the cyclopropane ring are formed in a single, synchronous step. As a result, the stereochemistry of the starting alkene is directly translated to the product.
To synthesize this compound, which has a cis relationship between the two methyl groups, one must start with a cis-alkene. In this case, the logical and readily available precursor is cis-2-butene . The concerted addition of an ethoxycarbonylcarbene to cis-2-butene ensures that the two methyl groups remain on the same face of the newly formed cyclopropane ring.
Catalytic Systems for Stereoselective Cyclopropanation
While various methods for cyclopropanation exist, transition metal catalysis, particularly with copper complexes, has proven to be highly effective and versatile for the reaction of diazoacetates with alkenes.
Copper-Catalyzed Cyclopropanation: A Mechanistic Overview
The reaction is initiated by the decomposition of ethyl diazoacetate in the presence of a copper(I) catalyst to form a highly reactive copper-carbene intermediate. This intermediate then reacts with the alkene in the selectivity-determining step. The addition is a concerted but asynchronous process, meaning that while the bonds are formed in one step, the process has some charge separation in the transition state.[1] The stereospecificity of the reaction is a strong indicator of a concerted mechanism.
References
An In-depth Technical Guide to Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate (CAS Number: 2388503-71-5), a chiral drug intermediate with significant potential in the synthesis of novel therapeutic agents. While specific data for this compound is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers in medicinal chemistry and drug development. We will explore the fundamental chemical properties, propose a stereoselective synthetic route, predict its analytical characterization, and discuss its potential applications as a key building block in the creation of advanced pharmaceuticals.
Introduction: The Significance of the Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a diverse array of biologically active molecules. Its inherent ring strain and unique electronic properties impart a level of conformational rigidity that is highly sought after in drug design. The introduction of a cyclopropane scaffold can significantly influence a molecule's binding affinity for its biological target, enhance its metabolic stability, and improve its overall pharmacokinetic profile. These desirable characteristics have led to the incorporation of cyclopropane rings in a number of approved drugs and countless investigational compounds.
This compound belongs to this important class of molecules. Its specific stereochemistry and substitution pattern offer a unique three-dimensional structure that can be exploited to fine-tune the biological activity of a parent compound. As a chiral building block, it provides a synthetically accessible entry point to a range of complex molecular architectures.
Chemical Properties and Stereochemistry
This compound is a stereoisomer of ethyl 2,3-dimethylcyclopropanecarboxylate. The "rel" notation indicates the relative stereochemistry of the substituents on the cyclopropane ring. In this case, the two methyl groups are on opposite sides of the ring (trans), and the (2R,3S) designation specifies the absolute configuration at the two stereocenters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2388503-71-5 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| Purity | 96.69% (example from supplier) | [1] |
The specific arrangement of the methyl and ethyl carboxylate groups in the (2R,3S) configuration provides a distinct spatial orientation that can be crucial for achieving selective interactions with chiral biological targets such as enzymes and receptors.
Stereoselective Synthesis
To obtain the desired (2R,3S) stereochemistry, a chiral catalyst is essential. Dirhodium(II) carboxylates and copper-based catalysts with chiral ligands are widely used for this purpose and have demonstrated high levels of both diastereoselectivity and enantioselectivity.
Proposed Synthetic Workflow:
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of a chiral dirhodium(II) catalyst, such as Rh₂(S-DOSP)₄ (0.5-2 mol%), in a dry, inert solvent (e.g., dichloromethane or toluene) under an argon atmosphere, add an excess of cis-2-butene.
-
Reagent Addition: Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (typically ranging from -78°C to room temperature, depending on the catalyst and substrate). The slow addition is crucial to maintain a low concentration of the diazoacetate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction and remove the catalyst by filtration through a short plug of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired this compound.
The choice of the chiral catalyst is paramount in controlling the stereochemical outcome. The specific ligand on the metal center will dictate the facial selectivity of the carbene addition to the alkene, leading to the desired (2R,3S) enantiomer.
Analytical Characterization (Predicted)
The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted:
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Ethyl group: A triplet for the -CH₃ and a quartet for the -OCH₂-. - Methyl groups on cyclopropane: Two distinct doublets due to coupling with the adjacent cyclopropyl protons. - Cyclopropane ring protons: Complex multiplets in the upfield region, characteristic of cyclopropyl protons. The specific coupling constants will be indicative of the trans relationship between the methyl groups. |
| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region (~170-175 ppm). - Ethyl group carbons: Two signals for the -OCH₂- and -CH₃. - Cyclopropane ring carbons: Three signals in the upfield region. - Methyl carbons: Two signals for the methyl groups attached to the cyclopropane ring. |
| IR Spectroscopy | - C=O stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of an ester carbonyl group. - C-O stretch: An absorption in the region of 1100-1300 cm⁻¹. - C-H stretches: Bands corresponding to sp³ C-H bonds of the alkyl groups. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 142. - Fragmentation Pattern: Characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅) and other fragments resulting from the cleavage of the cyclopropane ring. |
For an example of a typical IR spectrum for a related compound, ethyl cyclopropanecarboxylate, please refer to the NIST Chemistry WebBook[2]. Similarly, mass spectrometry data for related compounds can also be found in the NIST database[3].
Applications in Drug Discovery and Development
This compound is classified as a drug intermediate, indicating its primary use as a starting material for the synthesis of more complex, biologically active molecules. The unique stereochemistry and conformational rigidity of this building block make it particularly valuable in the following areas:
-
Scaffold for Novel Therapeutics: The (2R,3S)-2,3-dimethylcyclopropane core can serve as a rigid scaffold to which various pharmacophoric groups can be attached. This allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with a biological target.
-
Bioisosteric Replacement: This cyclopropane derivative can be used as a bioisostere for other chemical groups, such as gem-dimethyl groups or other small rings, to improve the metabolic stability and pharmacokinetic properties of a drug candidate.
-
Probing Structure-Activity Relationships (SAR): By incorporating this specific stereoisomer into a series of drug analogues, medicinal chemists can probe the importance of stereochemistry for biological activity. Comparing the activity of the (2R,3S)-isomer with other stereoisomers can provide crucial insights into the binding mode of the molecule with its target.
A notable example of a commercially successful class of compounds containing a substituted cyclopropane ring is the pyrethroid insecticides , such as permethrin and deltamethrin. The cyclopropanecarboxylate core is essential for their insecticidal activity. While the substitution pattern is different, the underlying principle of using a rigid cyclopropane scaffold to achieve a specific biological effect is the same.
Another relevant example is Cilastatin , a renal dehydropeptidase inhibitor, which contains a cyclopropane ring. This demonstrates the utility of cyclopropane-containing molecules in modulating enzyme activity.
Conclusion
This compound is a valuable chiral building block for the synthesis of novel and improved pharmaceutical agents. While direct and extensive literature on this specific compound is limited, by leveraging the vast knowledge of cyclopropane chemistry and the established utility of similar molecules, we can confidently predict its properties and potential applications. Its unique stereochemistry and rigid core make it an attractive tool for medicinal chemists seeking to enhance the potency, selectivity, and metabolic stability of their drug candidates. As the demand for more sophisticated and effective therapeutics grows, the importance of such well-defined chiral intermediates will undoubtedly continue to increase.
References
Introduction: The Significance of Stereoisomerism in Cyclopropane Scaffolds
An In-Depth Technical Guide to the Stereochemistry of Ethyl 2,3-Dimethylcyclopropanecarboxylate: Synthesis, Separation, and Characterization
The cyclopropane ring, a fundamental three-membered carbocycle, is a prevalent structural motif in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its rigid, planar structure and unique electronic properties make it a valuable component for modulating a molecule's conformation, metabolic stability, and binding affinity to biological targets. However, the true potential of cyclopropane-containing compounds in drug development and materials science can only be unlocked through precise control of their three-dimensional arrangement, or stereochemistry. The introduction of substituents onto the cyclopropane ring often generates multiple stereocenters, leading to the formation of diastereomers and enantiomers, each of which can exhibit profoundly different biological activities.[3]
Ethyl 2,3-dimethylcyclopropanecarboxylate serves as an exemplary model system for understanding the critical principles of cyclopropane stereochemistry. With two stereocenters and a cis/trans relationship between substituents, it embodies the challenges and opportunities inherent in stereoselective synthesis and analysis. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals on the stereoisomers of ethyl 2,3-dimethylcyclopropanecarboxylate, methodologies for their stereoselective synthesis, protocols for their separation, and techniques for their characterization.
The Stereoisomers of Ethyl 2,3-Dimethylcyclopropanecarboxylate
The structure of ethyl 2,3-dimethylcyclopropanecarboxylate possesses two stereocenters at carbons C2 and C3. This gives rise to a total of three distinct stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).
-
Trans Isomers : The (1R,2R) and (1S,2S) isomers have the two methyl groups on opposite faces of the cyclopropane ring. These two isomers are non-superimposable mirror images of each other, constituting an enantiomeric pair.
-
Cis Isomer : The (1R,2S) isomer has both methyl groups on the same face of the ring. This molecule possesses an internal plane of symmetry and is therefore achiral, classified as a meso compound. Its mirror image, the (1S,2R) configuration, is identical to it.
The relationship between these stereoisomers is a critical concept, as their distinct spatial arrangements dictate their physical properties and biological interactions.
Stereoselective Synthesis Strategies
The synthesis of cyclopropanes is most commonly achieved through the reaction of an alkene with a carbene or carbenoid. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting alkene and the nature of the carbene transfer reagent.
Diastereoselective Synthesis: Controlling Cis/Trans Isomerism
The relative stereochemistry (cis or trans) of the product is directly controlled by the stereochemistry of the alkene precursor. This is a classic example of a stereospecific reaction.
-
Synthesis of trans-Isomers : The reaction of trans-2-butene with ethyl diazoacetate (EDA) in the presence of a suitable catalyst (e.g., a rhodium(II) or copper(II) complex) will yield the racemic mixture of (trans)-ethyl 2,3-dimethylcyclopropanecarboxylate.
-
Synthesis of the cis-Isomer : Similarly, the cyclopropanation of cis-2-butene with EDA will selectively produce the cis (meso) isomer.
Enantioselective Synthesis: Accessing Single Enantiomers
To obtain an enantiomerically enriched sample of the trans isomers, an asymmetric catalyst is required. This involves the use of a chiral ligand complexed to the metal center (e.g., rhodium, copper, or ruthenium), which creates a chiral environment around the reactive carbene intermediate. This chiral catalyst will preferentially catalyze the formation of one enantiomer over the other.
A representative approach involves the use of chiral dirhodium(II) catalysts, which are highly effective for asymmetric cyclopropanation reactions with ethyl diazoacetate. The choice of chiral ligand on the rhodium catalyst is paramount for achieving high enantioselectivity.
Separation of Stereoisomers
For applications in drug development, the isolation of a single, pure stereoisomer is often mandatory.[4] This requires robust separation methodologies.
Separation of Diastereomers (cis vs. trans)
Since diastereomers have different physical properties, they can be separated using standard laboratory techniques such as fractional distillation or, more commonly, flash column chromatography on silica gel. The difference in polarity between the cis and trans isomers, arising from their different dipole moments, allows for their separation using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
Separation of Enantiomers (Chiral Resolution)
Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. The most effective and widely used technique for resolving enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[5][6]
Protocol: Representative Chiral HPLC Method
This protocol is a representative method for the analytical separation of the trans-enantiomers of ethyl 2,3-dimethylcyclopropanecarboxylate, based on common practices for similar compounds.[7]
-
Column Selection : A polysaccharide-based Chiral Stationary Phase (CSP) is the preferred choice. The Daicel CHIRALPAK® AD-H column, which has an amylose derivative coated on a silica support, is known to be effective for a wide range of chiral separations.[7][8]
-
Mobile Phase Preparation : Prepare an isocratic mobile phase consisting of a mixture of n-Hexane and 2-Propanol (Isopropanol or IPA). A typical starting ratio is 90:10 (v/v). The mobile phase should be filtered and degassed prior to use.
-
System Setup :
-
HPLC System : Standard analytical HPLC system with a UV detector.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210 nm.
-
-
Sample Preparation : Dissolve a small amount of the racemic trans-ester mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis : Inject 5-10 µL of the sample solution and run the analysis. The two enantiomers should elute as separate peaks. The resolution can be optimized by adjusting the percentage of the polar modifier (2-Propanol) in the mobile phase.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and stereochemistry of the synthesized esters.
Distinguishing Cis and Trans Isomers via ¹H NMR
The most definitive feature in the ¹H NMR spectrum for assigning cis and trans stereochemistry in cyclopropanes is the coupling constant (J) between the vicinal protons on the ring (H2 and H3).
-
Jcis : The coupling constant between two protons on the same face of the ring is typically larger.
-
Jtrans : The coupling constant between two protons on opposite faces of the ring is smaller.
For the 2,3-disubstituted cyclopropane ring in this system, one would expect to observe 3JH2-H3(cis) > 3JH2-H3(trans) . This difference allows for unambiguous assignment of the diastereomers. Additionally, the chemical shifts of the methyl groups and ring protons will differ between the two isomers due to different steric and electronic environments.
| Compound | Isomer | Expected ¹H NMR Features |
| Ethyl 2,3-dimethylcyclopropanecarboxylate | cis (meso) | Larger coupling constant (3J) between H2 and H3. Due to symmetry, the two methyl groups may be chemically equivalent. |
| Ethyl 2,3-dimethylcyclopropanecarboxylate | trans (racemic) | Smaller coupling constant (3J) between H2 and H3. The two methyl groups are chemically distinct. |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also show distinct signals for each isomer. The cis isomer, being meso, will have fewer signals than the trans enantiomers due to its higher symmetry. For example, the two methyl carbons in the cis isomer are chemically equivalent and will appear as a single peak, whereas they are inequivalent in the trans isomer and will show two separate peaks.
Applications in Drug Development and Agrochemicals
The 2,3-dimethylcyclopropanecarboxylate core is a key structural component of synthetic pyrethroid insecticides.[9] Pyrethroids, such as permethrin, cypermethrin, and deltamethrin, are synthetic analogues of the natural insecticide pyrethrin.[1][2] The specific stereochemistry of the cyclopropane ring is crucial for their insecticidal activity and toxicity profile. For instance, the insecticidal activity of permethrin is largely attributed to the isomers derived from the (1R)-cyclopropanecarboxylic acid precursor.[10]
While ethyl 2,3-dimethylcyclopropanecarboxylate itself is not a direct pharmaceutical agent, its synthesis and stereochemical analysis provide a foundational workflow for the development of more complex, biologically active molecules where the defined stereochemistry of a cyclopropane ring is a critical design element.
Conclusion
The stereochemistry of ethyl 2,3-dimethylcyclopropanecarboxylate provides a rich platform for exploring the principles of stereoselective synthesis and chiral analysis. Mastery of the techniques to control diastereoselectivity through substrate geometry and enantioselectivity via asymmetric catalysis is fundamental to modern organic chemistry. Furthermore, the ability to separate and characterize these isomers using chromatographic and spectroscopic methods is a critical skill for chemists in the pharmaceutical and agrochemical industries. This guide has provided a technical framework and representative protocols to aid researchers in navigating the complexities of this important molecular scaffold.
References
- 1. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cypermethrin | C22H19Cl2NO3 | CID 2912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units: synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
Chiral Pool Synthesis from Dimethylcyclopropanecarboxylate: A Technical Guide for Drug Development
Introduction: The Strategic Value of the Constrained Ring
In the landscape of modern drug discovery, the pursuit of molecular complexity and three-dimensionality is paramount for enhancing potency, selectivity, and pharmacokinetic properties. The cyclopropane ring, a motif once considered a synthetic curiosity, has emerged as a privileged scaffold.[1] Its rigid, three-membered structure acts as a "conformational lock," presenting substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets. Furthermore, the introduction of sp³-rich chiral centers on this strained ring system allows for a nuanced exploration of chemical space, a strategy that has proven highly successful in moving away from the "flatland" of aromatic compounds.[1]
This guide delves into the chiral pool synthesis of valuable building blocks derived from dimethylcyclopropanecarboxylate. We will explore the primary stereoisomers and present two powerful, complementary strategies for their preparation: the kinetic resolution of racemic mixtures via enzymatic catalysis and the de novo asymmetric synthesis using transition metal catalysis. This document is intended for researchers, medicinal chemists, and process development professionals, providing not only detailed protocols but also the underlying mechanistic rationale to empower informed decision-making in the laboratory.
Part 1: The Building Blocks - Stereoisomers of Dimethylcyclopropanecarboxylic Acid
The term "dimethylcyclopropanecarboxylate" can refer to several isomers, each presenting unique synthetic opportunities. The two most prominent scaffolds are the 2,2-dimethyl and the 2,3-dimethyl derivatives.
-
2,2-Dimethylcyclopropanecarboxylic Acid: This isomer possesses a single stereocenter at C1. The (S)-(+)-enantiomer is a cornerstone intermediate in the synthesis of Cilastatin , an inhibitor of the renal enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.[2]
-
2,3-Dimethylcyclopropanecarboxylic Acid: This scaffold contains three stereocenters, leading to four possible stereoisomers: (1R,2S,3R) and (1S,2R,3S) for the cis isomer, and (1R,2R,3S) and (1S,2S,3R) for the trans isomer. Accessing these individual isomers stereoselectively provides a rich toolkit for probing structure-activity relationships.
The strategic choice of which isomer to pursue is dictated by the final therapeutic target. This guide will provide methodologies to access these key chiral synthons.
Part 2: Accessing the Chiral Pool - Key Methodologies
Two principal strategies dominate the production of enantiomerically pure cyclopropanecarboxylates: resolving a racemic mixture or building the chiral centers directly through asymmetric synthesis.
Strategy 1: Enzymatic Kinetic Resolution of 2,2-Dimethylcyclopropanecarboxylate
Kinetic resolution is a powerful technique that exploits the ability of a chiral catalyst—in this case, an enzyme—to react at different rates with the two enantiomers of a racemic substrate. Lipases are particularly effective for this purpose due to their high enantioselectivity in the hydrolysis of esters.[3] The lipase Novozym 435 (Lipase B from Candida antarctica, immobilized) has proven to be an exceptional biocatalyst for the resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE).[4]
The Causality Behind the Method: The enzyme's active site is a chiral environment. It preferentially binds and hydrolyzes one enantiomer of the ester (the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) largely unreacted. This difference in reaction rates allows for the separation of the (S)-acid from the (R)-ester at approximately 50% conversion, achieving high enantiomeric excess (ee) for both products. The mechanism involves a catalytic triad (Ser-His-Asp/Glu) within the lipase active site that forms a covalent acyl-enzyme intermediate with the preferred enantiomer.[5][6]
Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Resolution of Racemic Ester.
Optimized Protocol for (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid
This protocol is adapted from established literature procedures.[4]
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 1 M phosphate buffer solution and adjust the pH to 7.2.
-
Substrate Addition: Add racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) to the buffer to a final concentration of 65 mmol/L. Note: The solubility can be enhanced by adding N,N-dimethylformamide (DMF) as a co-solvent up to 15% (v/v), which can increase yield and shorten reaction time.
-
Enzyme Addition: Add immobilized lipase Novozym 435 to a concentration of 16 g/L.
-
Incubation: Stir the mixture at a constant temperature of 30°C. Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the acid product and the remaining ester via chiral HPLC.
-
Reaction Termination: Stop the reaction at or near 50% conversion to maximize the ee of both products. This typically occurs between 56-64 hours.
-
Workup:
-
Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate) to recover the unreacted (R)-ester.
-
Carefully acidify the remaining aqueous layer to a pH of ~2 using 2 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the (S)-acid product.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final products.
-
| Parameter | Optimal Value | Rationale |
| Enzyme | Novozym 435 (16 g/L) | High activity and enantioselectivity for this substrate. Immobilization allows for easy recovery and reuse.[4] |
| Substrate Conc. | 65 mmol/L | Balances reaction rate and potential substrate inhibition.[4] |
| pH | 7.2 | Optimal pH for Novozym 435 activity in this hydrolysis reaction.[4] |
| Temperature | 30°C | Provides a good balance between reaction rate and enzyme stability, maximizing enantioselectivity.[4] |
| Co-solvent | 15% DMF (optional) | Increases substrate solubility, leading to a higher yield (up to 49.0%) and shorter reaction time.[7] |
| Reaction Time | ~56-64 hours | Timed to stop the reaction near 50% conversion for optimal ee of both acid and ester.[4] |
| Expected Yield | ~45-49% | Theoretical maximum is 50%. |
| Expected ee | >98% | High enantioselectivity (E-value > 200) is achievable under these conditions.[4] |
Strategy 2: Asymmetric Cyclopropanation
As an alternative to resolution, asymmetric synthesis constructs the chiral cyclopropane core directly from achiral precursors. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is one of the most powerful and versatile methods to achieve this.[8] The reaction proceeds via a transient rhodium carbene intermediate, which is then transferred to the alkene. The chirality is induced by chiral ligands coordinated to the rhodium catalyst.
The Causality Behind the Method: Chiral dirhodium tetracarboxylate catalysts, such as those derived from N-arylsulfonylprolinates or other chiral carboxylic acids, create a well-defined chiral pocket around the active rhodium center.[9] The diazo compound reacts with the catalyst to form a chiral metal carbene. The alkene then approaches this intermediate in a sterically and electronically favored orientation, dictated by the chiral ligands. This controlled trajectory of approach ensures that the C-C bonds form on a specific face of the alkene relative to the incoming carbene, leading to high diastereo- and enantioselectivity.[8][10]
Mechanism of Rhodium-Catalyzed Asymmetric Cyclopropanation
Caption: General Mechanism for Rhodium-Catalyzed Cyclopropanation.
Illustrative Protocol for Asymmetric Cyclopropanation
This generalized protocol is based on methodologies described for the cyclopropanation of styrenes and other olefins with donor/acceptor carbenes.[9] The synthesis of a simple dimethylcyclopropanecarboxylate would involve the reaction of isobutylene with methyl diazoacetate.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.01-1 mol%) in a dry, degassed solvent such as dimethyl carbonate or dichloromethane.
-
Alkene Addition: Add the alkene substrate (e.g., isobutylene can be bubbled through the solution or added as a condensed liquid at low temperature) in excess (typically 5-10 equivalents).
-
Diazo Compound Addition: Prepare a solution of the diazo compound (e.g., methyl diazoacetate) in the same solvent. Add this solution to the reaction mixture dropwise via a syringe pump over several hours. Safety Note: Diazo compounds are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction by TLC or GC to follow the consumption of the diazo compound (visualized by its color) and the formation of the product.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cyclopropane product from the catalyst and any side products (e.g., carbene dimers).
-
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral GC or HPLC.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Chiral Dirhodium(II) Carboxylates | Highly effective for carbene transfer; chiral ligands induce asymmetry with high fidelity.[9] |
| Catalyst Loading | 0.001 - 1 mol% | High turnover numbers are possible, making the process atom-economical. Low loadings are often sufficient.[9] |
| Alkene | 5-10 equivalents (excess) | Using the alkene in excess minimizes the formation of carbene dimer side products. |
| Diazo Addition | Slow addition via syringe pump | Maintains a low concentration of the diazo compound, preventing dimerization and ensuring safety. |
| Solvent | Dichloromethane, Dimethyl Carbonate | Anhydrous, non-protic solvents are required. Dimethyl carbonate is a greener alternative.[9] |
| Temperature | Room Temperature to 40°C | Reactions are typically fast and efficient under mild conditions. |
| Expected Yield | 70-95% | Generally high-yielding for a variety of substrates. |
| Expected ee/dr | >90% ee, >20:1 dr | Highly dependent on the specific catalyst, diazo compound, and alkene combination.[10] |
Part 3: Application in Pharmaceutical Synthesis: The Case of Ticagrelor
While the 2,2-dimethyl isomer is key for Cilastatin, other chiral cyclopropanes are vital for different therapeutics. The antiplatelet drug Ticagrelor relies on a chiral cyclopropylamine core, which can be synthesized from a chiral cyclopropanecarboxylate precursor.[11][12]
A highly efficient route to the key intermediate, ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, has been developed using a whole-cell biocatalyst expressing an engineered globin protein.[11] This biocatalyst performs the asymmetric cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, achieving >99% dr and 98% ee.[11] This highlights the power of biocatalysis as an alternative to traditional metal catalysis for complex building blocks.
Synthetic Diversification Pathway
Caption: Conversion of Chiral Ester to a Key Amine Intermediate.
The ester is first hydrolyzed to the carboxylic acid. The acid can then be converted to the corresponding amine via a Curtius rearrangement, which proceeds with retention of stereochemistry at the cyclopropane ring. This amine is the crucial building block that is further elaborated to form the final Ticagrelor molecule.[11][13]
Part 4: Analytical Characterization
Ensuring the stereochemical purity of these building blocks is critical. A combination of chiral chromatography and NMR spectroscopy is typically employed.
-
Chiral HPLC/GC: This is the gold standard for determining enantiomeric excess. The carboxylic acid or ester is passed through a column containing a chiral stationary phase (e.g., cellulose- or amylose-based). The two enantiomers interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification.[14]
-
NMR Spectroscopy:
-
Diastereomer Analysis: ¹H NMR is highly effective for determining the diastereomeric ratio of cis and trans isomers. The coupling constants (J-values) between the cyclopropyl protons are diagnostic: Jcis is typically larger than Jtrans. Furthermore, the chemical shifts of the methyl and ring protons are distinct for each diastereomer.[14]
-
Enantiomer Analysis: To resolve the signals of enantiomers in NMR, a chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃) or a chiral solvating agent can be added.[15] These agents form transient diastereomeric complexes with the analyte, causing the NMR signals of the two enantiomers to appear at different chemical shifts, allowing for their integration and the determination of ee.
-
Conclusion
Chiral dimethylcyclopropanecarboxylates are not merely synthetic intermediates; they are enabling building blocks that provide a direct route to three-dimensional molecular architecture essential for modern drug design. The choice between enzymatic resolution and asymmetric synthesis offers flexibility in process development, balancing factors such as substrate availability, catalyst cost, and desired stereochemical outcome. By understanding the mechanistic principles and practical protocols outlined in this guide, researchers can confidently leverage these powerful synthons to accelerate the discovery and development of next-generation therapeutics.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubtexto.com [pubtexto.com]
- 7. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. jocpr.com [jocpr.com]
- 14. pure.uva.nl [pure.uva.nl]
- 15. electronicsandbooks.com [electronicsandbooks.com]
A Deep Dive into the Spectroscopic Characterization of Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of Substituted Cyclopropanes
Cyclopropane rings, despite their inherent ring strain, are prevalent structural motifs in a wide array of natural products and pharmaceutical agents.[1] Their rigid, three-dimensional geometry allows for precise spatial positioning of substituents, making them valuable as conformational constraints in drug design. The title compound, rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate, possesses a specific relative stereochemistry that is crucial for its intended biological activity or for its role as a chiral precursor. Accurate and unambiguous structural confirmation is therefore a critical step in its synthesis and application.[2] This guide will walk through the synergistic application of modern spectroscopic methods to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[3][4] For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for confirming its constitution and relative stereochemistry.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of a molecule provides a wealth of information regarding the chemical environment, connectivity, and stereochemical relationships of its hydrogen atoms. The peculiar electronic structure of the cyclopropane ring, often described as having "σ-aromaticity," results in a characteristic upfield shift for ring protons compared to their acyclic counterparts.[5][6]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (cyclopropyl) | 1.2 - 1.4 | ddd | J(H1,H2) ≈ 8-10 (cis), J(H1,H3) ≈ 4-6 (trans), J(H1,CH₃) ≈ 6-7 |
| H2 (cyclopropyl) | 0.7 - 0.9 | dq | J(H2,H1) ≈ 8-10 (cis), J(H2,CH₃) ≈ 6-7 |
| H3 (cyclopropyl) | 0.5 - 0.7 | m | J(H3,H1) ≈ 4-6 (trans), J(H3,CH₃) ≈ 6-7 |
| -OCH₂CH₃ | 4.0 - 4.2 | q | J ≈ 7.1 |
| -CH(CH₃) | 1.1 - 1.3 | d | J ≈ 6-7 |
| -CH(CH₃) | 1.0 - 1.2 | d | J ≈ 6-7 |
| -OCH₂CH₃ | 1.2 - 1.3 | t | J ≈ 7.1 |
Causality behind Predicted Shifts and Couplings:
-
Cyclopropane Protons (H1, H2, H3): The upfield chemical shifts are a direct consequence of the shielding effect from the cyclopropane ring current.[5] The cis relationship between H1 and H2 would result in a larger vicinal coupling constant (³J ≈ 8-10 Hz) compared to the trans relationship between H1 and H3 (³J ≈ 4-6 Hz). This difference is a critical diagnostic tool for assigning the relative stereochemistry.[7]
-
Ethyl Ester Protons: The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom, resulting in a downfield shift around 4.1 ppm. They appear as a quartet due to coupling with the neighboring methyl group, which in turn appears as a triplet.
-
Methyl Groups on Cyclopropane: The two methyl groups are diastereotopic and are expected to have slightly different chemical shifts. They will appear as doublets due to coupling with their respective adjacent cyclopropyl protons.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the protons, the cyclopropane carbons are also shielded, appearing at unusually high field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 172 - 175 |
| -OCH₂CH₃ | 60 - 62 |
| C1 (cyclopropyl) | 25 - 30 |
| C2 (cyclopropyl) | 18 - 23 |
| C3 (cyclopropyl) | 15 - 20 |
| -CH(CH₃) | 15 - 20 |
| -CH(CH₃) | 13 - 18 |
| -OCH₂CH₃ | 14 - 15 |
Rationale for Predicted Shifts:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field.
-
Cyclopropane Carbons: The carbons of the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum. The carbon bearing the ester group (C1) will be the most deshielded among the ring carbons.
-
Ethyl and Methyl Carbons: These appear in the typical aliphatic region of the spectrum.
Experimental Protocol for NMR Analysis
A standardized protocol ensures reproducibility and high-quality data.[8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (COSY and HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will be crucial for confirming the connectivity between the cyclopropyl protons and the methyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[9] For this compound, the IR spectrum will be dominated by absorptions corresponding to the ester functionality and the aliphatic C-H bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C=O (ester) | 1725 - 1745 | Stretch |
| C-O (ester) | 1150 - 1250 | Stretch |
| C-H (sp³) | 2850 - 3000 | Stretch |
| C-H (cyclopropane) | ~3050 | Stretch |
Interpretation of Key Absorptions:
-
C=O Stretch: A strong, sharp absorption band in the region of 1725-1745 cm⁻¹ is the most prominent feature and is highly indicative of the ester carbonyl group.
-
C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the ethyl and methyl groups. A weaker absorption slightly above 3000 cm⁻¹ can often be attributed to the C-H bonds of the cyclopropane ring, reflecting their slightly higher s-character.[7]
Experimental Protocol for IR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a single drop of the neat liquid sample of this compound onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of fragmentation patterns.[10][11]
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₄O₂. The calculated monoisotopic mass is 142.0994 g/mol . A peak corresponding to this m/z value should be observable, confirming the molecular weight.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to a fragment ion at m/z 97.
-
Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group would result in a fragment at m/z 113.
-
McLafferty Rearrangement: While less likely for this specific structure, it is a potential fragmentation pathway for esters with longer alkyl chains.
-
Experimental Protocol for MS Analysis
Electron Ionization (EI) is a standard ionization technique for volatile, small organic molecules.
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or through direct infusion.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed information about the carbon-hydrogen framework and stereochemistry, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to the structure through fragmentation patterns. By integrating the data from these techniques, researchers can confidently confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. artofsmart.com.au [artofsmart.com.au]
- 11. arcjournals.org [arcjournals.org]
The Strategic Role of Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropane Scaffold in Bioactive Molecules
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged motif in medicinal chemistry and agrochemical design. Its inherent ring strain and unique electronic properties impart a level of conformational rigidity and metabolic stability to parent molecules that is often challenging to achieve with other aliphatic systems. This guide focuses on a specific, stereochemically defined building block, Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate , and explores its function and potential in the synthesis of complex, high-value molecules. While direct, named applications of this precise intermediate are not widely documented in public literature, its structural features point towards a significant role as a chiral precursor, particularly in the development of next-generation pharmaceuticals and agrochemicals. By examining the well-established applications of its close analogs, we can elucidate the strategic advantages offered by the specific stereochemistry and substitution pattern of the title compound.
This guide will delve into the synthetic rationale for employing polysubstituted cyclopropanes, provide an overview of stereoselective synthetic methodologies, and present detailed experimental protocols representative of the transformations this versatile intermediate can undergo.
The Cyclopropanecarboxylate Core: A Foundation of Potent Bioactivity
The utility of the cyclopropanecarboxylate scaffold is most prominently demonstrated in two major classes of commercial products: pyrethroid insecticides and the renal dehydropeptidase inhibitor, Cilastatin. Understanding the role of the cyclopropane ring in these molecules provides a critical context for appreciating the potential of this compound.
Pyrethroid Insecticides: Stereochemistry as the Arbiter of Potency
Pyrethroids, such as permethrin and deltamethrin, are synthetic analogs of the natural insecticidal pyrethrins. Their mechanism of action involves the disruption of sodium channels in insect neurons. The core of these molecules is a 2,2-dimethyl-3-substituted-cyclopropanecarboxylic acid esterified with a suitable alcohol.[1][2]
The stereochemistry of the cyclopropane ring is paramount to the insecticidal efficacy of pyrethroids. For instance, in many pyrethroids, the (1R)-cis and (1R)-trans isomers of the cyclopropanecarboxylic acid precursor are significantly more active than their (1S) counterparts. This stereochemical dependence highlights the precise three-dimensional fit required for potent interaction with the target protein. The introduction of an additional methyl group at the 3-position, as in the title compound, offers a vector for further structural refinement to potentially enhance target binding, modulate metabolic stability, or alter the spectrum of activity.
Cilastatin: A Chiral Building Block for Enzyme Inhibition
Cilastatin is co-administered with the carbapenem antibiotic imipenem to prevent its degradation by renal dehydropeptidase-I. The key pharmacophore of Cilastatin is derived from (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.[3] The synthesis of Cilastatin relies on the availability of this chiral cyclopropane building block in high enantiomeric purity.
The established importance of the stereochemistry of the 2,2-dimethylcyclopropane core in Cilastatin underscores the potential of this compound as a precursor for novel enzyme inhibitors. The specific (2R,3S) configuration and the additional methyl group could be leveraged to target different enzymes or to improve the pharmacokinetic profile of existing drug candidates.
Stereoselective Synthesis of 2,3-Disubstituted Cyclopropanes: Crafting the Chiral Core
The synthesis of stereochemically defined cyclopropanes is a cornerstone of modern organic chemistry. The preparation of this compound can be approached through several strategic pathways, including stereoselective cyclopropanation and enzymatic resolution of a racemic mixture.
Catalytic Asymmetric Cyclopropanation
The most direct route to enantiomerically enriched cyclopropanes is through the asymmetric cyclopropanation of alkenes. This is typically achieved using a transition metal catalyst, often based on rhodium, copper, or ruthenium, in conjunction with a chiral ligand. The reaction involves the transfer of a carbene, generated from a diazo compound, to an alkene.
For the synthesis of the title compound, the cyclopropanation of ethyl tiglate (ethyl (E)-2-methylbut-2-enoate) with a methyl diazoacetate precursor in the presence of a suitable chiral catalyst would be a plausible approach. The choice of catalyst and ligand is critical for controlling both the diastereoselectivity (cis/trans) and the enantioselectivity of the reaction.
Diagram 1: Conceptual Workflow for Asymmetric Cyclopropanation
Caption: Asymmetric cyclopropanation workflow.
Enzymatic Resolution: Harnessing Biocatalysis for Chirality
An alternative and often highly efficient method for obtaining enantiomerically pure compounds is through enzymatic resolution of a racemic mixture. Lipases are commonly employed for the stereoselective hydrolysis of esters. In the context of this compound, a lipase could selectively hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the unreacted ester and the resulting carboxylic acid.
For example, racemic ethyl 2,3-dimethylcyclopropanecarboxylate could be treated with a lipase such as Candida antarctica lipase B (Novozym 435). The enzyme would preferentially hydrolyze one enantiomer, for instance, the (2S,3R)-ester, to the corresponding carboxylic acid, leaving the desired (2R,3S)-ester unreacted and thus enantiomerically enriched.
Diagram 2: Enzymatic Resolution Process
Caption: Workflow for enzymatic resolution.
Key Synthetic Transformations and Experimental Protocols
As a versatile intermediate, this compound can undergo a variety of chemical transformations at the ester functionality, providing access to a range of other important building blocks.
Hydrolysis to the Carboxylic Acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, yielding a key intermediate for amide bond formation or other derivatizations.
Protocol: Alkaline Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Saponification: Add a solution of sodium hydroxide (1.5 eq) in water and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with a mineral acid (e.g., 1M HCl).
-
Extraction: Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography.
Reduction to the Alcohol
Reduction of the ester provides the corresponding cyclopropylmethanol, a valuable building block for the synthesis of ethers, halides, and other derivatives.
Protocol: Reduction of this compound with Lithium Aluminum Hydride
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran under a nitrogen atmosphere.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams (Fieser work-up).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with additional solvent.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol. Purify by distillation or flash column chromatography.
Amide Formation
Coupling of the corresponding carboxylic acid with an amine is a key step in the synthesis of many pharmaceuticals, including analogs of Cilastatin.
Protocol: Amide Coupling of (2R,3S)-2,3-dimethylcyclopropanecarboxylic Acid
-
Activation: To a solution of (2R,3S)-2,3-dimethylcyclopropanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and an additive like HOBt (1.2 eq).
-
Base Addition: Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography or crystallization.
Table 1: Summary of Key Transformations and Expected Products
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. NaOH, EtOH/H₂O2. HCl | (2R,3S)-2,3-dimethylcyclopropanecarboxylic acid |
| This compound | 1. LiAlH₄, THF2. Fieser work-up | ((2R,3S)-2,3-dimethylcyclopropyl)methanol |
| (2R,3S)-2,3-dimethylcyclopropanecarboxylic acid | Amine, HATU, DIPEA, DMF | (2R,3S)-N-(substituted)-2,3-dimethylcyclopropanecarboxamide |
Future Perspectives and Conclusion
This compound represents a chiral building block with significant, albeit largely untapped, potential in synthetic chemistry. While its direct applications are not as extensively documented as those of its 2,2-dimethyl analog, the principles of stereochemistry and structure-activity relationships strongly suggest its utility in the creation of novel, high-value molecules. The additional methyl group and the specific (2R,3S) stereochemistry provide a unique structural motif that can be exploited to fine-tune the biological activity and pharmacokinetic properties of drug candidates and agrochemicals.
As the demand for more sophisticated and effective chemical entities continues to grow, the exploration of underutilized chiral building blocks like this compound will be crucial. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this versatile intermediate in their synthetic endeavors. The continued development of stereoselective synthetic methods will undoubtedly make such chiral cyclopropanes more accessible, paving the way for their integration into the next generation of bioactive molecules.
References
A Senior Application Scientist's Guide to the Preliminary Investigation of Substituted Cyclopropanecarboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Cyclopropane Moiety as a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the cyclopropane ring has emerged from a structural curiosity to a cornerstone of rational drug design. Its unique stereoelectronic properties—a result of significant ring strain, leading to shorter, stronger C-H bonds and enhanced π-character in its C-C bonds—confer remarkable advantages upon parent molecules.[1][2][3] The incorporation of this three-membered ring can impart conformational rigidity, locking a molecule into its bioactive conformation to enhance binding potency and selectivity.[1][4] Furthermore, the cyclopropyl group is often used to improve metabolic stability, as it is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl chains.[4][5] This increased stability can lead to a longer in vivo half-life, a critical parameter in optimizing dosing regimens.[4] This guide provides a comprehensive technical overview of the preliminary steps in investigating novel substituted cyclopropanecarboxylates, from synthesis to initial biological screening.
Chapter 1: Strategic Synthesis of the Cyclopropane Core
The construction of the cyclopropane ring is a foundational step. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance required for the target molecule. We will explore two of the most robust and widely adopted methodologies: Rhodium-Catalyzed Cyclopropanation and the Simmons-Smith Reaction.
Rhodium-Catalyzed Cyclopropanation of Alkenes
This method is one of the most effective strategies for synthesizing cyclopropanes, particularly those with ester functionalities.[6] It involves the reaction of an alkene with a diazo compound, catalyzed by a rhodium(II) complex. The key to this reaction is the in situ formation of a rhodium carbene intermediate, which then transfers the carbene moiety to the alkene.[7]
Causality of Method Selection: Rhodium catalysis is chosen for its high efficiency, stereoselectivity, and functional group tolerance. Chiral rhodium catalysts, such as those derived from adamantylglycine, can achieve high levels of enantioselectivity (up to 98% ee), which is paramount in drug development where single enantiomers are often required.[6][8][9] The reaction proceeds in a concerted, asynchronous manner, which helps preserve the stereochemistry of the starting alkene.[6]
The Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and highly reliable method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification).[10][11] It is a stereospecific reaction where the configuration of the starting alkene is retained in the cyclopropane product.[11]
Causality of Method Selection: A key advantage of the Simmons-Smith reaction is its remarkable diastereoselectivity with substrates containing directing groups, such as allylic alcohols. The hydroxyl group coordinates to the zinc atom of the reagent, delivering the methylene group to the same face of the double bond.[12] This provides a powerful and predictable method for controlling the relative stereochemistry of the product, a critical consideration in structure-activity relationship (SAR) studies.
Chapter 2: Experimental Protocols and Workflow
A robust and reproducible workflow is essential for the preliminary investigation of a new chemical series. The following protocols are designed to be self-validating, with clear endpoints and quality control checks.
Protocol: Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate
This protocol describes a representative Rhodium(II)-catalyzed cyclopropanation.
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add styrene (1.0 eq), Rh₂(OAc)₄ (0.01 eq), and anhydrous dichloromethane (DCM, 20 mL).
-
Reagent Addition: Begin stirring the solution and cool to 0 °C in an ice bath. Prepare a solution of ethyl diazoacetate (EDA, 1.2 eq) in anhydrous DCM (10 mL).
-
Reaction: Add the EDA solution dropwise to the reaction flask over 1 hour using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound, preventing dimerization and ensuring selective reaction with the alkene.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Workup: Quench the reaction by carefully adding acetic acid (0.1 mL) to decompose any remaining catalyst. Concentrate the mixture in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the product as a mixture of cis and trans diastereomers.
Protocol: Chiral Separation by HPLC
This protocol outlines a general method for separating the enantiomers of a chiral cyclopropanecarboxylate.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® IA, ID).[13] The choice is often empirical and requires screening.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane/isopropanol or acetonitrile/water for polar compounds.[13]
-
Sample Preparation: Dissolve a small amount of the purified racemic mixture in the mobile phase to a concentration of ~1 mg/mL.
-
Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.[13]
-
Collection: Once optimized, perform preparative injections to collect the separated enantiomers for further analysis.
Chapter 3: Analytical Characterization
Unambiguous characterization is the bedrock of trustworthiness in chemical research. Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of cyclopropane derivatives.
-
¹H NMR: The protons on the cyclopropane ring typically appear in the upfield region (δ 0.5-2.0 ppm) due to the ring current effect.[14][15] The coupling constants (J-values) are highly diagnostic: Jtrans is typically smaller (4-6 Hz) than Jcis (7-10 Hz), and the geminal coupling (Jgem) is often negative.[16]
-
¹³C NMR: The sp³-hybridized carbons of the cyclopropane ring also resonate at a characteristically high field (δ 5-30 ppm).[17]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often using an Orbitrap analyzer, is used to confirm the elemental composition.[18] The fragmentation pattern in MS/MS can provide further structural information, though the stable cyclopropane ring may be resistant to fragmentation.[19]
Data Summary Table
The following table presents hypothetical data for a series of synthesized analogs, illustrating a clear format for data presentation.
| Compound ID | R Group | Yield (%) | Diastereomeric Ratio (trans:cis) | ¹H NMR (δ ppm, trans-CHCO₂) | HRMS (m/z) [M+H]⁺ |
| CPC-01 | Phenyl | 78 | 3:1 | 1.85 (ddd) | 191.0994 (Calcd. 191.1015) |
| CPC-02 | 4-Cl-Ph | 75 | 3.2:1 | 1.88 (ddd) | 225.0605 (Calcd. 225.0626) |
| CPC-03 | 4-MeO-Ph | 82 | 2.8:1 | 1.82 (ddd) | 221.1121 (Calcd. 221.1121) |
| CPC-04 | Thienyl | 65 | 4:1 | 1.95 (ddd) | 197.0576 (Calcd. 197.0579) |
Chapter 4: Preliminary Biological Evaluation
Given their utility in drug discovery, a primary investigation should include a relevant biological assay. Cyclopropanecarboxylates have shown promise as enzyme inhibitors, partly because the strained ring can mimic transition states or the rigid structure can induce an optimal binding conformation.[20][21]
Protocol: Generic Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is a template for assessing the inhibitory potency of the newly synthesized compounds.
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations.
-
Assay Plate Setup: In a 96-well plate, perform serial dilutions of the test compound stock to create a range of concentrations (e.g., 100 µM to 1 nM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Reaction: Add the enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
-
Initiation & Detection: Initiate the reaction by adding the substrate. Monitor the formation of the product over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
This guide outlines a logical and scientifically rigorous approach to the preliminary investigation of substituted cyclopropanecarboxylates. By understanding the causality behind synthetic and analytical choices, researchers can efficiently generate high-quality data. This foundational work, built on robust protocols and clear characterization, is the first critical step in unlocking the potential of this valuable chemical scaffold for the development of next-generation therapeutics.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. | Semantic Scholar [semanticscholar.org]
- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR [m.chemicalbook.com]
- 15. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. academic.oup.com [academic.oup.com]
- 18. Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Diastereomeric Cyclopropanecarboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2][3] However, the synthetic generation of substituted cyclopropanes often yields diastereomeric mixtures. Distinguishing between these cis and trans isomers is not merely an academic exercise; it is a critical step in drug development, as stereochemistry dictates biological activity and pharmacological profiles.[4][5] This guide provides an in-depth, field-proven framework for the unambiguous structural elucidation of diastereomeric cyclopropanecarboxylates. We will move beyond rote protocols to explore the causality behind experimental choices, integrating chromatographic separation with a powerful suite of spectroscopic techniques to deliver a self-validating workflow for definitive stereochemical assignment.
The Foundational Challenge: Stereoisomerism in a Strained Ring
The inherent rigidity of the cyclopropane ring gives rise to distinct spatial arrangements for substituents, leading to diastereomers. Unlike stereoisomers in flexible acyclic systems, the geometries of cis and trans cyclopropanes are fixed. This fundamental property is the key to their differentiation.
-
Cis Isomers: Substituents are located on the same face of the cyclopropane ring.
-
Trans Isomers: Substituents are located on opposite faces of the ring.
These distinct three-dimensional arrangements result in different physical and chemical properties, including polarity, boiling point, and crystal packing.[6] It is this dissimilarity that we exploit, first to separate the isomers and subsequently to identify them using spectroscopy.
The Integrated Elucidation Workflow
Caption: Integrated workflow for diastereomer separation and structural elucidation.
Phase 1: Chromatographic Separation
The first and most critical step is to obtain diastereomerically pure samples. Because diastereomers possess different physical properties, they can often be separated using standard, achiral chromatography.[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for separating non-volatile cyclopropanecarboxylates. The choice between normal-phase and reversed-phase chromatography is dictated by the overall polarity of the molecule.
-
Causality Behind Method Choice: For many cyclopropanecarboxylates, which are often esters or amides of moderate polarity, normal-phase chromatography on a silica gel column provides excellent selectivity. The fixed, rigid structures of the diastereomers lead to differential interactions with the stationary phase, enabling separation.
Protocol: HPLC Method Development for Diastereomer Separation
-
Initial Screening:
-
Column: Silica Gel (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Start with a non-polar/polar mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the chromophore in the molecule (e.g., 254 nm for aromatic groups).
-
Injection: Inject a 1 mg/mL solution of the diastereomeric mixture.
-
-
Optimization:
-
If separation is poor, adjust the mobile phase polarity. Increase the percentage of ethyl acetate (or a more polar solvent like isopropanol) in 2-5% increments to decrease retention times, or decrease it to increase retention and potentially improve resolution.
-
The goal is to achieve a resolution (Rs) value > 1.5 between the two diastereomer peaks, ensuring baseline separation.
-
-
Validation:
-
Confirm the purity of the collected fractions by re-injecting them into the HPLC system. Each fraction should show only a single peak corresponding to one of the separated diastereomers.
-
| Parameter | Typical Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (Normal Phase) | Good selectivity for moderately polar compounds with rigid structures. |
| Mobile Phase | Hexane / Ethyl Acetate | Easily tunable polarity to optimize resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV (e.g., 254 nm) | Non-destructive and suitable for compounds with a chromophore. |
Phase 2: Spectroscopic Analysis for Unambiguous Elucidation
With pure, isolated diastereomers in hand, the focus shifts to determining which is cis and which is trans. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose in solution.[9][10]
¹H NMR: The First Line of Inquiry
The ¹H NMR spectrum provides the initial, and often definitive, clues to the relative stereochemistry through chemical shifts (δ) and scalar coupling constants (J).[11]
-
Chemical Shifts (δ): Protons on the cyclopropane ring experience different magnetic environments due to the anisotropic effects of the substituents. Cis and trans isomers will therefore exhibit distinct chemical shift patterns.
-
Coupling Constants (³JHH): This is the most diagnostic parameter. The magnitude of the three-bond coupling constant between protons on the cyclopropane ring is dependent on the dihedral angle between them (a relationship described by the Karplus equation).[9]
-
³J_cis_: Typically ranges from 8-13 Hz .
-
³J_trans_: Typically ranges from 4-9 Hz .
-
This difference is a reliable and quantifiable indicator: the isomer with the larger ³JHH value is the cis diastereomer.
| Coupling Type | Typical Value (Hz) | Stereochemical Implication |
| ³JHH (cis) | 8 – 13 Hz | Protons are on the same face of the ring. |
| ³JHH (trans) | 4 – 9 Hz | Protons are on opposite faces of the ring. |
2D NMR: Definitive Proof of Proximity
When ¹H NMR signals are overlapped or the coupling constants are ambiguous, two-dimensional Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiments provide undeniable proof of the relative stereochemistry.[12]
-
The NOE/ROE Principle: These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[13][14][15][16]
-
In a cis isomer , protons (and substituents) on the same face of the ring are spatially close and will show a cross-peak in the NOESY/ROESY spectrum.
-
In a trans isomer , these same protons are far apart and will show no correlation.
-
-
Why Choose ROESY? For small to medium-sized molecules (MW < 1200 Da), which includes most cyclopropanecarboxylate drug candidates, the NOE can be very weak or even zero.[13][16] The ROE is always positive regardless of molecular size, making ROESY a more reliable experiment for this class of molecules .[13][14][16]
Caption: The NOE/ROE principle for differentiating cis and trans isomers.
Protocol: 2D ROESY for Relative Stereochemistry Determination
-
Sample Preparation: Prepare a ~5-10 mg sample of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The sample must be free of paramagnetic impurities.
-
Instrument Setup:
-
Acquire standard 1D ¹H and 2D COSY spectra first to ensure correct signal assignments.
-
Select a 2D ROESY pulse sequence (e.g., roesyesgp on Bruker instruments).
-
-
Parameter Optimization:
-
Mixing Time (t_mix_): This is the crucial parameter during which spin polarization is transferred. Start with a mixing time of 300-500 ms. A range of mixing times may be necessary to optimize the signal.
-
Spin-Lock Field: Use a standard spin-lock power level as recommended by the instrument manufacturer.
-
-
Data Acquisition: Acquire the 2D data. This may take several hours depending on the sample concentration.
-
Processing and Interpretation:
-
Process the 2D spectrum using appropriate window functions.
-
Look for cross-peaks that correlate protons on the cyclopropane ring with each other or with adjacent substituents.
-
The presence of a cross-peak between two protons on the ring confirms they are on the same face (cis). The absence of this cross-peak in the other diastereomer confirms its trans configuration.
-
The Gold Standard and Advanced Methods
While NMR is typically sufficient, other techniques provide ultimate confirmation or additional information about absolute stereochemistry.
X-ray Crystallography
If a single crystal of a diastereomer can be grown, X-ray crystallography provides an unambiguous three-dimensional structure, serving as the ultimate proof of relative stereochemistry.[17][18][19][20][21] Its primary limitation is the often-difficult and time-consuming process of obtaining diffraction-quality crystals.[5][9]
Vibrational Circular Dichroism (VCD)
For chiral cyclopropanecarboxylates, determining the absolute configuration is often necessary. VCD is a powerful chiroptical spectroscopy technique that determines the absolute configuration of a molecule in solution, circumventing the need for crystallization.[4][5][22][23] The method involves comparing the experimental VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for a known enantiomer.[4][22]
Conclusion
The structural elucidation of diastereomeric cyclopropanecarboxylates is a solvable challenge that relies on a systematic and logical workflow. By first achieving baseline separation of the isomers via chromatography, a definitive assignment of the relative stereochemistry can be made with confidence using NMR spectroscopy. The diagnostic power of ³JHH coupling constants provides the first major clue, which can be unequivocally confirmed by the presence or absence of through-space correlations in a 2D ROESY experiment. For absolute proof or determination of absolute configuration, X-ray crystallography and VCD, respectively, offer powerful, conclusive insights. This integrated approach ensures scientific rigor and provides the trustworthy data essential for advancing drug development programs.
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. schrodinger.com [schrodinger.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 15. acdlabs.com [acdlabs.com]
- 16. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of rel-Ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate in Pyrethroid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Cyclopropane Core in Pyrethroid Insecticides
Pyrethroid insecticides represent a cornerstone of modern pest control, prized for their high efficacy against a broad spectrum of insects and generally low toxicity to mammals and birds. The chemical scaffold of most classical pyrethroids is built upon the chrysanthemic acid moiety, a substituted 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid. The specific stereochemistry of this cyclopropane ring is paramount to the insecticide's neurotoxic activity, as it governs the molecule's ability to bind to and disrupt the function of voltage-gated sodium channels in insect nerve cells.
While chrysanthemic acid derivatives have been extensively optimized, the exploration of novel cyclopropane cores continues to be an active area of research. This pursuit is driven by the need to develop new active ingredients that can overcome metabolic resistance in insect populations, exhibit improved photostability, or possess a more favorable environmental profile. Within this context, simpler analogues such as rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate (CAS 2388503-71-5) serve as key intermediates for the synthesis of non-traditional pyrethroid-like molecules.[1][2]
This document provides a detailed guide for researchers on the synthesis and potential applications of this specific stereoisomer. It outlines a representative synthetic protocol, discusses the critical considerations of stereochemistry, and offers insights into the subsequent steps for elaborating this intermediate into novel insecticidal candidates.
I. Application Notes: Rationale, Stereochemistry, and Experimental Insights
The Rationale for a Simplified Cyclopropane Scaffold
The investigation into pyrethroid analogues with a saturated 2,3-dimethylcyclopropane core, as opposed to the traditional unsaturated side-chain of chrysanthemic acid, is underpinned by several key scientific objectives:
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the cyclopropane ring, researchers can probe the specific structural requirements for potent insecticidal activity. Understanding the contribution of each component of the molecule allows for the rational design of more effective or selective agents.
-
Overcoming Metabolic Resistance: One of the primary mechanisms of insect resistance to pyrethroids is detoxification through oxidation of the isobutenyl side chain of chrysanthemic acid. The use of a saturated alkyl-substituted cyclopropane ring eliminates this metabolic hotspot, potentially restoring efficacy against resistant insect strains.
-
Modulating Physicochemical Properties: Altering the structure of the acid moiety can influence the overall lipophilicity, volatility, and environmental persistence of the final pyrethroid. This allows for the fine-tuning of the compound's properties for specific applications, such as agricultural use versus household pest control.
The Critical Importance of Stereochemistry: The (2R,3S) Configuration
The term "rel-(2R,3S) " denotes a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. In this configuration, the two methyl groups are on the same face of the cyclopropane ring relative to each other (syn or cis), and the carboxylate group is on the opposite face of the adjacent methyl group.
The precise spatial arrangement of the substituents on the cyclopropane ring is a critical determinant of a pyrethroid's biological activity. For many pyrethroids, the (1R)-configuration at the carbon bearing the carboxylate group is essential for high insecticidal potency. While "this compound" itself is a racemate, it can be used to generate a mixture of diastereomeric pyrethroids upon esterification with a chiral alcohol. Alternatively, chiral resolution of the corresponding carboxylic acid can be performed to isolate the desired enantiomer for the synthesis of a single, highly active stereoisomer.
Caption: Stereochemical representation of the (2R,3S) enantiomer.
Expertise from the Field: A Cautionary Note on Biological Activity
It is crucial for researchers to recognize that structural simplification does not always lead to enhanced or even retained biological activity. In a notable study on the structure-activity relationships of pyrethroid analogues, it was found that a 2,3-dimethyl substituted cyclopropanecarboxylate, when esterified with the common pyrethroid alcohol moiety allethrolone, exhibited no significant insecticidal activity. This finding underscores the highly specific nature of the interaction between the pyrethroid molecule and its target site. It suggests that while the 2,3-dimethylcyclopropane core may offer advantages in terms of metabolic stability, it may not possess the optimal geometry for strong binding to the insect sodium channel. Therefore, successful application of this intermediate will likely require significant optimization of the alcohol portion of the final molecule to compensate for the structural changes in the acid moiety.
II. Experimental Protocols
Synthesis of this compound
This protocol describes the rhodium(II)-catalyzed reaction of cis-2-butene with ethyl diazoacetate. The syn addition of the carbene to the cis-alkene results in the formation of the desired racemic mixture of (2R,3S) and (2S,3R) enantiomers.
References
The Strategic Application of Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Value of the Cyclopropane Scaffold in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the structural motifs that have garnered significant attention is the cyclopropane ring.[1][2][3] This small, strained carbocycle is not merely a passive linker but an active contributor to a molecule's biological profile. Its inherent rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.[1][3] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved in vivo half-life for drug candidates.[1]
This guide focuses on a specific, stereochemically defined building block: Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate (CAS No. 2388503-71-5).[4][5][6] As a chiral intermediate, this compound offers a gateway to enantiomerically pure cyclopropane-containing drugs, where precise stereochemistry is critical for therapeutic efficacy. While direct applications in named drugs are proprietary, its utility can be powerfully illustrated through its role as a precursor to key pharmaceutical intermediates.
Core Application: A Chiral Precursor to Bioactive Carboxylic Acids and Amides
The primary application of this compound in medicinal chemistry is as a prochiral starting material for the synthesis of the corresponding (2R,3S)-2,3-dimethylcyclopropanecarboxylic acid. This transformation is a critical step, as the carboxylic acid moiety can then be readily converted into a variety of other functional groups, most commonly amides, to build the final active pharmaceutical ingredient (API).
A highly analogous and well-documented industrial application is the synthesis of a key intermediate for Cilastatin , a renal dehydropeptidase inhibitor. Cilastatin is co-administered with the antibiotic imipenem to prevent its degradation in the kidneys.[3][4][7] The synthesis of Cilastatin relies on the chiral intermediate (S)-(+)-2,2-dimethylcyclopropane carboxamide.[1][4] The principles and protocols used to generate this intermediate from its corresponding ethyl ester are directly translatable to the application of this compound.
The key to unlocking the potential of these racemic or prochiral esters is stereoselective hydrolysis, often achieved through biocatalysis.
Protocol I: Enantioselective Hydrolysis via Lipase Catalysis
Enzymatic resolutions offer a green and highly selective method for obtaining enantiomerically pure compounds.[1][2] Lipases, in particular, are widely used for the hydrolysis of esters in a stereoselective manner.[8][9] This protocol outlines a general procedure for the lipase-catalyzed hydrolysis of a racemic ethyl dimethylcyclopropanecarboxylate to yield the corresponding enantiopure carboxylic acid.
Rationale for Method Selection
Biocatalysis is chosen over traditional chemical resolution for several reasons:
-
High Enantioselectivity: Lipases can often differentiate between enantiomers with high precision, leading to products with high enantiomeric excess (e.e.).[2]
-
Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and neutral pH, preserving sensitive functional groups within the molecule.
-
Environmental Sustainability: Biocatalysis avoids the use of harsh reagents and solvents, aligning with the principles of green chemistry.[1]
Experimental Workflow
Caption: Workflow for Lipase-Catalyzed Hydrolysis.
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
To a thermostated reaction vessel, add the desired amount of phosphate buffer (e.g., 0.1 M, pH 7.2).
-
Add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer. The concentration will depend on the specific lipase and substrate, but a starting point is 50-100 mmol/L.
-
Add the lipase catalyst (e.g., Novozyme 435) to the mixture. A typical enzyme loading is 10-20 g/L.
-
-
Enzymatic Reaction:
-
Stir the mixture at a constant temperature (e.g., 30°C).
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product. The reaction time can range from 24 to 72 hours.
-
-
Work-up:
-
Once the desired conversion is reached, stop the reaction and filter off the immobilized lipase. The lipase can often be washed and reused.
-
Cool the filtrate in an ice bath and acidify to a pH of ~2-3 with a suitable acid (e.g., 2M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification:
-
The enantiomerically enriched carboxylic acid can be further purified by crystallization or chromatography to obtain the desired high enantiomeric excess.
-
Data Summary
| Parameter | Typical Range | Rationale |
| Substrate Concentration | 50 - 100 mmol/L | Balances reaction rate and potential substrate inhibition. |
| Enzyme Loading | 10 - 20 g/L | Higher loading increases the reaction rate but also the cost. |
| pH | 7.0 - 8.0 | Optimal pH for many lipases to maintain activity and stability. |
| Temperature | 30 - 40 °C | A compromise between reaction rate and enzyme stability. |
| Reaction Time | 24 - 72 hours | Dependent on other parameters; monitored for optimal conversion. |
| Enantiomeric Excess (e.e.) | >99% | Achievable with optimized conditions.[2] |
Protocol II: Conversion of Carboxylic Acid to a Carboxamide
The resulting chiral carboxylic acid is a versatile intermediate. A common subsequent transformation is the formation of an amide bond, a key linkage in many pharmaceuticals, including the Cilastatin intermediate.
Rationale for Method Selection
Standard peptide coupling reagents are employed for this transformation due to their high efficiency and mild reaction conditions, which prevent racemization of the chiral center.
Synthetic Pathway
Caption: General Amide Coupling Pathway.
Step-by-Step Methodology
-
Preparation:
-
Dissolve the chiral cyclopropanecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add the amine component (1-1.2 equivalents).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the pure amide.
-
Conclusion
This compound and its analogs are valuable chiral building blocks in medicinal chemistry. Their ability to introduce a stereochemically defined, rigid, and metabolically stable cyclopropane moiety makes them highly sought after in drug discovery programs. The protocols outlined above for enantioselective hydrolysis and subsequent amide formation, exemplified by the synthesis of a key intermediate for Cilastatin, provide a clear roadmap for the practical application of this class of compounds in the synthesis of complex and biologically active molecules. As the demand for drugs with improved properties continues to grow, the strategic use of such well-defined chiral intermediates will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- 1. kjdb.org [kjdb.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2003018544A1 - Process for the preparation of cilastatin - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2388503-71-5|Rel-ethyl (2R,3S)-2,3-dimethylcyclopropane-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. EP2394979A1 - Intermediate of cilastatin and preparation method thereof - Google Patents [patents.google.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Cilastatin Precursors
For: Researchers, scientists, and drug development professionals.
Introduction: The Crucial Role of Stereochemistry in Cilastatin's Function
Cilastatin is a vital pharmaceutical agent, co-administered with the β-lactam antibiotic imipenem to inhibit its renal metabolism by dehydropeptidase-I (DHP-I). This inhibition prevents the nephrotoxicity associated with imipenem and enhances its antibacterial efficacy. The chemical structure of cilastatin, [R-[R, S-(Z)]]-7-[(2-amino-2-carboxyethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]-2-heptenoic acid, reveals a complex molecule with multiple stereocenters. The precise three-dimensional arrangement of these centers is paramount to its biological activity. Consequently, the stereoselective synthesis of its key precursors is a critical challenge in the industrial production of this life-saving drug.
This comprehensive guide provides an in-depth exploration of the stereoselective synthetic strategies for two pivotal precursors of cilastatin: the (S)-2,2-dimethylcyclopropane carboxamide side chain and the (Z)-7-chloro-2-amino-2-heptenoic acid backbone. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed, field-proven protocols, and present data to guide researchers in developing robust and efficient syntheses.
Part 1: Stereoselective Synthesis of the (S)-2,2-Dimethylcyclopropane Moiety
The chiral cyclopropane ring is a cornerstone of cilastatin's structure. Its synthesis in an enantiomerically pure form is a primary focus of synthetic efforts. Three principal strategies have emerged as effective for achieving the desired (S)-enantiomer: catalytic asymmetric cyclopropanation, enzymatic resolution, and the use of chiral auxiliaries.
Catalytic Asymmetric Cyclopropanation
This elegant approach establishes the stereocenter during the formation of the cyclopropane ring itself. The reaction of a diazoacetate with an olefin, catalyzed by a chiral transition metal complex, can afford the cyclopropane product with high enantioselectivity. Copper and rhodium complexes bearing chiral ligands are commonly employed for this transformation.
A notable example is the use of a chiral Schiff base-copper complex to catalyze the reaction of ethyl diazoacetate with isobutylene.[1] This method has been shown to be effective on an industrial scale, providing the ethyl ester of (+)-2,2-dimethylcyclopropanecarboxylic acid in high enantiomeric excess.[1]
Diagram 1: Catalytic Asymmetric Cyclopropanation
Caption: Catalytic asymmetric cyclopropanation of isobutylene.
Protocol 1: Catalytic Asymmetric Cyclopropanation
Materials:
-
Isobutylene
-
Ethyl diazoacetate
-
Chiral Copper (II) Schiff Base Catalyst (e.g., derived from an optically active α-amino acid)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.
-
Charge the flask with the chiral copper catalyst and anhydrous toluene under an inert atmosphere.
-
Cool the reaction mixture to the optimized temperature (typically between 0°C and room temperature).
-
In the dropping funnel, prepare a solution of ethyl diazoacetate in anhydrous toluene.
-
Slowly add the ethyl diazoacetate solution to the stirred catalyst suspension.
-
Introduce isobutylene gas into the reaction mixture at a controlled rate.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., acetic acid) to decompose the excess diazo compound.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude ester by fractional distillation or column chromatography to obtain the enantiomerically enriched product.
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | >90% | [1] |
| Typical Catalyst Loading | 0.1 - 1 mol% | |
| Reaction Temperature | 0 - 25 °C |
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for obtaining the desired enantiomer from a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic esters or amides of 2,2-dimethylcyclopropanecarboxylic acid.
In a typical process, a racemic ester of 2,2-dimethylcyclopropanecarboxylic acid is subjected to hydrolysis by a lipase, such as Novozyme 435. The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid at a much faster rate than the other, leaving the desired (S)-ester unreacted and thus enantiomerically enriched.
Diagram 2: Enzymatic Resolution Workflow
Caption: Workflow for enzymatic resolution of a racemic ester.
Protocol 2: Enzymatic Resolution of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate
Materials:
-
Racemic ethyl 2,2-dimethylcyclopropanecarboxylate
-
Lipase (e.g., Novozyme 435, immobilized)
-
Phosphate buffer (pH 7.0)
-
Sodium hydroxide solution (for pH control)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a suspension of the racemic ester in the phosphate buffer.
-
Add the immobilized lipase to the mixture.
-
Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a sodium hydroxide solution using a pH-stat.
-
Monitor the reaction progress by measuring the consumption of the base or by chiral HPLC analysis of the ester.
-
Stop the reaction at approximately 50% conversion.
-
Filter off the immobilized enzyme for reuse.
-
Acidify the aqueous phase to a pH of ~2 with hydrochloric acid.
-
Extract the (R)-acid with an organic solvent.
-
Extract the remaining (S)-ester from the aqueous phase with an organic solvent.
-
Wash the organic extract containing the (S)-ester with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched product.
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) of (S)-ester | >99% | [2] |
| Conversion | ~50% | |
| Reaction Temperature | 30 - 40 °C |
Part 2: Stereoselective Synthesis of the (Z)-Heptenoic Acid Backbone
The second crucial precursor is the heptenoic acid derivative with a (Z)-configured double bond at the C2 position. The stereocontrol in the formation of this trisubstituted alkene is a significant synthetic challenge. Several olefination strategies have been successfully applied to construct this moiety.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high stereoselectivity. For the synthesis of the cilastatin backbone, a phosphonate-stabilized carbanion is reacted with an appropriate aldehyde. The stereochemical outcome (E vs. Z) can often be controlled by the choice of the phosphonate reagent and the reaction conditions. The use of Still-Gennari type phosphonates, which incorporate electron-withdrawing groups, generally favors the formation of the (Z)-alkene.[3]
The synthesis typically involves the reaction of an N-protected phosphonoglycine ester with a suitable 5-chloro-pentanal derivative.
Diagram 3: Horner-Wadsworth-Emmons Reaction for Z-Alkene Synthesis
References
- 1. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enzymatic Resolution of Ethyl Dimethylcyclopropanecarboxylate
Abstract
This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic ethyl 2,2-dimethylcyclopropanecarboxylate (DMCPE). This process yields optically pure S-(+)-2,2-dimethylcyclopropanecarboxylic acid (DMCPA), a critical chiral building block for synthesizing high-value pharmaceuticals, notably the renal dehydropeptidase inhibitor Cilastatin.[1][2][3][4] We detail the rationale for enzyme selection, protocol optimization, and analytical methodologies for robust and reproducible results. The protocols are designed for researchers in drug discovery, process development, and medicinal chemistry.
Introduction: The Significance of Chiral Cyclopropanes
Chiral cyclopropane derivatives are privileged structural motifs in a variety of biologically active molecules and approved pharmaceuticals. The rigid, three-membered ring system introduces conformational constraints that can enhance binding affinity and selectivity for biological targets. The S-(+)-enantiomer of 2,2-dimethylcyclopropanecarboxylic acid, in particular, serves as a key intermediate in the synthesis of Cilastatin, which is co-administered with the antibiotic imipenem to prevent its degradation.[4]
Traditional chemical methods for resolving racemic mixtures of cyclopropane derivatives can be costly, require harsh reagents, and may offer limited stereoselectivity. Enzymatic resolution, by contrast, presents a green and highly efficient alternative. Lipases, in particular, have demonstrated exceptional capabilities in catalyzing the enantioselective hydrolysis of esters, operating under mild conditions with high specificity.[5] This application note focuses on the use of lipase Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), for the kinetic resolution of racemic DMCPE.[1][2][3]
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. In the hydrolysis of racemic ethyl dimethylcyclopropanecarboxylate, the lipase preferentially catalyzes the hydrolysis of one enantiomer (the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) largely unreacted.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which compares the rates of reaction of the two enantiomers. A high E value is indicative of a highly selective enzyme and is essential for obtaining products with high enantiomeric excess (ee). Lipases like CALB are well-suited for this purpose due to their broad substrate tolerance and frequent exhibition of high enantioselectivity in organic synthesis.[6][7]
Experimental Workflow Overview
The overall process for the enzymatic resolution of ethyl dimethylcyclopropanecarboxylate can be broken down into several key stages. Each stage requires careful consideration of parameters to ensure optimal yield and enantiopurity.
Figure 1: High-level workflow for the enzymatic resolution process.
Materials and Reagents
-
Substrate: Racemic ethyl 2,2-dimethylcyclopropanecarboxylate (DMCPE)
-
Enzyme: Novozym 435 (Candida antarctica lipase B, immobilized on acrylic resin)[6]
-
Buffer: 1 M Phosphate buffer (pH 7.2)
-
Co-solvent: N,N-dimethylformamide (DMF)
-
Extraction Solvents: Ethyl acetate, Diethyl ether
-
Drying Agent: Anhydrous sodium sulfate or magnesium sulfate
-
Analytical Standards: S-(+)-2,2-dimethylcyclopropanecarboxylic acid, R-(-)-ethyl 2,2-dimethylcyclopropanecarboxylate
-
HPLC Mobile Phase: Hexane, Isopropanol, Trifluoroacetic acid (for acidic compounds)[8]
Detailed Protocols
Protocol 1: Optimization of Reaction Conditions
The success of the enzymatic resolution is highly dependent on reaction conditions. This protocol outlines the systematic optimization of key parameters.
Rationale: The choice of co-solvent is critical for improving the solubility of the often-hydrophobic ester substrate in the aqueous buffer, thereby increasing its availability to the enzyme.[2] DMF has been identified as a particularly effective co-solvent for this reaction.[1][2][3] Temperature and pH are optimized to match the enzyme's activity and stability profile, while enzyme and substrate concentrations are balanced to maximize throughput without causing substrate inhibition.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M phosphate buffer solution and adjust the pH to 7.2.
-
Prepare a stock solution of racemic DMCPE in DMF.
-
-
Set up Optimization Reactions:
-
In a series of reaction vessels (e.g., 20 mL screw-cap vials), add the phosphate buffer.
-
Add varying amounts of DMF to achieve final concentrations of 5%, 10%, 15%, and 20% (v/v). A control with no DMF should also be included.[1]
-
Add the substrate to a final concentration of 65 mmol/L.[2]
-
Seal the vials and place them in a temperature-controlled shaker set to 200 rpm.
-
-
Temperature Optimization:
-
Using the optimal DMF concentration determined above, set up parallel reactions to be incubated at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).[2]
-
-
Time Course Analysis:
-
Under the optimized conditions of co-solvent and temperature, set up a larger-scale reaction.
-
Withdraw aliquots at regular intervals (e.g., 8, 16, 24, 48, 56, 64 hours).[2]
-
Immediately quench the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent and acidifying) and prepare for HPLC analysis.
-
-
Sample Preparation for Analysis:
-
To each quenched aliquot, add ethyl acetate and acidify the aqueous phase to pH ~2 with HCl.
-
Vortex thoroughly to extract the carboxylic acid product and unreacted ester.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and analyze by HPLC.
-
Protocol 2: Preparative Scale Resolution
This protocol details a scaled-up reaction based on optimized conditions for the production of S-(+)-DMCPA.
Optimized Conditions (Based on Literature):
-
Substrate Concentration: 65 mmol/L DMCPE[2]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a suitable reaction vessel, add the calculated volumes of 1 M phosphate buffer (pH 7.2) and DMF to achieve a 15% v/v concentration.
-
Add the racemic DMCPE to a final concentration of 65 mmol/L and stir until dissolved.
-
Add the immobilized Novozym 435 enzyme (16 g/L).
-
-
Incubation:
-
Maintain the reaction mixture at 30°C with constant stirring (e.g., 200 rpm) for 56 hours.[2]
-
-
Reaction Work-up and Product Isolation:
-
After 56 hours, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed and potentially reused.[4]
-
Transfer the filtrate to a separatory funnel.
-
Acidify the aqueous solution to approximately pH 2 using a suitable acid (e.g., 2M HCl).
-
Extract the mixture multiple times with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture (S-(+)-DMCPA and unreacted R-(-)-DMCPE).
-
-
Purification:
-
The S-(+)-DMCPA can be separated from the unreacted R-(-)-ester by standard chemical methods, such as base extraction. Add a solution of NaOH or NaHCO3 to the crude mixture to convert the carboxylic acid to its water-soluble salt. The unreacted ester will remain in the organic phase.
-
Separate the aqueous layer and re-acidify to pH 2 to precipitate the S-(+)-DMCPA, which can then be extracted with fresh organic solvent.
-
Analytical Methods
Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[9][10]
Typical Chiral HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK®, CHIRALCEL®) |
| Mobile Phase | Typically a mixture of n-hexane and isopropanol.[8] |
| Modifier | 0.1% Trifluoroacetic acid (TFA) for acidic analytes.[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Column Temp. | Ambient or controlled (e.g., 25°C) |
Calculations:
-
Enantiomeric Excess (ee %): ee (%) = [([S] - [R]) / ([S] + [R])] * 100
-
Where [S] and [R] are the concentrations (or peak areas) of the S- and R-enantiomers, respectively.
-
-
Conversion (%): Conversion (%) = [moles of product] / ([initial moles of S-enantiomer]) * 100
-
Assuming a racemic starting material (50% S-enantiomer). For a near-perfect resolution, the maximum theoretical yield of one enantiomer is 50%.
-
Data Presentation and Expected Results
Under optimal conditions, this protocol is expected to yield S-(+)-DMCPA with high enantiomeric excess.
Table 1: Example Optimization Results
| DMF (% v/v) | Temperature (°C) | Time (h) | Yield of S-(+)-DMCPA (%) | ee of S-(+)-DMCPA (%) |
| 0 | 30 | 64 | 45.6 | >99 |
| 10 | 30 | 56 | 47.8 | 98.5 |
| 15 | 30 | 56 | 49.0 [1][2] | 98.7 [1][2] |
| 20 | 30 | 56 | 46.5 | 97.9 |
| 15 | 25 | 56 | 42.1 | 99.1 |
| 15 | 35 | 56 | 48.2 | 98.0 |
Data presented is representative and based on published results for illustrative purposes.[1][2][3]
Figure 2: Schematic of the lipase-catalyzed kinetic resolution.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive enzyme- Poor substrate solubility- Sub-optimal pH or temperature | - Use fresh enzyme- Ensure proper mixing and co-solvent concentration- Verify pH of buffer and incubator temperature |
| Low Enantioselectivity (ee) | - Wrong enzyme- Extreme pH or temperature denaturing the enzyme- Mass transfer limitations with immobilized enzyme | - Confirm enzyme identity- Operate within the enzyme's optimal range (e.g., 30-40°C)[2]- Ensure adequate agitation/stirring (e.g., 200 rpm)[2] |
| Poor Peak Shape in HPLC | - Column degradation- Improper mobile phase composition- Sample overload | - Use a guard column or replace the analytical column- Ensure mobile phase is correctly prepared and degassed- Dilute sample before injection |
Conclusion
The enzymatic resolution of racemic ethyl dimethylcyclopropanecarboxylate using Novozym 435 is a robust, efficient, and environmentally benign method for producing enantiomerically pure S-(+)-2,2-dimethylcyclopropanecarboxylic acid.[1][3] By carefully optimizing reaction parameters such as co-solvent concentration, temperature, and reaction time, researchers can achieve high yields (approaching the theoretical maximum of 50%) and excellent enantiomeric excess (>98%).[1][2] The protocols and analytical methods described herein provide a solid foundation for drug development professionals and scientists to implement this valuable synthetic transformation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Chiral HPLC Method Development for the Separation of Cyclopropane Enantiomers
Abstract The cyclopropane ring is a crucial structural motif in numerous pharmaceuticals and agrochemicals due to its unique conformational rigidity and metabolic stability. Enantiomers of these chiral cyclopropane-containing compounds often exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification essential for drug development and regulatory compliance. This application note presents a detailed, experience-driven guide for developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of cyclopropane derivatives. We will explore the foundational principles of chiral recognition, provide a systematic workflow for method development, detail a complete experimental protocol, and discuss method validation and system suitability in accordance with industry standards.
Part 1: Foundational Principles of Chiral Recognition for Cyclopropanes
The successful separation of enantiomers via chiral HPLC relies on the differential, transient formation of diastereomeric complexes between the analyte enantiomers and the Chiral Stationary Phase (CSP).[1] The choice of CSP is paramount and is dictated by the analyte's structure. For small, rigid molecules like cyclopropanes, specific interactions are key.
1.1. The Role of the Chiral Stationary Phase (CSP)
Due to the complex and often unpredictable nature of chiral interactions, a screening approach is the most effective strategy for method development.[1][2] Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, including those with cyclopropane rings.[1][3][4][5]
-
Polysaccharide-Based CSPs: These are the workhorses of modern chiral chromatography.[3][6] They consist of cellulose or amylose derivatives (e.g., phenyl carbamates) coated or covalently bonded to a silica support.[5][7][8] The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[9] Chiral recognition occurs within these grooves through a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[7][10][11] The rigid, well-defined geometry of the cyclopropane ring can fit snugly into these grooves, allowing subtle stereochemical differences to be exploited for separation.
-
Pirkle-Type (Brush-Type) CSPs: These phases consist of small chiral molecules covalently bonded to the silica support.[6][12] They operate on a principle of three-point interaction (e.g., π-acid/π-base interactions, hydrogen bonding, steric hindrance) and can be highly effective for certain classes of molecules.[6][13] While less universally applicable than polysaccharide phases, they should not be overlooked, especially if the cyclopropane derivative contains aromatic rings and hydrogen bond donors/acceptors.[14]
1.2. Chiral Recognition Mechanism with Polysaccharide CSPs
The separation of cyclopropane enantiomers on a polysaccharide CSP is a multifactorial process. One enantiomer will have a slightly better geometric and energetic fit into the chiral groove of the stationary phase, leading to a stronger overall interaction and thus a longer retention time.
Part 2: A Systematic Workflow for Method Development
Developing a chiral separation method is often an empirical process.[2] A structured screening protocol is the most efficient path to success. This workflow is designed to rapidly identify a suitable CSP and mobile phase combination.
2.1. The Screening Workflow
The process begins by screening a set of diverse chiral columns with a standard set of mobile phases. The goal is to find any separation, which can then be optimized.
2.2. Protocol: Initial CSP and Mobile Phase Screening
This protocol is designed for rapid screening to identify promising conditions.
Objective: To identify a CSP and mobile phase system that shows baseline or partial separation of the cyclopropane enantiomers.
Materials:
-
HPLC system with UV detector
-
Recommended Screening Columns (see Table 1)
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA)
-
Analyte sample (racemic mixture)
Procedure:
-
Sample Preparation: Dissolve the racemic cyclopropane analyte in the initial mobile phase to a concentration of approximately 1.0 mg/mL.
-
Column Installation & Equilibration: Install the first screening column. Equilibrate the column with the initial mobile phase for at least 20 column volumes or until a stable baseline is achieved.[15]
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength for the analyte.
-
-
Execution:
-
Perform an injection using the first mobile phase condition (e.g., NP: 90:10 Hexane:IPA).
-
If no separation is observed after 30 minutes, switch to the next mobile phase.[15]
-
Repeat for all mobile phase conditions listed in Table 1.
-
Repeat the entire process for each of the selected screening columns.
-
-
Data Review: Carefully examine the chromatograms. Look for any sign of peak splitting, shoulder peaks, or full separation. Calculate the selectivity (α) and resolution (Rs) for any promising results.
Table 1: Recommended Screening Columns and Mobile Phases | Column Name (Selector Type) | Mobile Phase System | Composition (v/v) | Additive (Optional) | | :--- | :--- | :--- | :--- | | Chiralpak® IA/IB/IC (Amylose/Cellulose derivatives) | Normal Phase (NP) | Hexane/IPA | 90/10, 80/20 | 0.1% TFA for acids, 0.1% DEA for bases | | | Normal Phase (NP) | Hexane/EtOH | 90/10, 80/20 | 0.1% TFA for acids, 0.1% DEA for bases | | | Polar Organic (PO) | MeOH or EtOH or ACN | 100% | 0.1% TFA for acids, 0.1% DEA for bases | | Chiralcel® OD/OJ (Cellulose derivatives) | Normal Phase (NP) | Hexane/IPA | 90/10, 80/20 | 0.1% TFA for acids, 0.1% DEA for bases | | | Polar Organic (PO) | MeOH or EtOH | 100% | 0.1% TFA for acids, 0.1% DEA for bases |
This table is a general guideline. Always consult the specific column manufacturer's instructions for solvent compatibility, especially for coated vs. immobilized phases.[9][14]
Part 3: Case Study: Optimized Protocol and Method Validation
Let's assume the screening process identified that a Chiralpak® IA column with a Hexane/IPA mobile phase provided the best initial separation for a hypothetical analyte, "Cyclopropanil." The following is a detailed, optimized protocol.
3.1. Optimized Protocol for Cyclopropanil Enantioseparation
HPLC System and Conditions:
| Parameter | Setting |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (85:15, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 20 minutes |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Precisely mix 850 mL of HPLC-grade n-Hexane with 150 mL of HPLC-grade IPA. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the Cyclopropanil racemic standard in the mobile phase to create a 0.5 mg/mL solution. Prepare a second solution of the minor enantiomer (if available) at the limit of quantification (e.g., 0.05% of the main peak concentration) to verify sensitivity.
-
System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the Chiralpak® IA column at 0.8 mL/min until the pressure and UV baseline are stable.
-
System Suitability Test (SST):
-
Analysis: Once the system passes the SST, inject the prepared samples for analysis.
-
Data Processing: Integrate the peaks for both enantiomers. Calculate the percentage of each enantiomer based on the peak area.
3.2. Data Analysis and System Suitability
System Suitability Testing (SST) is a mandatory part of any validated analytical method. It ensures that the chromatographic system is performing adequately on the day of analysis.[16] Key parameters are defined by regulatory guidelines such as the USP and ICH.[17]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Formula | Acceptance Criterion | Purpose |
|---|---|---|---|
| Resolution (Rs) | Rs = 2(t_R2 - t_R1) / (w_1 + w_2) | ≥ 1.7 [18] | Measures the degree of separation between the two enantiomer peaks. |
| Tailing Factor (T) | T = w_0.05h / 2f | ≤ 2.0 [17] | Measures peak symmetry. Asymmetrical peaks can affect integration accuracy. |
| Repeatability (%RSD) | (Std Dev of Peak Area / Mean Peak Area) * 100 | ≤ 2.0% for n≥5 injections[17] | Ensures the precision of the system and injections. |
| Selectivity (α) | α = k'_2 / k'_1 | > 1.1 | The fundamental measure of the column's ability to distinguish between enantiomers. |
Where t_R is retention time, w is peak width at base, w_0.05h is peak width at 5% height, and f is the distance from the peak front to the maximum at 5% height.
3.3. Insights into Full Method Validation
While this note focuses on method development, a fully validated method for use in a regulated environment would require further experiments as defined by ICH Q2(R1) guidelines.[19][20][21] This includes:
-
Specificity: Demonstrating that impurities or other components do not interfere with the enantiomer peaks.
-
Linearity: Confirming a linear relationship between concentration and detector response over a specified range.
-
Accuracy & Precision: Assessing the closeness of results to the true value and the degree of scatter between measurements.
-
Limit of Quantitation (LOQ): Determining the lowest concentration of the undesired enantiomer that can be reliably quantified.
-
Robustness: Intentionally varying method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to assess the method's reliability.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. hplc.eu [hplc.eu]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. jordilabs.com [jordilabs.com]
- 21. fda.gov [fda.gov]
Application and Protocol Guide to NMR Analysis of Chiral Cyclopropanes
Introduction: The Unique Stereochemical Landscape of Cyclopropanes
Cyclopropanes, the smallest of the cycloalkanes, represent a fascinating and increasingly important structural motif in medicinal chemistry and materials science. The inherent strain of the three-membered ring imparts unique electronic and conformational properties. When chiral centers are introduced onto this rigid scaffold, the resulting stereoisomers can exhibit profoundly different biological activities and physical characteristics. Consequently, the unambiguous determination of both relative and absolute stereochemistry is a critical task in the development of novel cyclopropane-containing molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the stereochemical elucidation of chiral cyclopropanes. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary NMR techniques, complete with field-proven insights and step-by-step protocols for their successful application. We will delve into the underlying principles of each method, explaining the causality behind experimental choices to ensure robust and reliable results.
Foundational Principles: Leveraging Anisotropy and Through-Space Interactions
The unique electronic structure of the cyclopropane ring gives rise to a significant magnetic anisotropy. This means that the magnetic field experienced by nearby nuclei is dependent on their orientation relative to the plane of the ring. Protons situated above or below the ring plane will be shielded (shifted to a lower chemical shift), while those in the plane of the ring will be deshielded (shifted to a higher chemical shift).[1][2] This intrinsic property is a powerful tool for determining the relative stereochemistry of substituents on the cyclopropane ring.
Furthermore, through-space interactions, as measured by the Nuclear Overhauser Effect (NOE), are invaluable for establishing the spatial proximity of atoms. By observing NOE correlations between protons on the cyclopropane ring and its substituents, one can deduce their relative arrangement (cis/trans).
Chiral Derivatizing Agents (CDAs): Creating Diastereomers for NMR Differentiation
One of the most robust methods for determining the enantiomeric excess (e.e.) and absolute configuration of chiral molecules is the use of Chiral Derivatizing Agents (CDAs). The principle involves the covalent reaction of a chiral analyte with an enantiopure CDA to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra.[3][4]
The Mosher's Acid Method for Chiral Cyclopropyl Carbinols
A classic and widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[4] When a chiral cyclopropyl carbinol is esterified with both (R)- and (S)-MTPA, the resulting diastereomeric esters exhibit predictable differences in their ¹H NMR chemical shifts. This is due to the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons depending on their spatial relationship to the phenyl ring in the preferred conformation of the Mosher's esters.
-
Esterification:
-
In two separate NMR tubes, dissolve ~1-5 mg of the chiral cyclopropyl carbinol in ~0.5 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
To one tube, add 1.1 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To the second tube, add 1.1 equivalents of (S)-(+)-MTPA chloride and a catalytic amount of DMAP.
-
Seal the tubes and allow the reactions to proceed to completion at room temperature (typically 1-4 hours). Monitor the reaction by ¹H NMR.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. Ensure high signal-to-noise and resolution.
-
-
Data Analysis:
-
Assign the proton signals for both diastereomers, paying close attention to the protons on the cyclopropane ring and the substituents.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S) - δ(R) , where δ(S) is the chemical shift of a proton in the (S)-MTPA ester and δ(R) is the chemical shift in the (R)-MTPA ester.
-
Positive Δδ values are typically observed for protons on one side of the Mosher's ester plane, while negative values are observed for protons on the other side. By correlating these values with the known absolute configuration of the MTPA, the absolute configuration of the chiral carbinol can be determined.
-
Table 1: Representative Δδ (δS - δR) Values for a Hypothetical Chiral Cyclopropyl Carbinol
| Proton Assignment | δ(S) (ppm) | δ(R) (ppm) | Δδ (ppm) | Inferred Position relative to MTPA Phenyl Group |
| H-cyclopropyl (cis to carbinol) | 0.85 | 0.95 | -0.10 | Shielded (above plane) |
| H-cyclopropyl (trans to carbinol) | 0.60 | 0.50 | +0.10 | Deshielded (below plane) |
| CH₃-substituent | 1.25 | 1.15 | +0.10 | Deshielded (below plane) |
Chiral Solvating Agents (CSAs): Non-Covalent Interactions for Enantiomeric Discrimination
Chiral Solvating Agents (CSAs) offer a faster, non-destructive alternative to CDAs. CSAs are enantiopure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers in solution.[5][6] This interaction leads to a differential shielding or deshielding of the analyte's protons, resulting in the splitting of signals for the two enantiomers in the NMR spectrum. The enantiomeric excess can be determined by integrating the resolved signals.
Pirkle's Alcohol for Chiral Cyclopropanes
(R)- or (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol, is a widely used CSA.[3][7] The large aromatic surface of the anthracene moiety provides a strong anisotropic effect, leading to significant chemical shift differences between the diastereomeric solvates.
-
Sample Preparation:
-
Dissolve ~1-5 mg of the racemic or enantioenriched cyclopropane analyte in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
-
Initial NMR:
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
-
Addition of CSA:
-
Add an equimolar amount of enantiopure Pirkle's alcohol to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
Final NMR:
-
Acquire another ¹H NMR spectrum. Observe for the splitting of signals corresponding to the protons of the chiral cyclopropane.
-
-
Quantification:
-
Integrate the resolved signals to determine the enantiomeric ratio.
-
Cyclodextrins as Chiral Solvating Agents
Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. Their chiral glucose units make them effective CSAs for a wide range of guest molecules, including cyclopropane derivatives.[1][8] The inclusion of the cyclopropane moiety within the cyclodextrin cavity leads to the formation of diastereomeric complexes, resulting in enantiomeric discrimination in the NMR spectrum.
Advanced 2D NMR Techniques for Relative Stereochemistry
For complex cyclopropane structures with multiple stereocenters, 2D NMR techniques are essential for unambiguously determining the relative stereochemistry.
NOESY and ROESY for Through-Space Correlations
Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful 2D NMR experiments that detect through-space correlations between protons that are in close proximity (typically < 5 Å).[9] For small to medium-sized molecules like many cyclopropane derivatives, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur.[9]
-
Sample Preparation:
-
Prepare a solution of the purified cyclopropane derivative in a suitable deuterated solvent at a concentration of ~5-10 mM.
-
-
NMR Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum. The mixing time is a crucial parameter and should be optimized (typically 300-800 ms for NOESY and 150-300 ms for ROESY).
-
-
Data Analysis:
-
Process the 2D spectrum and identify cross-peaks. A cross-peak between two protons indicates that they are close in space.
-
By mapping the observed NOE/ROE correlations, a 3D model of the molecule's conformation and relative stereochemistry can be constructed. For example, a strong NOE between a substituent proton and a cyclopropyl proton would indicate a cis relationship.
-
J-Coupling Analysis for Conformational and Configurational Insights
The magnitude of the vicinal proton-proton coupling constants (³JHH) in a cyclopropane ring is dependent on the dihedral angle between the coupled protons, following a Karplus-type relationship. Generally, cis couplings are larger (typically 8-10 Hz) than trans couplings (typically 4-6 Hz).[10] This difference can be a reliable indicator of the relative stereochemistry of substituents on the cyclopropane ring.
Conclusion
The NMR analysis of chiral cyclopropanes is a multifaceted endeavor that leverages a combination of 1D and 2D techniques. The intrinsic magnetic anisotropy of the cyclopropane ring, coupled with the power of chiral derivatizing and solvating agents, provides a robust toolkit for determining enantiomeric excess and absolute configuration. Furthermore, advanced 2D NMR experiments like NOESY and ROESY, along with the analysis of J-coupling constants, allow for the confident assignment of relative stereochemistry. The protocols and insights provided in this guide are intended to empower researchers to tackle the stereochemical challenges presented by this important class of molecules.
References
- 1. NMR studies of chiral recognition by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. individual.utoronto.ca [individual.utoronto.ca]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Application Note: A Guide to the Mechanism and Practice of Transition-Metal Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropane Ring
The cyclopropane ring, a motif of fundamental importance in organic chemistry, is a prevalent structural feature in numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and inherent ring strain make it a versatile synthetic intermediate for constructing complex molecular architectures. Transition-metal catalyzed cyclopropanation, particularly through the decomposition of diazo compounds, stands as one of the most powerful and versatile methods for their synthesis.[1][2] This application note provides a detailed exploration of the reaction mechanism, discusses key catalyst systems, and offers field-proven protocols for researchers engaged in synthetic chemistry and drug development.
The Core Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for transition-metal catalyzed cyclopropanation hinges on the in-situ formation of a highly reactive metal-carbene (or carbenoid) intermediate.[3][4][5] This process allows for the controlled transfer of a carbene fragment to an alkene, forming the cyclopropane ring with high efficiency and selectivity. The catalytic cycle can be dissected into three primary stages.
Stage 1: Catalyst Activation and Metal-Carbene Formation The cycle initiates with the reaction of a diazo compound (e.g., ethyl diazoacetate, EDA) with a coordinatively unsaturated transition-metal catalyst.[3] Dirhodium(II) and copper(I) complexes are among the most effective catalysts.[6][7][8] The diazo compound coordinates to a vacant axial or equatorial site on the metal center. This is followed by the irreversible extrusion of dinitrogen (N₂), a thermodynamically favorable step, to generate the critical metal-carbene intermediate.[7][9][10] For many systems, including those based on rhodium and copper, this nitrogen extrusion step is the rate-limiting step of the entire catalytic cycle.[9][11]
Stage 2: Carbene Transfer to the Alkene The electrophilic metal-carbene then intercepts an alkene. The precise nature of this step has been the subject of extensive computational and experimental study. The prevailing evidence points to a concerted but asynchronous pathway.[9][11][12] In this model, the carbene carbon begins to form bonds with both carbons of the double bond simultaneously, but not to the same extent in the transition state. An alternative stepwise mechanism involving a discrete metallacyclobutane intermediate is considered kinetically disfavored for most common catalyst systems.[7][11][12] The configuration of the alkene is typically retained throughout the process.[3]
Stage 3: Product Release and Catalyst Regeneration Following the formation of the three-membered ring, the cyclopropane product dissociates from the metal center, regenerating the active catalyst which can then enter a new cycle. This efficient turnover is a hallmark of catalysts like dirhodium(II) tetraacetate.
Visualization of the General Catalytic Cycle
Caption: General catalytic cycle for transition-metal catalyzed cyclopropanation.
Key Catalyst Systems: A Comparative Overview
The choice of metal catalyst and its associated ligands is the single most important factor in determining the yield, diastereoselectivity, and enantioselectivity of a cyclopropanation reaction.[6] While numerous metals can catalyze this transformation, rhodium and copper complexes are the most widely employed.
| Catalyst System | Common Precursor(s) | Key Advantages | Common Applications & Insights |
| Rhodium(II) | Rh₂(OAc)₄, Rh₂(esp)₂, Rh₂(S-DOSP)₄ | High catalytic activity, broad substrate scope, excellent diastereoselectivity control.[3][13] | The workhorse for general cyclopropanation. Rh₂(OAc)₄ is robust and effective for many substrates.[14] Chiral dirhodium carboxylate catalysts, like those developed by Davies and Doyle, provide state-of-the-art levels of enantioselectivity for specific substrate classes.[3][15] |
| Copper(I) | Cu(OTf), Cu(acac)₂, CuI + Chiral Ligands (BOX, PYBOX) | Lower cost than rhodium, highly effective for asymmetric synthesis with chiral ligands.[7][8] | The combination of a Cu(I) source with chiral bis(oxazoline) (BOX) ligands was a landmark development in asymmetric catalysis.[6] These systems are particularly effective for the cyclopropanation of styrenyl olefins with diazoacetates.[7][8] |
| Iron(II/III) | Fe(TPP), Heme-containing proteins | Biocompatible, inexpensive, and earth-abundant. Can operate in aqueous media. | Iron porphyrin complexes and engineered heme proteins are emerging as "green" alternatives.[16] Mechanistic studies suggest a concerted, nonradical pathway, similar to rhodium and copper systems.[16] |
| Palladium(0/II) | Pd(OAc)₂, Pd₂(dba)₃ | Unique reactivity patterns, often used for specific substrate classes like vinylcyclopropanes.[17] | While less common for the direct cyclopropanation of simple alkenes with diazo compounds, palladium catalysis is prominent in reactions involving vinylcyclopropanes.[17] |
Controlling Stereoselectivity: The Role of Ligands
Achieving high stereoselectivity is paramount for the application of cyclopropanation in drug development. The catalyst's ligand architecture is the primary tool for controlling both diastereoselectivity (cis/trans) and enantioselectivity.
-
Diastereoselectivity : For a reaction between a substituted alkene and a carbene, two diastereomers (cis and trans) can be formed. The steric environment created by the catalyst's ligands dictates the trajectory of the alkene's approach to the metal-carbene. Bulky ligands on the catalyst generally favor the formation of the less sterically hindered trans (or E) cyclopropane.[13]
-
Enantioselectivity : To achieve enantioselectivity, a chiral catalyst is required. Chiral ligands create a C₂-symmetric or pseudo-C₂-symmetric environment around the metal center. This chiral pocket forces the alkene to approach the metal-carbene from a specific face and orientation to minimize steric clashes, leading to the preferential formation of one enantiomer.[3][6] DFT studies have shown that steric interactions and π-π stacking between the substrate and the chiral ligands in the transition state are key determinants of enantioselectivity.[9]
Visualization of Stereocontrol
Caption: Chiral ligands dictate the alkene's trajectory, favoring one transition state.
Experimental Protocols
The following protocols are provided as representative examples. Safety Note: Diazo compounds are potentially explosive and toxic; they should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Diastereoselective Intermolecular Cyclopropanation using Rh₂(OAc)₄
This protocol describes a general procedure for the cyclopropanation of styrene with ethyl diazoacetate (EDA), a classic transformation known for its high efficiency and trans-selectivity.[14]
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA), solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).
-
Reagent Addition: Add anhydrous DCM (10 mL) and styrene (2.0 mmol, 2.0 equiv) to the flask. Heat the mixture to a gentle reflux (approx. 40 °C).
-
Slow Addition of Diazo Compound: Using a syringe pump, add a solution of ethyl diazoacetate (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous DCM over a period of 4-6 hours.
-
Causality Note: Slow addition is crucial to maintain a low stationary concentration of the diazo compound, which prevents dimerization and potential detonation, and ensures the metal-carbene has time to react with the alkene.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the diazo compound.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the ethyl 2-phenylcyclopropane-1-carboxylate product. The trans isomer is typically the major product.
-
Characterization: Confirm the structure and determine the diastereomeric ratio using ¹H NMR spectroscopy.
Protocol 2: Enantioselective Cyclopropanation using a Chiral Copper(I)-BOX Catalyst
This protocol outlines the in-situ preparation of a chiral copper catalyst and its use in the enantioselective cyclopropanation of styrene.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf · 0.5 C₆H₆)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
Styrene (freshly distilled)
-
tert-butyl diazoacetate (tBDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Preparation (In-Situ): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CuOTf · 0.5 C₆H₆ (0.02 mmol, 2 mol%) and (S,S)-Ph-BOX (0.022 mmol, 2.2 mol%) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 30-60 minutes. A color change should be observed as the complex forms.
-
Causality Note: A slight excess of the chiral ligand is used to ensure that all copper centers are complexed, maximizing enantiocontrol.
-
-
Substrate Addition: Add styrene (1.0 mmol, 1.0 equiv) to the catalyst solution. Cool the flask to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Causality Note: Lower temperatures often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
-
Slow Addition of Diazo Compound: Add a solution of tert-butyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL) dropwise via syringe pump over 4-8 hours.
-
Reaction Monitoring & Quenching: Stir the reaction at the set temperature for an additional 12-24 hours after the addition is complete. Monitor by TLC. Upon completion, quench any remaining diazo compound by adding a few drops of acetic acid.
-
Workup: Allow the mixture to warm to room temperature. Filter the solution through a short plug of silica gel, eluting with DCM, to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
-
Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC or GC column.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Inactive catalyst. 2. Diazo compound decomposition/dimerization. 3. Impure reagents (alkene, solvent). | 1. Use fresh, high-purity catalyst. 2. Ensure slow addition of the diazo compound. Use a syringe pump. 3. Use freshly distilled alkene and anhydrous solvent. |
| Poor Diastereoselectivity | 1. Steric profile of the catalyst is insufficient. 2. Reaction temperature is too high. | 1. Switch to a catalyst with bulkier ligands (e.g., Rh₂(esp)₂). 2. Run the reaction at a lower temperature. |
| Poor Enantioselectivity | 1. Impure or improperly prepared chiral ligand. 2. Incomplete complexation of the metal. 3. Reaction temperature is too high. | 1. Recrystallize the ligand. 2. Ensure an inert atmosphere for catalyst preparation; use a slight excess of ligand. 3. Lower the reaction temperature. |
| Formation of Byproducts (e.g., from C-H insertion) | 1. Alkene is a poor substrate or sterically hindered. 2. Carbene is too reactive. | 1. Increase the concentration or excess of the alkene. 2. Use a more sterically demanding diazo compound or a catalyst known to temper carbene reactivity. |
Conclusion
Transition-metal catalyzed cyclopropanation is a cornerstone of modern organic synthesis. A thorough understanding of the underlying metal-carbene mechanism is critical for rational catalyst selection and reaction optimization. By carefully controlling the ligand environment, reaction temperature, and addition rates, researchers can access a vast array of simple and complex cyclopropanes with high levels of stereocontrol. The protocols and insights provided herein serve as a robust starting point for professionals seeking to leverage this powerful transformation in their synthetic endeavors.
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 15. Cyclopropane synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Large-Scale Synthesis of Chiral Cyclopropanecarboxylic Acid Esters
Introduction: The Strategic Importance of Chiral Cyclopropanes in Drug Development
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, is now a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure allows for precise conformational constraint of molecules, enhancing binding affinity to biological targets and improving pharmacokinetic profiles. Chiral cyclopropanecarboxylic acid esters, in particular, are key building blocks for a range of pharmaceuticals, including antiviral agents like simeprevir, anti-thrombotic drugs such as ticagrelor, and enzyme inhibitors like cilastatin.[1][3][4][5]
The challenge in synthesizing these valuable intermediates on a large scale lies in controlling the stereochemistry at two or more contiguous chiral centers. This guide provides a detailed overview of robust and scalable methodologies for the asymmetric synthesis of chiral cyclopropanecarboxylic acid esters, with a focus on practical application in a research and drug development setting. We will delve into the mechanistic rationale behind each approach, offering detailed protocols and process optimization insights.
I. Asymmetric Catalysis: The Workhorse of Modern Cyclopropanation
Catalytic asymmetric cyclopropanation remains the most prevalent strategy for accessing enantioenriched cyclopropanes.[6][7] This approach relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction between an alkene and a carbene precursor.
A. Transition Metal Catalysis with Diazo Reagents: Precision and Its Perils
The transition metal-catalyzed decomposition of diazoalkanes is a powerful and well-established method for cyclopropanation.[6][7] Chiral complexes of rhodium, copper, and cobalt are commonly employed to achieve high levels of enantioselectivity.
Causality of Experimental Choices:
-
Catalyst Selection: The choice of metal and ligand is critical. Rhodium catalysts with chiral ligands often exhibit high turnover numbers and excellent stereocontrol.[1] Copper complexes, while sometimes less expensive, may require higher catalyst loadings.
-
Diazo Reagent: Ethyl diazoacetate (EDA) is a common carbene precursor. However, the use of diazo compounds on a large scale presents significant safety hazards due to their potential for explosive decomposition.[6][7] Consequently, strict engineering controls, such as in situ generation or the use of continuous flow reactors, are imperative for industrial applications.[6][7]
Experimental Workflow: Transition Metal Catalysis
Caption: Workflow for transition metal-catalyzed cyclopropanation.
Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a representative example of a rhodium-catalyzed asymmetric cyclopropanation.
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A multi-neck, oven-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the chiral rhodium catalyst (0.1-1 mol%).
-
Reagent Addition: Anhydrous, degassed DCM is added to the flask, followed by styrene (1.0 eq). The mixture is stirred until the catalyst is fully dissolved.
-
EDA Addition: A solution of ethyl diazoacetate (1.1 eq) in DCM is added dropwise to the reaction mixture over a period of 2-4 hours. The reaction is typically exothermic, and the addition rate should be controlled to maintain a constant temperature (e.g., 25 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis.
-
Work-up: Upon completion, the reaction is quenched by the addition of a small amount of acetic acid to decompose any unreacted EDA. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the chiral cyclopropanecarboxylic acid ester.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
| Parameter | Typical Value |
| Catalyst Loading | 0.1 - 1 mol% |
| Reaction Temperature | 20 - 40 °C |
| Reaction Time | 2 - 12 hours |
| Yield | 70 - 95% |
| Enantiomeric Excess | >90% |
B. Safer Alternatives to Diazo Reagents
The inherent risks associated with diazo compounds have driven the development of alternative carbene precursors. gem-Dichloroalkanes, in conjunction with a cobalt catalyst, have emerged as a promising and safer alternative for asymmetric cyclopropanation.[6][7]
II. Biocatalysis: The Green and Highly Selective Approach
Enzymatic synthesis offers a compelling alternative to traditional chemical methods, often providing unparalleled stereoselectivity under mild reaction conditions.[8][9][10] Engineered hemoproteins, such as myoglobin, have been successfully employed for the gram-scale synthesis of chiral cyclopropane-containing drug precursors with excellent diastereo- and enantioselectivity.[8][9][11]
Causality of Experimental Choices:
-
Enzyme Engineering: The stereochemical outcome is dictated by the engineered active site of the enzyme. Rational design and directed evolution are used to create enzyme variants with complementary stereoselectivity, enabling access to both enantiomers of the desired product.[8][9]
-
Whole-Cell Biotransformations: Utilizing whole-cell systems (e.g., E. coli) expressing the engineered enzyme simplifies the process by eliminating the need for enzyme purification.[8][9] This approach is particularly advantageous for large-scale synthesis.
Experimental Workflow: Whole-Cell Biocatalytic Cyclopropanation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sas.rochester.edu [sas.rochester.edu]
- 10. sas.rochester.edu [sas.rochester.edu]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: Synthetic Routes to Bioactive Molecules Using Cyclopropane Intermediates
Introduction: The Cyclopropane Ring as a Latent Functional Group
The cyclopropane motif, a three-membered carbocycle, has captivated organic chemists for over a century.[1] Its inherent ring strain (approximately 27 kcal/mol) and unique bonding—characterized by 'bent' bonds with significant p-character—endow it with reactivity reminiscent of an alkene, yet with a distinct three-dimensional geometry.[2] In medicinal chemistry, the cyclopropyl group is a valued structural component, often incorporated to enhance metabolic stability, modulate bioactivity, increase potency, and reduce off-target effects.[2][3][4] Eighteen new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2020.[3]
Beyond its role as a stable substituent, the cyclopropane ring serves as a versatile and powerful synthetic intermediate.[5] Its strain energy can be strategically released in a variety of ring-opening and rearrangement reactions, allowing for the stereocontrolled construction of complex molecular architectures that are otherwise difficult to access. This guide details key synthetic strategies that leverage cyclopropane intermediates for the efficient synthesis of bioactive molecules, providing both conceptual understanding and practical protocols for the modern researcher.
PART 1: Key Strategies for Cyclopropane-Mediated Synthesis
The utility of cyclopropanes as synthetic intermediates is primarily derived from their controlled ring-opening or rearrangement, which transforms the strained three-membered ring into more complex acyclic or cyclic systems. Two strategies, in particular, have become pillars of modern synthetic design: the use of Donor-Acceptor Cyclopropanes (DACs) and the Vinylcyclopropane-Cyclopentene (VCP-CP) rearrangement.
Donor-Acceptor Cyclopropanes (DACs): Versatile 1,3-Dipole Equivalents
Donor-acceptor cyclopropanes are a class of activated cyclopropanes substituted with both an electron-donating group (e.g., alkoxy, silyloxy, aryl) and an electron-accepting group (e.g., ester, ketone, nitrile) on adjacent carbons.[6][7] This substitution pattern polarizes the distal C-C bond, making it susceptible to cleavage under mild conditions, typically with a Lewis acid, to generate a stabilized 1,3-dipole.[6][7] This versatile intermediate can then be trapped in a variety of ways.
The general reactivity of DACs is summarized below:
Caption: General reactivity modes of Donor-Acceptor Cyclopropanes (DACs).
This strategy has been successfully applied to the total synthesis of numerous natural products, including K252a and the core of the welwitindolinones.[6] The Lewis acid-mediated formal [3+2] cycloaddition between a DAC and an aldehyde or imine is a particularly powerful method for constructing substituted tetrahydrofurans and pyrrolidines, respectively.[8][9]
The Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement
The thermal or metal-catalyzed rearrangement of a vinylcyclopropane to a cyclopentene is a cornerstone of five-membered ring synthesis.[10][11] This ring-expansion reaction can proceed through either a concerted, pericyclic pathway or a diradical-mediated mechanism, depending on the substrate and conditions.[10] The transformation is a powerful tool in natural product synthesis, enabling the rapid construction of complex carbocyclic frameworks.[10][12]
A classic application of this rearrangement is found in Trost's synthesis of (±)-aphidicolin, where a key vinylcyclopropane intermediate is converted into the fused [6-6-5] carbon skeleton of the natural product.[10] More recent developments have focused on catalytic, enantioselective versions of this reaction, expanding its utility.[11][13]
Caption: The Vinylcyclopropane to Cyclopentene (VCP-CP) Rearrangement.
PART 2: Experimental Protocols & Methodologies
Scientific integrity requires protocols that are robust and reproducible. The following sections provide detailed, field-proven methodologies for the creation and utilization of cyclopropane intermediates.
Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.[14][15] The reaction is notable for its tolerance of various functional groups and its ability to be directed by proximal Lewis basic groups, such as hydroxyls, leading to high diastereoselectivity.[15][16] This protocol is adapted from established procedures for the directed cyclopropanation of allylic alcohols.[15][16]
Objective: To synthesize a syn-cyclopropylmethanol from a chiral secondary allylic alcohol with high diastereoselectivity.
Materials:
-
Chiral allylic alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM), sufficient to make a 0.1 M solution
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes, 2.2 equiv)
-
Diiodomethane (CH₂I₂, 2.2 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Potassium Tartrate (Rochelle's salt) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard silica gel for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the chiral allylic alcohol (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the alcohol in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition (ZnEt₂): While stirring vigorously, add the diethylzinc solution (2.2 equiv) dropwise via the dropping funnel over 15-20 minutes. Causality Note: The diethylzinc first reacts with the alcohol to form a zinc alkoxide. This alkoxide intermediate acts as a directing group, coordinating the zinc carbenoid to be formed in the next step, ensuring delivery of the methylene group to the syn face of the double bond.[15]
-
Reagent Addition (CH₂I₂): After the diethylzinc addition is complete, add diiodomethane (2.2 equiv) dropwise over 15-20 minutes. A white precipitate (iodomethylzinc iodide) may form.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution. Stir for 10 minutes, then add an equal volume of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the aqueous layer becomes clear. Trustworthiness Note: The use of Rochelle's salt is crucial for chelating zinc salts, breaking up emulsions, and facilitating a clean phase separation.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typical eluents are hexane/ethyl acetate mixtures) to yield the pure cyclopropylmethanol. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
Data Presentation: Comparison of Cyclopropanation Methods
The choice of cyclopropanation method depends heavily on the substrate and desired outcome. Below is a comparison of common methods.
| Method | Reagent(s) | Typical Substrate | Key Advantages | Key Limitations |
| Simmons-Smith | Zn-Cu, CH₂I₂ or Et₂Zn, CH₂I₂ | Alkenes, especially with directing groups | High diastereoselectivity with directing groups; functional group tolerant.[15] | Stoichiometric zinc required; can be sluggish with electron-deficient alkenes. |
| Corey-Chaykovsky | (CH₃)₃S⁺I⁻, Base | α,β-Unsaturated carbonyls | Excellent for electron-deficient alkenes; forms ketone-substituted cyclopropanes.[17][18] | Limited to activated π-systems; requires stoichiometric ylide. |
| Transition-Metal Catalyzed | Diazo compound (e.g., EDA), Rh or Cu catalyst | Broad range of alkenes | Catalytic; highly enantioselective variants exist; broad substrate scope.[19] | Diazo compounds can be hazardous; catalyst synthesis can be complex.[19] |
| MIRC | Michael Acceptor, Nucleophile with leaving group | α,β-Unsaturated systems | Forms highly functionalized cyclopropanes.[17] | Stereocontrol can be challenging; limited to specific substrate classes. |
PART 3: Case Study in Bioactive Molecule Synthesis
The strategic power of cyclopropane intermediates is best illustrated through their application in the total synthesis of complex natural products.
Case Study: Synthesis of (±)-Vibralactone
Vibralactone is a terpenoid natural product that exhibits potent pancreatic lipase inhibitory activity. A concise, five-step synthesis reported by the group of John L. Wood leverages a donor-acceptor cyclopropane as a key intermediate.[8]
The synthetic strategy involves the [3+2] cycloaddition of a silyloxy-substituted donor-acceptor cyclopropane with an aldehyde to rapidly construct the core tetrahydrofuran ring of the vibralactone scaffold.[8]
Caption: Retrosynthetic overview for the core of (±)-Vibralactone.
This elegant approach highlights how the latent reactivity of a cyclopropane can be unveiled to forge complex ring systems efficiently, demonstrating the power of this strategy in streamlining the synthesis of bioactive molecules.
Conclusion and Future Outlook
Cyclopropane intermediates have transitioned from chemical curiosities to indispensable tools in modern organic synthesis. Their unique reactivity, governed by ring strain and electronic activation, provides synthetic chemists with powerful and often stereocontrolled methods for carbon-carbon bond formation and the construction of complex molecular frameworks. Strategies based on donor-acceptor cyclopropanes and vinylcyclopropane rearrangements are now firmly embedded in the playbook for assembling bioactive natural products and pharmaceuticals.[6][11][20] As new catalytic systems for enantioselective cyclopropanation and novel ring-opening cascades continue to be developed, the role of these versatile three-membered rings as pivotal synthetic intermediates is set to expand even further.
References
- 1. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Diastereoselective Cyclopropanation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in diastereoselective cyclopropanation. Cyclopropane rings are valuable structural motifs in medicinal chemistry, known to enhance potency and fine-tune metabolic stability.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective cyclopropanation reaction is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in cyclopropanation reactions can often be traced back to a few key areas. First, assess the quality and purity of your reagents, particularly the carbene precursor (e.g., diiodomethane, diazo compounds) and any metal catalysts, as these can be sensitive to air, moisture, and decomposition over time.[2][3] Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3] Additionally, review your reaction temperature, as many cyclopropanation reactions require careful temperature control to be successful.[2]
Q2: I'm observing poor diastereoselectivity in my reaction. What are the primary drivers for controlling stereochemistry?
A2: Achieving high diastereoselectivity is a multifaceted challenge. The choice of catalyst and associated ligands is often the most critical factor, as these components create the chiral environment that dictates the facial selectivity of the carbene addition to the alkene. The steric and electronic properties of both the alkene substrate and the carbene precursor also play a significant role.[3] Furthermore, the solvent can have a profound impact on selectivity; non-polar, non-basic solvents often favor higher stereoselectivity.
Q3: Can a hydroxyl group on my substrate interfere with or assist in the cyclopropanation reaction?
A3: A hydroxyl group in proximity to the double bond can act as a directing group, particularly in Simmons-Smith type reactions. The zinc reagent can coordinate with the hydroxyl group, directing the cyclopropanation to occur on the same face of the molecule, leading to cis selectivity.[4] This can be a powerful tool for controlling diastereoselectivity.[5][6] However, if this directing effect is undesirable or hinders the reaction, protection of the hydroxyl group may be necessary.[7]
Q4: What are some common side reactions in metal-catalyzed cyclopropanations using diazo compounds?
A4: When using diazo compounds, particularly ethyl diazoacetate (EDA), side reactions can diminish the yield of the desired cyclopropane. One common issue is the dimerization of the diazo compound.[3] To minimize this, it is crucial to add the EDA solution slowly over an extended period using a syringe pump.[3] The purity of the EDA is also important, as acidic impurities can promote its decomposition.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Formation in a Simmons-Smith Reaction
Question: I am attempting a Simmons-Smith cyclopropanation of an allylic alcohol derivative using diethylzinc and diiodomethane, but I am seeing very little conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in a Simmons-Smith reaction can stem from several factors related to reagent activity and reaction conditions.
Potential Causes & Solutions:
-
Inactive Zinc Species: The reaction relies on the formation of an active organozinc carbenoid. If you are using zinc dust, ensure it is sufficiently activated.[7] For more reliable results, consider using diethylzinc (Furukawa's modification), which is often more reactive.[6][8]
-
Reagent Quality:
-
Diiodomethane (CH₂I₂): This reagent can decompose over time. Use freshly distilled diiodomethane or a recently purchased bottle.[2]
-
Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and sensitive to air and moisture. It is imperative to use fresh, high-quality Et₂Zn and handle it under strictly anhydrous and inert conditions.[2]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While ethers are commonly used, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be more effective as they do not compete for coordination with the zinc center, thus maintaining the electrophilicity of the reagent.[6][7] The rate of Simmons-Smith cyclopropanation tends to decrease as the basicity of the solvent increases.[9]
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Ensure you are maintaining the recommended temperature profile for your specific substrate.[2]
Issue 2: Poor Diastereoselectivity in a Rhodium-Catalyzed Cyclopropanation
Question: My rhodium-catalyzed cyclopropanation of styrene with a diazoacetate is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Optimizing diastereoselectivity in metal-catalyzed cyclopropanations requires careful consideration of the catalyst, substrate, and reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Catalyst/Ligand:
-
Ligand Screening: The chiral ligand is the primary controller of stereoselectivity. It may be necessary to screen a library of ligands to identify the optimal one for your specific substrate and carbene precursor.[3]
-
Catalyst Choice: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common choice, other rhodium catalysts with different carboxylate or carboxamidate ligands can offer improved performance.[3][10]
-
-
Steric Effects:
-
Carbene Precursor: The steric bulk of the carbene precursor can influence its approach to the alkene. For diazoacetates, increasing the size of the ester group can lead to higher diastereoselectivity for the (E)-cyclopropane.[10]
-
Substrate: The inherent steric properties of the alkene substrate will also influence the facial selectivity of the cyclopropanation.
-
-
Reaction Conditions:
-
Solvent: As mentioned, solvent choice is critical. Non-polar, non-basic solvents are generally preferred for high selectivity.[11] Polar solvents can stabilize an early transition state where the alkene is further from the chiral catalyst, reducing the stereochemical influence.[11]
-
Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity, as it can help to amplify the small energy differences between the diastereomeric transition states.[3]
-
Issue 3: Difficulty in Purifying Cyclopropane Products
Question: My reaction has produced a mixture of diastereomers that are proving difficult to separate by standard flash chromatography. What are my options for purification?
Answer:
Separating diastereomers of cyclopropanes can be challenging due to their similar polarities.
Potential Solutions:
-
Chromatography Optimization:
-
Flash Chromatography: While often the first choice, you may need to experiment with different solvent systems to improve separation.
-
High-Performance Liquid Chromatography (HPLC): For more challenging separations, HPLC can provide the necessary resolution to isolate the individual diastereomers.[12]
-
-
Crystallization: If one of the diastereomers is a solid, selective crystallization can be an effective purification method, leaving the other diastereomer in the mother liquor.[12]
-
Derivative Formation: In some cases, it may be beneficial to convert the mixture of diastereomers into derivatives that have more distinct physical properties, facilitating separation. After separation, the original functionality can be regenerated.
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity
| Solvent | Polarity (π*) | Basicity (β) | Enantiomeric Excess (ee%) |
| Hexane | Low | Low | High |
| Toluene | Moderate | Low | Moderate-High |
| Dichloromethane | High | Low | Moderate |
| Tetrahydrofuran (THF) | Moderate | High | Low |
| Dimethylformamide (DMF) | High | High | Very Low |
This table illustrates the general trend that non-polar, non-basic solvents tend to give higher enantioselectivities in certain asymmetric cyclopropanation reactions.[11] Polar and/or basic solvents can negatively impact selectivity.[11]
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of an Allylic Alcohol
-
To a stirred solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[2][3]
-
Separate the organic and aqueous phases. Extract the aqueous layer multiple times with DCM.[2]
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
-
In an oven-dried flask under an argon atmosphere, dissolve the alkene (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.1-1.5 equiv) in the same solvent.
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-8 hours at the desired temperature (e.g., room temperature or 0 °C).[3]
-
After the addition is complete, continue to stir the reaction until the starting alkene is consumed (monitor by TLC or GC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the catalyst and isolate the cyclopropane product(s).
Visualizations
Caption: A troubleshooting workflow for addressing low yields in cyclopropanation.
Caption: Interrelated factors influencing diastereoselectivity in cyclopropanation.
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. benchchem.com [benchchem.com]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of rel-Ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for the purification of rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate. This document is designed for researchers, scientists, and drug development professionals who are working with this key drug intermediate.[1][2] The unique stereochemistry and physical properties of this cyclopropane derivative can present specific challenges during purification. This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications. Our approach is built on a foundation of scientific principles to explain not just how to perform a procedure, but why specific steps are critical for success.
Frequently Asked Questions (FAQs)
Q1: My crude product is a mixture of cis/trans diastereomers. What is the most effective method to separate them?
A1: The separation of cis and trans isomers of cyclopropane derivatives is a common challenge due to their similar physical properties.[3] The optimal method depends on the scale of your purification and the boiling points of the isomers.
-
For laboratory scale (mg to g): Flash column chromatography on silica gel is typically the most effective method.[4][5] The subtle differences in polarity and steric hindrance between the cis and trans isomers allow for separation. A carefully selected non-polar solvent system is crucial.
-
For larger scale (multi-gram to kg): Fractional distillation under reduced pressure is often more practical and economical.[6][7] This technique exploits small differences in the boiling points of the diastereomers. The efficiency of the separation is highly dependent on the number of theoretical plates in your distillation column.[6][8]
Q2: I'm observing co-elution of my desired product with an unknown impurity during column chromatography. How can I improve the separation?
A2: Co-elution suggests that the impurity has a polarity very similar to your target compound. Here are several strategies to improve resolution:
-
Optimize the Solvent System: A common starting point for non-polar compounds like this ester is a hexane/ethyl acetate or hexane/diethyl ether mobile phase. To improve separation, try reducing the proportion of the more polar solvent. Running a gradient elution, where you start with a very non-polar solvent and gradually increase the polarity, can also be very effective.[9]
-
Change the Stationary Phase: While silica gel is standard, it is slightly acidic and may not be optimal for all separations.[10] Consider using a different adsorbent like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if the impurity is significantly more or less polar).[10][11]
-
Employ "Dry Loading": If your crude product has low solubility in the initial mobile phase, "dry loading" can improve band sharpness and resolution.[4] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your packed column.[4]
Q3: During fractional distillation, I'm not achieving a clean separation between fractions. What could be the issue?
A3: Inefficient fractional distillation is often due to a few key factors.[6][7]
-
Insufficient Theoretical Plates: For compounds with close boiling points, a standard Vigreux column may not be sufficient.[8] Using a longer column packed with structured packing or inert materials like Raschig rings or glass beads will increase the number of theoretical plates and improve separation efficiency.[6][12]
-
Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.[8] A slow, steady distillation rate is critical.
-
Heat Loss: Inadequate insulation of the distillation column can disrupt the temperature gradient, which is essential for fractional separation.[13] Ensure the column is well-insulated from the distillation pot up to the condenser.
-
Potential Azeotrope Formation: While less common for this specific compound, be aware that residual solvents or byproducts from the synthesis could form an azeotrope with your product, making separation by distillation impossible under standard conditions.[14][15] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[15]
Q4: My final product purity, as determined by Gas Chromatography (GC), is lower than expected, showing several small impurity peaks. What are the likely sources of these impurities?
A4: Low purity after purification can be frustrating. Here are some common culprits:
-
Incomplete Reaction: Starting materials or reaction intermediates may be carried through the purification process. Ensure your reaction has gone to completion before workup.
-
Side-Reaction Products: The synthesis of cyclopropanes can sometimes yield isomeric byproducts or products from competing reaction pathways.
-
Degradation: The ester functionality can be sensitive to hydrolysis, especially if exposed to acidic or basic conditions during workup or chromatography on untreated silica gel.[9]
-
Contamination: Ensure all glassware is scrupulously clean and solvents are of high purity. Contaminants can also be introduced from septa, syringes, or gas lines in your GC system, appearing as "ghost peaks".[16][17]
Q5: I suspect my compound may be degrading on the silica gel column. How can I confirm this and what can I do to prevent it?
A5: Acid-sensitive compounds can indeed degrade on standard silica gel.[9]
-
Confirmation: A simple way to test for degradation is to dissolve a small, pure sample of your compound in your chromatography solvent, add a small amount of silica gel, and stir for a few hours. Then, analyze the solvent by TLC or GC to see if any new spots or peaks have appeared.
-
Prevention: To mitigate degradation, you can use deactivated or "neutralized" silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine, before loading your sample.[9] Alternatively, using a less acidic stationary phase like alumina may be a suitable option.[10]
Troubleshooting Guides
Guide 1: Poor Separation in Column Chromatography
This guide addresses common issues encountered during chromatographic purification.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Column overloading. 2. Inappropriate solvent system (compound is too soluble). 3. Column packing issues (channels or cracks).[18][19] | 1. Reduce the amount of crude material loaded. A general rule is a 30:1 to 100:1 ratio of silica to crude product by weight for difficult separations.[4] 2. Adjust the mobile phase to be less polar to achieve a target Rf value of ~0.3 on TLC.[4] 3. Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica without forming air pockets.[10][18] |
| Inconsistent Elution Profile | 1. The column has run dry. 2. Cracking of the silica bed due to heat from the solvent or pressure changes.[9] | 1. Always keep the silica surface covered with solvent. Never let the solvent level drop below the top of the silica bed.[18] 2. Ensure the solvent mixture is at room temperature before adding to the column. Apply pressure gradually if using flash chromatography. |
| No Compound Eluting | 1. The solvent system is too non-polar. 2. The compound has degraded or irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the mobile phase. 2. Test for compound stability on silica (see FAQ Q5). Consider using a deactivated column or a different stationary phase.[9] |
Guide 2: Ineffective Fractional Distillation
This guide helps troubleshoot separations of liquids with close boiling points.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Broad Boiling Point Range for Fractions | 1. Distillation rate is too fast. 2. Poor insulation of the column.[13] 3. Insufficient reflux ratio. | 1. Reduce the heating rate to allow for slow, dropwise collection of the distillate (e.g., 1 drop per second). 2. Insulate the column with glass wool or aluminum foil. 3. Use a reflux condenser or a distillation head that allows for control of the reflux ratio. |
| "Bumping" or Uneven Boiling | 1. Lack of boiling chips or stir bar. 2. Heating is too rapid or uneven. | 1. Always add fresh boiling chips or a magnetic stir bar to the distillation flask. 2. Use a heating mantle with a stirrer or an oil bath for uniform heating.[8] |
| Temperature Fluctuations at the Thermometer | 1. Improper thermometer placement. 2. Distillation rate is erratic. | 1. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[8] 2. Adjust the heating to achieve a steady distillation rate. |
Experimental Workflows & Protocols
Workflow: Selecting a Purification Strategy
This diagram outlines the decision-making process for purifying your crude product.
Caption: Decision tree for purification strategy selection.
Protocol 1: Flash Column Chromatography for Diastereomer Separation
This protocol details the steps for purifying this compound on a laboratory scale.
1. Preparation:
- Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation between your desired product and impurities, aiming for an Rf value of ~0.3 for the target compound.[4]
- Column Size: Choose a column with an appropriate diameter and length for your sample size. Use a silica-to-sample weight ratio of at least 50:1 for challenging separations.[4]
2. Column Packing (Slurry Method):
- Place a small plug of cotton or glass wool at the bottom of the column.[18] Add a thin layer (~0.5 cm) of sand.
- In a separate beaker, create a slurry of silica gel in your initial, least polar solvent.[4]
- Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[10][18]
- Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[4]
- Drain the excess solvent until the level is just above the top layer of sand. Do not let the column run dry.[18]
3. Sample Loading (Dry Loading Recommended):
- Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.[4]
- Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add your mobile phase to the column.
- Apply gentle pressure (if using flash chromatography) to begin eluting the sample.
- Collect fractions in an appropriately sized array of test tubes or flasks.
- Monitor the separation by collecting small spots from the eluent for TLC analysis.
5. Analysis:
- Analyze the collected fractions by TLC or GC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the purity of the final product.
1. Instrument Conditions:
- Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or similar) is often suitable for separating cis/trans isomers.[20]
- Injector Temperature: 250 °C
- Detector (FID) Temperature: 280 °C
- Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min).
- Oven Temperature Program:
- Initial Temperature: 60 °C, hold for 2 minutes.
- Ramp: Increase to 200 °C at a rate of 10 °C/min.
- Final Hold: Hold at 200 °C for 5 minutes. (Note: This is a starting point and should be optimized for your specific system and impurity profile.)
2. Sample Preparation:
- Prepare a dilute solution of your sample (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate, acetone, or dichloromethane.
3. Injection and Analysis:
- Inject 1 µL of the prepared sample into the GC.
- Integrate the resulting chromatogram to determine the area percent of the main peak relative to any impurity peaks.
GC Troubleshooting Logic
This diagram illustrates a systematic approach to diagnosing common GC issues.
Caption: Systematic approach for GC troubleshooting.[21][22][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. vernier.com [vernier.com]
- 7. scribd.com [scribd.com]
- 8. Purification [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. Precise laboratory fractional distillation of fatty acid esters | Semantic Scholar [semanticscholar.org]
- 14. US3268572A - Separation of azeotropic alcohol-ester mixtures - Google Patents [patents.google.com]
- 15. Azeotrope - Wikipedia [en.wikipedia.org]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. stepbio.it [stepbio.it]
- 18. web.uvic.ca [web.uvic.ca]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
Simmons-Smith Cyclopropanation Technical Support Center: A Guide to Overcoming Byproduct Formation
Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges associated with byproduct formation, ensuring the successful synthesis of your target cyclopropane derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction is sluggish, and I'm observing significant amounts of starting material alongside unidentifiable byproducts. What could be the cause?
This is a common issue that often points to problems with the activation of the zinc reagent or the purity of the reagents. The Simmons-Smith reaction is highly sensitive to the quality of the zinc-copper couple and the presence of moisture.[1]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[1] Consider using ultrasound to enhance activation.[2][3] | The zinc surface must be free of oxides to allow for the oxidative addition into the C-I bond of diiodomethane, forming the active carbenoid species.[2][4] Ultrasound helps to mechanically clean the zinc surface and break up aggregates, increasing the reactive surface area.[3][5] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane. Impurities can inhibit the reaction.[1] | Impurities in diiodomethane, such as iodine or acidic byproducts from decomposition, can quench the organozinc intermediate or react with the substrate in undesirable ways. |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] | The organozinc carbenoid is highly reactive and will be rapidly protonated by water, rendering it inactive for cyclopropanation. Oxygen can also lead to undesired side reactions. |
| Low Substrate Reactivity | For less reactive, electron-deficient alkenes, consider using a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1][6][7] | The classical Simmons-Smith reagent is electrophilic and reacts best with electron-rich alkenes.[8][9] The Furukawa and Shi modifications generate more nucleophilic carbenoids, which are more effective for cyclopropanating electron-poor double bonds.[3][10] |
Experimental Protocol: Preparation and Activation of Zinc-Copper Couple
-
Zinc Activation: In a flask, suspend zinc dust in a dilute HCl solution and stir for a few minutes to etch the surface.
-
Washing: Decant the acidic solution and wash the zinc sequentially with deionized water, acetone, and finally, anhydrous diethyl ether.
-
Copper Deposition: To the activated zinc in anhydrous ether, add a solution of copper(II) acetate in glacial acetic acid dropwise with stirring. The black color of the couple indicates its formation.
-
Final Wash: Decant the solution and wash the zinc-copper couple several times with anhydrous diethyl ether to remove any residual acetic acid.
-
Drying: Dry the couple under a stream of inert gas or under vacuum before use.
Issue 2: I am observing the formation of a byproduct with a mass corresponding to the methylation of my starting material. Why is this happening and how can I prevent it?
The formation of methylated byproducts is a known side reaction in Simmons-Smith cyclopropanation, particularly when the substrate contains heteroatoms like alcohols or amines.[8][10]
Mechanism of Methylation:
The electrophilic zinc carbenoid (ICH₂ZnI) can act as a methylating agent, especially in the presence of nucleophilic functional groups.[1][10] With alcohols, for instance, the reaction can proceed via coordination of the oxygen to the zinc, followed by an intramolecular or intermolecular methylation.
Troubleshooting Strategies:
| Strategy | Detailed Action | Underlying Principle |
| Minimize Excess Reagent | Use a minimal excess of the Simmons-Smith reagent (typically 1.1-1.5 equivalents). | Using a large excess of the carbenoid increases the likelihood of side reactions, including methylation, once the primary cyclopropanation is complete.[10] |
| Monitor Reaction Progress | Closely monitor the reaction by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times, especially with excess reagent, provide more opportunity for the slower methylation reaction to occur.[10] |
| Protecting Groups | Protect sensitive functional groups, such as alcohols or amines, prior to the cyclopropanation. Silyl ethers or benzyl ethers are common choices for protecting alcohols.[8] | Protecting groups mask the nucleophilicity of the heteroatom, preventing it from reacting with the electrophilic carbenoid. The protecting group can be removed in a subsequent step. |
| Use of Additives | In some cases, adding a Lewis base like pyridine during workup can help to scavenge the Lewis acidic zinc iodide byproduct and excess reagent, minimizing side reactions during workup.[10] | Zinc iodide (ZnI₂) is a Lewis acid that can promote side reactions.[10] Pyridine coordinates to the zinc, deactivating it. |
Workflow for Minimizing Methylation Byproducts:
Caption: Troubleshooting workflow for methylation byproducts.
Issue 3: My reaction is producing a complex mixture of products, and purification is proving difficult. What are other potential side reactions?
Beyond methylation, other side reactions can lead to a complex product mixture. Understanding these can aid in optimizing the reaction conditions.
Common Side Reactions:
-
Formation of Symmetrical Formals: In the presence of alcohols and excess Simmons-Smith reagent under forcing conditions, the formation of symmetrical formals has been observed.[11]
-
Rearrangements: While the Simmons-Smith reaction is generally stereospecific and does not involve rearrangements, the Lewis acidic nature of the zinc iodide byproduct can potentially catalyze rearrangements in sensitive substrates.[4][10]
-
Reaction with Thioethers: Allylic thioethers can react with the Simmons-Smith reagent to form sulfur ylides, which can then undergo a[1][2]-sigmatropic rearrangement instead of cyclopropanation.[10]
-
Insertion into β-Keto Esters: In the presence of β-keto esters, a Furukawa-modified Simmons-Smith reagent can lead to the formation of a γ-keto ester via insertion and subsequent fragmentation of a cyclopropane intermediate.[10]
General Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature if the reaction is sluggish.[1] | Lower temperatures can help to suppress side reactions, which often have higher activation energies than the desired cyclopropanation. |
| Solvent | Ethereal solvents like diethyl ether or non-coordinating solvents like dichloromethane are generally preferred.[1][6][12] | The rate of the Simmons-Smith reaction can decrease in more basic solvents due to coordination with the electrophilic zinc carbenoid.[6][13] |
| Stirring | For heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring.[1] | Good mixing is crucial to maintain contact between the solid zinc-copper couple, the diiodomethane, and the substrate dissolved in the solvent. |
Logical Flow for Reaction Optimization:
Caption: A stepwise approach to optimizing the Simmons-Smith reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. mdpi.com [mdpi.com]
- 7. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enantiomeric Excess in Chiral Separations
Welcome to the Technical Support Center dedicated to enhancing enantiomeric excess through chiral separations. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving enantiomers. In the pharmaceutical industry, the separation of these mirror-image isomers is not merely an analytical challenge; it is a critical step for ensuring drug safety and efficacy, as different enantiomers can possess widely varying pharmacological and toxicological properties.[1][2]
This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into the causal relationships that govern successful chiral separations. Every troubleshooting step and FAQ is grounded in the fundamental principles of chiral recognition, aiming to empower you with the knowledge to not only solve immediate problems but also to proactively optimize your methods for robust and reproducible results.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses the most common and challenging issues encountered during chiral separations. Each problem is followed by a systematic troubleshooting workflow, explaining the scientific reasoning behind each suggested action.
Issue 1: Poor or No Resolution (Co-eluting Enantiomers)
This is one of the most frequent hurdles in chiral method development. The inability to resolve enantiomers points to a suboptimal selection of chromatographic conditions.
Step-by-Step Troubleshooting:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in achieving a successful chiral separation.[1] Different CSPs operate on distinct chiral recognition mechanisms.[3][4][5][6][7]
-
Causality: Enantioseparation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[2][5][8][9] The stability of these complexes must differ between the two enantiomers for separation to occur. If the CSP's structure and functional groups are not complementary to your analyte, differential interaction will not happen.
-
Action: If you are not using a column specifically designed for chiral separations, you will not resolve the enantiomers. For initial screening, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly recommended due to their broad applicability and high success rates.[1][10][11] If one polysaccharide CSP fails, try another with a different derivative or polymer backbone.
-
-
Optimize the Mobile Phase Composition: The mobile phase significantly influences the interactions between the analyte and the CSP.[12]
-
Causality: The mobile phase competes with the analyte for interaction sites on the CSP. A strong mobile phase can disrupt the delicate interactions required for chiral recognition, leading to co-elution. Conversely, a weak mobile phase may result in excessively long retention times.
-
Action:
-
Normal-Phase (NP) vs. Reversed-Phase (RP): Both modes can be effective.[12] NP (e.g., hexane/alcohol) is often a good starting point. RP is frequently preferred for its compatibility with mass spectrometry (LC/MS).[12]
-
Solvent Composition: Systematically vary the ratio of the strong to weak solvent (e.g., isopropanol in hexane). Small changes can have a profound impact on selectivity.
-
Choice of Alcohol: In NP, switching from isopropanol to ethanol, or vice-versa, can alter the hydrogen bonding interactions and sometimes dramatically improve resolution.
-
-
-
Incorporate Mobile Phase Additives: For ionizable compounds, additives are often essential.
-
Causality: Uncontrolled ionization of acidic or basic analytes can lead to poor peak shape and inconsistent interactions with the CSP. Additives suppress this ionization, promoting uniform interactions.[12][13]
-
Action: For acidic analytes, add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%).[12][13] For basic analytes, use a basic additive such as diethylamine (DEA).[13][14]
-
-
Adjust the Flow Rate: Slower is often better for resolution.
-
Causality: A lower flow rate increases the residence time of the enantiomers on the column, allowing more time for the crucial interactions with the CSP to occur, which can enhance resolution.[12]
-
Action: If you have partial separation, try decreasing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min).
-
-
Control the Temperature: Temperature affects the thermodynamics of the separation.
-
Causality: Chiral recognition is often an enthalpically driven process. Generally, decreasing the temperature enhances the stability of the diastereomeric complexes, leading to increased selectivity and better resolution.[15] However, the effect can be complex, and in some cases, higher temperatures can improve efficiency or even reverse the elution order.[16][17][18]
-
Action: If your system has a column thermostat, experiment with a range of temperatures (e.g., 15°C to 40°C) to find the optimum.[12]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetric peaks compromise resolution and the accuracy of quantification.
Step-by-Step Troubleshooting:
-
Check for Chemical vs. Physical Problems:
-
Causality: Peak tailing can arise from undesirable secondary chemical interactions between the analyte and the stationary phase (e.g., silanol interactions) or from physical issues within the HPLC system that distort the flow path.[19]
-
Action: First, assess if all peaks in the chromatogram are tailing or just the analyte peaks.
-
All Peaks Tailing: This usually indicates a physical problem. The most common cause is a partially blocked column inlet frit.[19] Try backflushing the column. If this fails, the frit may need replacement. Other causes include dead volume from poorly fitted connections or a void at the column inlet.[20]
-
Only Analyte Peaks Tailing: This points to a chemical issue.
-
-
-
Address Secondary Chemical Interactions:
-
Causality: For acidic or basic compounds, interactions with residual silanol groups on the silica support or other active sites can cause peak tailing.
-
Action:
-
Use Mobile Phase Additives: As mentioned for improving resolution, adding an acidic (e.g., TFA) or basic (e.g., DEA) modifier is highly effective at masking these secondary interaction sites and improving peak shape.[13]
-
Adjust pH: In reversed-phase, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
-
-
Rule Out Sample Overload:
-
Verify Sample Solvent:
-
Causality: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion because the sample band does not focus properly at the head of the column.
-
Action: Whenever possible, dissolve the sample in the mobile phase.[9] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral column to start with?
A1: There is no universally reliable way to predict the best column based solely on analyte structure. The most efficient approach is empirical screening.[8][10][21] Start with a screening kit that includes several polysaccharide-based columns (e.g., derivatized cellulose and amylose), as these have the highest success rate for a broad range of compounds.[1][11] Consult manufacturer application notes and literature for separations of structurally similar compounds, but be aware that small structural changes can lead to very different chromatographic behavior.
Q2: Can I switch a method between different brands of the same CSP type (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))?
A2: Caution is advised. While the chiral selector may be nominally the same, differences in the silica support, bonding chemistry, and packing technology can lead to significant variations in selectivity and resolution. It is always recommended to re-validate the method when changing column manufacturers.
Q3: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing separation?
A3:
-
Increase Flow Rate: Cautiously increase the flow rate. This will reduce the analysis time but may also decrease resolution. Find a balance that meets your needs.
-
Increase Temperature: A higher temperature reduces mobile phase viscosity, allowing for higher flow rates at lower backpressure. It also often decreases retention time. However, monitor the effect on selectivity, as it can sometimes decrease.[17]
-
Use a Shorter Column or Smaller Particles: If available, switching to a shorter column or one packed with smaller particles (e.g., 3 µm instead of 5 µm) can significantly reduce analysis time while maintaining or even improving efficiency.
-
Optimize Mobile Phase Strength: Slightly increase the percentage of the stronger solvent in your mobile phase to elute the compounds faster. Make small, incremental changes to avoid a complete loss of resolution.
Q4: I am developing a method for LC-MS. What special considerations are there?
A4: The primary goal is to replace non-volatile mobile phase additives with volatile ones.
-
For reversed-phase methods, use volatile buffers like ammonium acetate or ammonium formate instead of phosphate buffers.
-
For normal-phase methods using basic additives, you may need to switch from DEA to a more volatile amine or develop a method in a different mode (e.g., polar organic or reversed-phase).
-
In some cases, adding a small amount of water (3-5%) to a polar organic mobile phase can improve sensitivity and reproducibility in the MS detector.
Q5: What is Supercritical Fluid Chromatography (SFC) and when should I consider it for chiral separations?
A5: SFC is a chromatographic technique that uses a supercritical fluid (most commonly carbon dioxide) as the main component of the mobile phase.[22] It is now widely recognized as a powerful tool for chiral separations, often providing faster and more efficient results than HPLC.[23][24][25]
-
Advantages: SFC offers very fast analysis times due to the low viscosity and high diffusivity of the mobile phase.[22][25] It is also considered a "greener" technique due to the reduced consumption of organic solvents.[23][25]
-
When to Use It: Consider SFC when high-throughput screening is required, for preparative-scale purification (where solvent reduction is a major cost-saver), or when HPLC methods fail to provide adequate resolution. The selectivity in SFC can be quite different from HPLC, offering a complementary approach for difficult separations.[22]
Visualizing the Troubleshooting Process
To aid in methodically addressing separation issues, the following workflow diagrams illustrate the logical steps for troubleshooting common problems.
Diagram 1: General Troubleshooting Workflow for Poor Resolution
Caption: A workflow for troubleshooting poor or no chiral resolution.
Diagram 2: Troubleshooting Peak Shape Issues
Caption: A decision tree for diagnosing and solving peak shape problems.
Data Summary and Starting Protocols
Method development often begins with screening a set of standard conditions. The table below summarizes typical starting points for chiral screening.
Table 1: Recommended Starting Conditions for Chiral Screening
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| Mobile Phase A | n-Hexane | Water | Acetonitrile or Methanol |
| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol | Isopropanol or Ethanol |
| Gradient | 0-50% B over 20 min | 10-90% B over 20 min | 0-50% B over 20 min |
| Additives | 0.1% DEA for bases; 0.1% TFA for acids | 0.1% Formic Acid or Ammonium Formate | 0.1% DEA for bases; 0.1% TFA for acids |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Column Types | Cellulose & Amylose derivatives | Cellulose & Amylose derivatives (RH phases) | Cellulose & Amylose derivatives |
Experimental Protocol: Column and Mobile Phase Screening
This protocol outlines a systematic approach to finding a promising column and mobile phase combination for a novel compound.
Objective: To identify a Chiral Stationary Phase (CSP) and mobile phase system that shows baseline or partial separation of the enantiomers.
Materials:
-
A set of at least 3-4 chiral columns with different selectivities (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-chloro-3-methylphenylcarbamate)).
-
HPLC-grade solvents for NP, RP, and PO modes.
-
HPLC-grade additives (TFA, DEA, Formic Acid).
-
Racemic standard of the analyte at ~1 mg/mL.
Procedure:
-
System Preparation: Ensure the HPLC system is clean and free of contaminants. If switching between NP and RP, perform a thorough system flush with an intermediate solvent like isopropanol.
-
Initial Screening (Normal Phase): a. Install the first chiral column (e.g., Amylose-based). b. Equilibrate the column with the starting mobile phase (e.g., 90:10 Hexane/Isopropanol) for at least 10-20 column volumes. c. Inject the racemic standard. d. Run a gradient (e.g., 10% to 40% Isopropanol over 20 minutes) to elute the compound. e. If the compound elutes as a single peak, hold at the elution percentage isocratically for the next run to confirm if separation is possible with more time. f. Repeat steps b-e for each column in your screening set.
-
Screening with Additives (if needed): a. If your analyte is acidic or basic and shows poor peak shape, choose the column that showed the most promise (e.g., some peak broadening). b. Add the appropriate modifier (0.1% TFA or DEA) to the alcohol portion of the mobile phase. c. Repeat the screening run.
-
Secondary Screening (Polar Organic or Reversed Phase): a. If no separation is achieved in Normal Phase, switch to a different elution mode. b. Flush the system and columns appropriately. c. Repeat the screening protocol using Polar Organic (e.g., Acetonitrile/Methanol) or Reversed-Phase (e.g., Water/Acetonitrile with 0.1% FA) conditions.
-
Data Evaluation: a. Review all chromatograms. Look for any sign of separation: a shoulder on the peak, a broadened peak compared to standards on an achiral column, or partial separation. b. The combination of column and mobile phase that provides the best result, even if not baseline resolved, is your lead candidate for further optimization (adjusting flow rate, temperature, and fine-tuning mobile phase composition).
This structured approach maximizes the chances of finding a successful separation while minimizing wasted time and resources.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recognition Mechanisms of Chiral Selectors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 7. Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases. | Semantic Scholar [semanticscholar.org]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 10. Guide for Chiral Column Selection | Phenomenex [phenomenex.com]
- 11. bujnochem.com [bujnochem.com]
- 12. benchchem.com [benchchem.com]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chiraltech.com [chiraltech.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Effects of supercritical fluid chromatography conditions on enantioselectivity and performance of polyproline-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
- 26. ymc.co.jp [ymc.co.jp]
Technical Support Center: Troubleshooting Low Conversion Rates in Cyclopropanation
Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation is resulting in low to no product yield. What are the primary factors I should investigate?
A1: Low conversion in a Simmons-Smith reaction is a frequent challenge and often points to issues with reagent activity or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inactive Zinc-Copper Couple: The activation of zinc is paramount for the formation of the organozinc carbenoid, the active cyclopropanating agent.[1][2]
-
Solution: Ensure your zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a common cause of reaction failure.[1] Using ultrasound can sometimes enhance the activation process.[3] For substrates that are less reactive, consider switching to a more reactive system like the Furukawa modification, which uses diethylzinc and diiodomethane.[1][4]
-
-
Poor Reagent Quality: The purity of your reagents, particularly diiodomethane and the solvent, is critical.
-
Presence of Moisture or Air: The Simmons-Smith reaction is highly sensitive to atmospheric moisture and oxygen.[1]
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate.
Q2: I'm observing a significant amount of unreacted starting material in my transition metal-catalyzed cyclopropanation. What are the likely causes?
A2: In transition metal-catalyzed systems, particularly those using rhodium or copper with diazo compounds, low conversion can often be traced back to the catalyst's state or the stability of the carbene precursor.
-
Catalyst Inactivity or Decomposition: The catalyst's age, source, and handling are crucial for its activity.
-
Solution: Verify the catalyst's quality and age. Many cyclopropanation catalysts are sensitive to air and moisture, leading to decomposition.[5] Ensure strict anhydrous and inert atmosphere techniques are employed throughout the setup and reaction.
-
-
Carbene Precursor Issues: The stability and purity of the diazo compound are critical.
-
Solution: Use freshly prepared or purified diazo compounds. For instance, ethyl diazoacetate (EDA) can degrade over time. Diazomethane is notoriously hazardous and requires specialized handling; consider safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane) or in situ generation methods.[6][7][8]
-
-
Substrate Reactivity: The electronic nature of the alkene substrate plays a significant role.
-
Solution: Electron-deficient alkenes can be less reactive towards electrophilic carbenoids.[9] In such cases, catalyst and ligand screening may be necessary to find a more suitable system.[5] For some substrates, increasing the concentration of the diazo compound may be necessary to drive the reaction to completion, but this must be done cautiously to avoid side reactions.[10]
-
Q3: My cyclopropanation reaction is producing several byproducts, which is lowering the yield of my desired product. What are common side reactions and how can I mitigate them?
A3: Side reactions in cyclopropanation can be a significant issue, often arising from the high reactivity of the carbene or carbenoid intermediate.
-
Carbene Dimerization: The carbene intermediate can react with itself to form an alkene, a common issue with diazo compounds.
-
Solution: Slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene substrate can help to maintain a low concentration of the free carbene, thus minimizing dimerization.[10]
-
-
C-H Insertion: Metal carbenes can insert into C-H bonds, leading to undesired byproducts.[4]
-
Solution: The choice of catalyst and solvent can influence the chemoselectivity of the reaction. Screening different rhodium or copper catalysts with various ligands can help to favor cyclopropanation over C-H insertion.
-
-
Methylation of Heteroatoms: In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate heteroatoms like alcohols present in the substrate.[1]
-
Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress closely to avoid unnecessarily long reaction times.[1]
-
Troubleshooting Workflow
Here is a general workflow to systematically troubleshoot low conversion rates in your cyclopropanation reactions.
Caption: A systematic workflow for troubleshooting low conversion in cyclopropanation.
Experimental Protocols
Protocol 1: Activation of Zinc for Simmons-Smith Reaction
This protocol describes the preparation of a zinc-copper couple, a crucial reagent for the Simmons-Smith reaction.
Materials:
-
Zinc dust
-
Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl) (optional, for cleaning zinc)
Procedure:
-
If the zinc dust is old or appears oxidized, wash it with 1 M HCl for 1-2 minutes, followed by decanting the acid and washing with distilled water, ethanol, and finally anhydrous diethyl ether. Dry the zinc dust under vacuum.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust.
-
Add a solution of copper(I) chloride or copper(II) acetate in a minimal amount of glacial acetic acid or as a solid to the zinc dust. The amount of copper salt is typically 2-10 mol% relative to zinc.
-
Heat the mixture gently with a heat gun while swirling until the copper salt is no longer visible and the zinc has a salmon-colored coating.
-
Allow the zinc-copper couple to cool to room temperature.
-
Wash the couple several times with anhydrous diethyl ether by decantation to remove any residual acetic acid and moisture.
-
The freshly prepared zinc-copper couple is now ready for use in the Simmons-Smith reaction.
Protocol 2: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol provides a general method for performing a rhodium-catalyzed cyclopropanation.
Materials:
-
Alkene substrate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) or other suitable rhodium(II) catalyst
-
Ethyl diazoacetate (EDA)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Syringe pump
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene substrate and the rhodium(II) catalyst (typically 0.1-1 mol%) in the anhydrous solvent.
-
Prepare a solution of ethyl diazoacetate in the same anhydrous solvent.
-
Using a syringe pump, add the EDA solution dropwise to the stirred reaction mixture over a period of several hours. A slow addition rate is crucial to minimize the formation of carbene dimers.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours or until reaction completion is confirmed by a suitable monitoring technique (TLC, GC/MS, or NMR).[11][12]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure and the crude product purified by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Cyclopropanation Methods
| Reagent/System | Substrate | Product | Typical Yield (%) | Key Considerations |
| Simmons-Smith (CH₂I₂/Zn-Cu) | Cyclohexene | Bicyclo[4.1.0]heptane | ~50-60% | Safer than diazomethane; sensitive to the quality of the zinc-copper couple.[13] |
| Furukawa Mod. (CH₂I₂/Et₂Zn) | Cyclohexene | Bicyclo[4.1.0]heptane | >90% | Higher yielding and more reliable than the classic Simmons-Smith; diethylzinc is pyrophoric.[13] |
| Diazomethane with Catalyst (CH₂N₂/Pd(OAc)₂) | Cyclohexene | Bicyclo[4.1.0]heptane | High | Highly efficient but diazomethane is extremely toxic and explosive, requiring specialized handling.[13] |
Mechanistic Insights
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Understanding the catalytic cycle can provide insights into potential points of failure. The generally accepted mechanism for rhodium-catalyzed cyclopropanation is depicted below.
Caption: A simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
The reaction is initiated by the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of nitrogen gas.[14] This highly reactive intermediate then transfers the carbene moiety to the alkene in a concerted fashion to generate the cyclopropane product and regenerate the active rhodium(II) catalyst.[14] Issues at any of these steps, such as catalyst deactivation or inefficient carbene formation, can lead to low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Catalyst Systems for Asymmetric Synthesis
Welcome to the Technical Support Center dedicated to the refinement of catalyst systems for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantioselective catalysis. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, grounded in scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations, please refer to the in-depth troubleshooting guides.
Q1: Why is my enantioselectivity (% ee) low or inconsistent?
A1: Low or inconsistent enantiomeric excess is a common challenge that can arise from several factors. Systematically investigate the following possibilities:
-
Catalyst/Ligand Integrity: The chiral catalyst or ligand may have degraded. It's crucial to verify its purity and structural integrity. Consider using a fresh batch or resynthesizing the catalyst.[1]
-
Reaction Conditions: Temperature, pressure, and reaction time significantly influence enantioselectivity. Lowering the reaction temperature often improves enantioselectivity by favoring the transition state leading to the major enantiomer.[1][2]
-
Solvent: The solvent's polarity and coordinating ability can dramatically impact the catalyst's performance. A solvent screening is highly recommended.[1][3]
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst. Ensure your substrate is of high purity.[1]
-
Additives: The presence or absence of additives like acids, bases, or salts can profoundly affect catalyst activity and selectivity.[1]
Q2: My reaction is slow or not reaching completion. What should I do?
A2: Poor catalyst activity can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. Common causes include poisoning by impurities in the substrate or solvent, thermal degradation, or reaction with oxygen or moisture.[4][5]
-
Incorrect Catalyst Loading: Both excessively high and low catalyst loadings can negatively affect the reaction rate and selectivity.[6]
-
Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the interaction between the substrate and the catalyst. Ensure adequate agitation.[1]
Q3: The enantioselectivity of my reaction decreases over time. What is the likely cause?
A3: A decline in enantioselectivity during the reaction often points to:
-
Catalyst Degradation: The chiral ligand may be slowly decomposing or dissociating from the metal center under the reaction conditions, leading to the formation of a less selective or achiral catalyst.[1]
-
Product Inhibition: The desired product might be inhibiting the catalyst, slowing down the reaction and potentially favoring side reactions.[1]
-
Reaction Reversibility: If the reaction is reversible, the product may be racemizing under the reaction conditions, resulting in a lower overall enantiomeric excess.[1]
Q4: How do I choose the right chiral ligand for my metal catalyst?
A4: The selection of the chiral ligand is critical for inducing asymmetry. The choice depends on:
-
The Metal: The ligand must coordinate effectively with the chosen metal center.[1]
-
The Reaction Type: Different ligands are optimal for different transformations (e.g., hydrogenations, C-C bond formations).
-
"Privileged" Ligands: Certain ligand backbones (e.g., BINAP, Salen, TADDOL) have demonstrated effectiveness across a wide range of reactions.[1][7][8]
II. Troubleshooting Guides
This section provides detailed, step-by-step methodologies to diagnose and resolve common experimental issues.
Guide 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is a primary obstacle in asymmetric synthesis. This guide provides a systematic approach to identifying and addressing the root cause.
Step 1: Verify Analytical Methodology
Before optimizing the reaction, ensure your analytical method for determining % ee (e.g., chiral HPLC, GC, or SFC) is accurate and reproducible.
-
Protocol:
-
Prepare a racemic sample of the product.
-
Analyze the racemic sample to confirm baseline separation of the enantiomers.
-
Inject a known concentration of your reaction sample to ensure the peaks are within the linear range of the detector.
-
Step 2: Systematic Investigation of Reaction Parameters
If the analytical method is sound, proceed with a systematic evaluation of the reaction parameters.
-
Experimental Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
-
Detailed Protocols:
-
Catalyst and Ligand Integrity:
-
Source a fresh batch of catalyst and ligand from a reputable supplier.
-
If synthesized in-house, re-purify and characterize the material (NMR, MS, elemental analysis).
-
Handle air and moisture-sensitive catalysts and ligands under an inert atmosphere (glovebox or Schlenk line).[6]
-
-
Solvent Screening: The choice of solvent can have a profound impact on enantioselectivity by influencing the geometry of the transition state.[3][9][10]
-
Set up parallel reactions using a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, HFIP).[11]
-
Maintain all other reaction parameters constant.
-
Analyze the % ee for each reaction to identify the optimal solvent.
Solvent Dielectric Constant (ε) Enantiomeric Excess (% ee) Toluene 2.4 85 THF 7.6 92 CH2Cl2 9.1 78 HFIP 16.7 >99[11] Caption: Example of a solvent screening table for an asymmetric reaction. -
-
Temperature Optimization: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[1][2]
-
Conduct the reaction at a series of decreasing temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C).
-
Monitor the reaction progress, as lower temperatures may require longer reaction times.
-
-
Guide 2: Catalyst Deactivation
Catalyst deactivation leads to incomplete reactions and can be a significant economic and environmental concern.
Understanding Deactivation Pathways
Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Strong coordination of impurities to the metal center, blocking the active site.[5]
-
Thermal Decomposition: Degradation of the ligand or metal complex at elevated temperatures.[4]
-
Oxidation: Reaction with trace oxygen or other oxidants.
-
Fouling: Deposition of byproducts on the catalyst surface.[5]
Troubleshooting and Prevention
-
Workflow for Diagnosing Catalyst Deactivation:
Caption: Diagnostic workflow for catalyst deactivation.
-
Prevention Strategies:
-
Purify Reagents: Use highly purified substrates, solvents, and inert gases to minimize potential catalyst poisons.[1]
-
Optimize Temperature: Operate at the lowest effective temperature to reduce the risk of thermal degradation.[1]
-
Inert Atmosphere: Rigorously exclude air and moisture from the reaction, especially when using sensitive organometallic catalysts.
-
Catalyst Design: In some cases, modifying the ligand structure or using a supported catalyst can enhance stability.[4]
-
III. Advanced Concepts in Catalyst Refinement
Ligand Modification Strategies
Subtle structural modifications to the chiral ligand can lead to significant improvements in catalyst performance.
-
Electronic Effects: Altering the electron-donating or -withdrawing properties of substituents on the ligand can tune the reactivity of the metal center.[12][13]
-
Steric Effects: Increasing or decreasing the steric bulk of the ligand can influence the facial selectivity of substrate binding.[12][13]
| Ligand Modification | Impact on % ee | Rationale |
| Introduction of bulky substituents | Increased | Enhanced steric hindrance in the transition state leading to the minor enantiomer. |
| Addition of electron-withdrawing groups | Increased | Modifies the Lewis acidity of the metal center, potentially strengthening the catalyst-substrate interaction. |
| Use of a more rigid ligand backbone | Increased | Reduces conformational flexibility, leading to a more well-defined chiral pocket. |
| Caption: Impact of ligand modifications on enantioselectivity. |
The Role of Additives
Additives can play a crucial, yet sometimes non-obvious, role in asymmetric catalysis.
-
Co-catalysts: In some systems, a second species is required to activate the primary catalyst or facilitate a key step in the catalytic cycle.
-
Brønsted or Lewis Acids/Bases: These can act as proton donors/acceptors or coordinate to the substrate or catalyst, influencing the reaction pathway.[14]
-
Salts: Can influence the aggregation state of the catalyst or participate in ion-pairing interactions.[15]
IV. Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol provides a general starting point for performing an asymmetric hydrogenation reaction.
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the chiral catalyst (e.g., [Rh(COD)(ligand)]BF4, 0.1-1 mol%) and the appropriate solvent (e.g., degassed methanol).
-
Substrate Addition: Add the prochiral substrate (1.0 mmol) to the flask.
-
Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Hydrogenation: Purge the flask with hydrogen gas (3-5 cycles) and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and concentrate the reaction mixture in vacuo.
-
Purification and Analysis: Purify the product by column chromatography and determine the % ee by chiral HPLC or GC.
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Catalyst Selection. --INVALID-LINK--
-
Bielsa, A., et al. (2023). A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. ChemRxiv. --INVALID-LINK--
-
Bielsa, A., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science. --INVALID-LINK--
-
Chemistry For Everyone. (2025). What Is Asymmetric Catalysis?. YouTube. --INVALID-LINK--
-
Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. --INVALID-LINK--
-
Choi, T.-L. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. --INVALID-LINK--
-
DiRocco, D. A., et al. (2019). Holistic prediction of enantioselectivity in asymmetric catalysis. Angewandte Chemie International Edition. --INVALID-LINK--
-
Gualco, G., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. --INVALID-LINK--
-
Halpern, J. (2005). Asymmetric Catalysis. PNAS. --INVALID-LINK--
-
Jacobsen, E. N. (2005). Asymmetric catalysis in complex target synthesis. PNAS. --INVALID-LINK--
-
Jesikiewicz, L. T. (2020). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. University of Pittsburgh. --INVALID-LINK--
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. --INVALID-LINK--
-
Mikami, K., et al. (2000). Asymmetric Activation. Angewandte Chemie International Edition. --INVALID-LINK--
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. PNAS. --INVALID-LINK--
-
Royal Society of Chemistry. (2014). Asymmetric catalysis activated by visible light. Chemical Communications. --INVALID-LINK--
-
Trost, B. M. (2004). Asymmetric catalysis: An enabling science. PNAS. --INVALID-LINK--
-
Viedma, C. (2017). Solvent-Induced Enantioselectivity. ChemistryViews. --INVALID-LINK--
-
Wang, Z., et al. (2018). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society. --INVALID-LINK--
-
Wikipedia. (2024). Enantioselective synthesis. --INVALID-LINK--
-
Zaragoza, D. O., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 9. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
Chiral Integrity in Synthesis: A Technical Support Guide to Overcoming Racemization
Welcome to the Technical Support Center for Chiral Intermediate Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical challenge of maintaining stereochemical integrity during synthesis. Racemization—the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers—can compromise the efficacy and safety of a final active pharmaceutical ingredient (API)[1][2][3]. This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose, prevent, and resolve racemization issues in your workflow.
Troubleshooting Guide: Diagnosing and Addressing Racemization
This section addresses specific, practical problems encountered during experimental work. The question-and-answer format is designed to help you quickly identify the root cause of enantiomeric purity loss and implement effective solutions.
Q1: My chiral intermediate is losing enantiomeric purity. How do I confirm racemization is the cause and pinpoint the source?
Answer: The first step is to systematically confirm that racemization is occurring and identify the specific step or condition responsible. This requires a rigorous analytical approach. Loss of enantiomeric excess (ee) can occur during the reaction, workup, purification, or even storage[4].
Core Strategy: Time-Course & Step-Wise Analysis
The most effective method is to monitor the ee% of your intermediate at multiple points in your process.
Experimental Protocol: Monitoring Enantiomeric Excess
-
Establish a Baseline: Immediately after the chiral center is formed, take a small aliquot of the crude reaction mixture (ensure the reaction is quenched). Analyze its ee% using a validated chiral chromatography method (HPLC, GC, or SFC). This is your T=0 baseline.
-
Reaction Monitoring: Take aliquots from the reaction mixture at several time points (e.g., 1 hr, 4 hrs, 24 hrs) and analyze the ee%. This will determine if racemization is occurring under the reaction conditions.
-
Workup Analysis: Analyze the ee% of your material after each major step in the workup process (e.g., after an acidic/basic wash, after extraction).
-
Purification Analysis: Analyze the ee% of the material before and after purification (e.g., column chromatography). Collect and analyze fractions across the main peak to see if racemization is occurring on the stationary phase.
-
Post-Purification Stability: After isolating the final, purified intermediate, dissolve a small sample in a typical storage solvent and analyze its ee% at various time points (e.g., 0, 24, 48 hours) to check for instability.
The primary methods for determining ee% include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase[5][6][7]. The choice depends on the analyte's volatility, polarity, and functional groups[5].
Caption: Workflow for diagnosing the source of racemization.
Q2: What are the most common causes of racemization during synthesis?
Answer: Racemization is driven by mechanisms that temporarily destroy the chiral center, allowing it to reform as a 50:50 mixture of enantiomers[8][9]. The causes can be broadly categorized as either mechanism-based or process-based.
Mechanism-Based Causes:
-
Formation of Planar Intermediates: This is the most frequent cause. If the chiral carbon becomes part of a planar (sp²-hybridized) structure, stereochemical information is lost. When the center reverts to sp³-hybridization, it can do so from either face of the plane, leading to a racemic mixture.
-
Carbocations: SN1-type reactions proceed through a planar carbocation intermediate, which is a classic pathway for racemization[8][10][11].
-
Carbanions/Enolates: A proton on a chiral carbon (the α-carbon) next to a carbonyl group (ketone, ester, etc.) is acidic. A base can remove this proton to form a planar enolate ion[9][12]. Re-protonation can occur from either side, causing racemization[12][13]. This is a major issue for many chiral carbonyl compounds[4].
-
-
Reversible Ring-Opening: For chiral cyclic compounds, a reversible ring-opening can sometimes lead to an achiral intermediate, which upon re-cyclization, can form both enantiomers.
Process-Based Causes:
These are external conditions that promote the mechanisms described above.
| Process Parameter | Impact and Rationale | Common Scenarios |
| Temperature | Elevated temperatures provide the activation energy needed to overcome the barrier to racemization, increasing the rate of bond breaking or formation of planar intermediates[]. | Refluxing for extended periods, high-temperature distillations, or exothermic reactions without proper cooling. |
| pH (Strong Acids/Bases) | Both acids and bases can catalyze racemization[15]. Bases are highly effective at abstracting α-protons to form enolates[16], while acids can catalyze enol formation[12]. | Using strong bases like NaOH or KOH in workups; employing harsh acidic conditions for deprotection. |
| Prolonged Reaction/Storage Time | Racemization is a kinetic process. Even a slow rate of racemization can lead to significant loss of purity if the compound is exposed to destabilizing conditions for a long time[17]. | Overnight reactions at elevated temperatures; long-term storage of sensitive intermediates in solution[4]. |
| Solvents | Polar protic solvents can facilitate racemization by stabilizing charged, planar intermediates like carbocations or enolates[]. | Using methanol or water in reactions or workups with sensitive substrates. |
| Purification Media | Standard silica gel is acidic (pH ≈ 4-5) and its surface silanol groups can catalyze racemization, especially for base-sensitive compounds[17][18]. | Flash chromatography of compounds with acidic α-protons or other labile stereocenters. |
Q3: My purification on silica gel is causing significant racemization. What are my options?
Answer: This is a very common problem. The acidic nature of standard silica gel can act as a catalyst for racemization[17]. Here are several proven strategies to mitigate this issue.
Strategy 1: Neutralize the Silica Gel
-
Rationale: By neutralizing the acidic sites on the silica, you remove the catalyst for racemization.
-
Method: Prepare a slurry of your silica gel in the initial, least polar eluent. Add 0.5-1.0% (v/v) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. Swirl thoroughly and then pack the column as usual. Add the same percentage of base to your mobile phase to maintain neutrality throughout the elution.
Strategy 2: Use an Alternative Stationary Phase
-
Rationale: Other stationary phases have different surface properties and may be less prone to causing racemization.
-
Options:
-
Alumina (Neutral or Basic): An excellent alternative for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): Uses different separation principles and avoids the acidic silanol groups. Ideal for moderately polar to nonpolar compounds.
-
Florisil or Celite: Can be effective for specific classes of compounds.
-
Strategy 3: Minimize Contact Time
-
Rationale: Reduce the time your compound is exposed to the stationary phase.
-
Method:
-
Optimize Solvent System: Develop a mobile phase that elutes your compound with a retention factor (Rƒ) of ~0.3-0.4 to ensure it moves off the column quickly.
-
Flash Chromatography: Use higher flow rates compared to gravity chromatography to speed up the process.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica and loading it dry onto the column can lead to sharper bands and faster elution[17].
-
Strategy 4: Avoid Chromatography Altogether
-
Rationale: If the compound is highly sensitive, the best approach is to avoid chromatography.
-
Alternatives:
-
Crystallization: Often the best method for both purification and enhancing enantiomeric purity.
-
Distillation: Suitable for volatile, thermally stable compounds.
-
Extraction: A carefully planned series of liquid-liquid extractions can sometimes remove key impurities without resorting to chromatography.
-
Frequently Asked Questions (FAQs): Advanced Concepts & Strategies
Q1: What is Dynamic Kinetic Resolution (DKR), and when should I consider it?
Answer: Dynamic Kinetic Resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer[19][20]. This overcomes the 50% yield limit of a standard kinetic resolution[21][22].
Core Principle: DKR combines two simultaneous processes in one pot:
-
Kinetic Resolution: A stereoselective reaction that converts one enantiomer (the "fast-reacting" one) into the desired product much faster than the other. This is often achieved with an enzyme (like a lipase) or a chiral catalyst.
-
In-Situ Racemization: A catalyst (often a metal complex) is added to rapidly interconvert the "slow-reacting" enantiomer back and forth with the "fast-reacting" one[23].
As the desired enantiomer is consumed by the resolution reaction, the equilibrium of the racemization is constantly shifted, continuously feeding the slow-reacting enantiomer into the reactive pool until, ideally, all the starting material is converted to the single enantiomeric product[20][22].
Caption: Principle of Dynamic Kinetic Resolution (DKR).
When to Consider DKR:
-
When you have an efficient method for kinetic resolution but need to surpass the 50% yield barrier.
-
When your substrate can be racemized under conditions that are compatible with your resolution catalyst (e.g., the racemization catalyst doesn't poison the enzyme)[21].
-
It is particularly common for the synthesis of chiral alcohols, amines, and amino acids[21][22].
Q2: My intermediate has already racemized. What are the main deracemization techniques to recover the desired enantiomer?
Answer: Deracemization is the process of converting a racemic mixture into a single, pure enantiomer. Several techniques exist, ranging from classical methods to modern crystallization strategies.
| Technique | Principle | Advantages | Disadvantages |
| Classical Resolution (Diastereomeric Salts) | The racemate is reacted with a pure chiral resolving agent (an acid or base) to form a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. | Well-established, scalable, cost-effective resolving agents are available. | Can be trial-and-error intensive to find the right agent/solvent. Yield is limited to 50% unless the unwanted diastereomer can be racemized and recycled. |
| Preparative Chiral Chromatography | A large-scale version of analytical chiral HPLC/SFC is used to physically separate the two enantiomers. | High purity can be achieved. Applicable to a wide range of molecules. | Can be expensive due to the cost of chiral stationary phases and solvents. Lower throughput compared to crystallization. |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on only one of the two enantiomers, allowing the reacted and unreacted enantiomers to be separated. | Extremely high selectivity (high ee). Mild, environmentally friendly conditions. | Limited to 50% yield. Finding a suitable enzyme can require screening. |
| Crystallization-Induced Deracemization (CID) | This advanced technique combines crystallization with in-situ racemization in the solution phase. It is applicable to racemic compounds that form conglomerates (their enantiomers crystallize separately). As the desired enantiomer crystallizes, the solution becomes enriched in the unwanted enantiomer. A racemizing agent in the solution converts this unwanted enantiomer back into the desired one, which then also crystallizes. This process continues until a theoretical yield of 100% is reached[24][25][26][27]. | Can achieve >90% yield in a single step. Highly efficient and atom-economical. | Requires the compound to form a conglomerate, which is relatively rare (~10% of chiral compounds)[28]. Requires careful process control[29][30]. |
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. books.rsc.org [books.rsc.org]
- 8. study.com [study.com]
- 9. Racemization - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spcmc.ac.in [spcmc.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. Racemization Overview, Mechanism & Examples - Video | Study.com [study.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Dynamic Kinetic Resolution (DKR) | OpenOChem Learn [learn.openochem.org]
- 20. princeton.edu [princeton.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 24. Research Collection | ETH Library [research-collection.ethz.ch]
- 25. Crystallization-Induced Deracemization: Experiments and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Racemic mixture - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Reaction Scale-Up
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a technical resource for troubleshooting the unique and often complex challenges that arise when scaling stereoselective reactions from the laboratory bench to pilot and production scales. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the interplay between chemical principles and physical processes that governs success at scale.
The transition from a flask to a plant reactor is rarely a linear increase in volume. Physical parameters that are negligible at the milligram scale, such as heat transfer and mixing efficiency, become dominant forces at the kilogram scale.[1][2] These factors can dramatically alter the delicate energetic balance that dictates stereochemical outcomes, leading to frustrating and costly failures in selectivity. This support center addresses these issues head-on in a practical, question-and-answer format.
Troubleshooting Guides & FAQs
Issue 1: Critical Loss of Enantiomeric or Diastereomeric Excess (ee/dr) at Scale
Q: My reaction yielded >95% ee in a 1 L flask, but dropped to less than 80% ee in a 100 L reactor under what I thought were identical conditions. What are the most likely causes and how do I systematically troubleshoot this?
A: This is the most common and critical challenge in scaling up asymmetric catalysis. A drop in stereoselectivity almost always points to physical parameters overriding the catalyst's intrinsic stereochemical preference. The root cause is often a combination of inadequate mixing and poor temperature control, which were not apparent at the smaller scale.[3][4]
Potential Causes & Diagnostic Workflow:
The loss of selectivity is rarely due to a single cause. It's an emergent problem arising from the changing physical environment of the reactor. A systematic approach is crucial for diagnosis.
Caption: A logical workflow for troubleshooting loss of stereoselectivity during scale-up.
Issue 2: The Impact of Mixing on Selectivity
Q: I suspect poor mixing is the culprit for my decreased selectivity. How does mixing directly impact a stereoselective reaction, and what are the best practices for ensuring homogeneity at scale?
A: In stereoselective reactions, especially those that are fast relative to mixing time, localized concentration gradients can be disastrous.[5] When a reagent is added, the area around the addition point temporarily has a very high concentration. This can lead to a faster, non-selective background reaction overwhelming the slower, highly selective catalyzed pathway.[6]
Causality: The desired stereoselective reaction (Rate A) and an undesired, faster side reaction or reaction leading to the other stereoisomer (Rate B) are competing. At the lab scale, rapid diffusion ensures the catalyst and substrate interact under ideal stoichiometric conditions. At the pilot scale, poor mixing means some substrate molecules react with the high local concentration of the added reagent before they can find a catalyst, favoring the non-selective pathway.
Caption: Impact of mixing efficiency on competing reaction pathways and final stereoselectivity.
Experimental Protocol: Diagnosing Mixing Issues
-
Establish a Baseline: Confirm the reaction still works at high selectivity on the small scale with the new batches of reagents and catalyst.
-
Vary Agitation: In the pilot reactor, run the reaction at different stirrer speeds (e.g., 100, 200, 300 RPM). If selectivity improves with speed, you have a mixing-dependent process.[7] Be aware that excessive agitation can cause shear stress, potentially degrading sensitive catalysts or molecules.
-
Optimize Addition Rate: Slowing the addition of the limiting reagent can prevent the buildup of high local concentrations. Perform experiments where the addition time is doubled or tripled.
-
Spatial Sampling: If your reactor has multiple sample ports, take samples simultaneously from different locations (e.g., near the stirrer shaft vs. near the reactor wall) and analyze for both conversion and ee. A significant discrepancy confirms inhomogeneity.
-
Consider Reactor and Impeller Geometry: A simple anchor stirrer may be ineffective for suspending solids or mixing viscous solutions.[8] An overhead pitched-blade turbine or Rushton turbine may be required to improve axial (top-to-bottom) flow. Consult with chemical engineers to assess if the reactor's geometry is appropriate for your reaction's needs.[9]
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Implication for Stereoselectivity |
| Stirring Mechanism | Magnetic Stir Bar | Mechanical Impeller (e.g., Anchor, Turbine) | Impeller type dramatically affects flow patterns and mixing efficiency.[8] |
| Mixing Time | Seconds | Minutes | Slower mixing can allow fast, non-selective side reactions to dominate.[5] |
| Surface Area:Volume | High | Low | Affects heat transfer efficiency, which is critical for selectivity.[10] |
| Heat Transfer | Through glass wall (efficient) | Through jacket (less efficient) | Can lead to localized hot spots that reduce the energy gap between transition states.[11] |
Issue 3: Thermal Control and Exotherms
Q: My reaction is mildly exothermic, which wasn't an issue in the lab. Now, during scale-up, I'm seeing a drop in ee and an increase in impurities. How do I manage the thermal profile?
A: This is a classic scale-up challenge rooted in the square-cube law. As reactor volume (cube) increases, the surface area available for heat exchange (square) decreases proportionally.[10] Heat generated by the reaction cannot be removed efficiently, leading to a rise in the internal temperature.
Causality: Stereoselectivity is governed by the small difference in the activation free energy (ΔΔG‡) between the two diastereomeric transition states. This difference is often temperature-dependent. An increase in temperature can provide enough energy to overcome this small barrier, allowing the reaction to proceed through the higher-energy, non-selective pathway, thus eroding the ee.[12][13] Even a few degrees can have a significant impact.[14]
Best Practices for Thermal Management:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale. This provides critical data on the heat of reaction, maximum heat flow, and the adiabatic temperature rise, allowing you to model the thermal behavior at a larger scale and prevent runaway reactions.[10]
-
Control the Addition Rate: For exothermic reactions, the rate of heat generation is directly proportional to the rate of reagent addition. Control the addition rate based on the reactor's ability to remove heat (i.e., "addition-controlled").
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), use a semi-batch process where one reagent is added slowly over time. This is standard practice in manufacturing to control exotherms.
-
Jacket Temperature Control: Ensure the heat transfer fluid and jacket temperature are set appropriately. In some cases, a colder jacket fluid is needed to create a sufficient temperature differential (ΔT) for effective cooling.
Issue 4: Catalyst Deactivation and Heterogeneity
Q: My heterogeneous catalyst, which was easily recycled in the lab, is showing significantly lower activity and is deactivating after a single run in the pilot plant. Why is this happening?
A: Catalyst deactivation at scale can be caused by a host of factors that are more pronounced in a larger, more mechanically and thermally aggressive environment.
Troubleshooting Checklist for Catalyst Deactivation:
| Potential Cause | Diagnostic Steps | Mitigation Strategy |
| Poisoning | - Analyze raw materials for impurities (e.g., sulfur, water, amines).- Perform elemental analysis (ICP-MS) on the spent catalyst. | - Purify solvents and reagents before use.- Introduce a scavenger resin or guard bed to remove poisons. |
| Mechanical Attrition | - Analyze catalyst particle size distribution before and after the reaction.- Check for fines in the product filtrate. | - Switch to a more robust catalyst support.- Reduce stirrer speed to the minimum required for effective mixing.[10] |
| Leaching | - Analyze the reaction mixture for traces of the active metal. | - Use a stronger catalyst anchoring method or a different support material.[15] |
| Fouling/Coking | - Use thermal analysis (TGA) or spectroscopy (Raman) on the spent catalyst to identify deposits. | - Optimize reaction conditions (temperature, concentration) to minimize byproduct formation.- Develop a catalyst regeneration protocol (e.g., calcination, solvent wash).[16] |
| Sintering/Aggregation | - Analyze the catalyst with SEM or TEM to observe changes in morphology.[17] | - Operate at lower temperatures if possible.- Choose a support that better stabilizes the active nanoparticles.[16] |
Protocol: Validating Catalyst Robustness
-
Stress Testing: At the lab scale, subject the catalyst to the conditions it will experience at scale. Stir it for the full reaction time at the planned temperature, even after the reaction is complete, to check for mechanical stability.
-
Leaching Study: Run the reaction for a short period, then filter off the heterogeneous catalyst and allow the filtrate to continue reacting. If the reaction progresses, the active species is leaching into the solution.
-
Recycle Study with Analysis: Perform several reaction cycles in the lab. After each cycle, analyze the catalyst's physical properties (e.g., surface area via BET, morphology via SEM) and chemical composition to pinpoint the mode of deactivation.[17][18]
Issue 5: Downstream Processing and Purification Challenges
Q: I successfully ran my reaction at scale with good selectivity, but I'm losing ee during workup and purification. What aspects of downstream processing can affect stereochemical purity?
A: Achieving high selectivity in the reactor is only half the battle. The stereochemical integrity of your product must be maintained through extraction, crystallization, and chromatography, all of which present new challenges at scale.[19][20]
Common Downstream Pitfalls:
-
Racemization During Workup:
-
Cause: Products with acidic or basic centers can epimerize or racemize under harsh pH conditions during aqueous workups.[21] What might be a brief exposure in a lab separatory funnel can be a prolonged period in a large extraction vessel.
-
Solution: Use milder acids/bases (e.g., citric acid instead of HCl, sodium bicarbonate instead of NaOH). Minimize contact time and monitor the pH carefully. If possible, telescope steps to avoid a full aqueous workup.[21]
-
-
Enrichment vs. Depletion During Crystallization:
-
Cause: Crystallization is often not a passive isolation step. It can be enantioselective. If your product is a conglomerate, you might selectively crystallize one enantiomer, enriching the mother liquor in the other. Conversely, if it forms a racemic compound, you could crystallize the racemate, depleting the ee of your solid product. Polymorphism is also a major scale-up challenge.[3]
-
Solution: Carefully study the solid-state properties of your compound. Analyze both the crystallized solid and the mother liquor for ee. This will tell you if you are enriching or depleting the desired enantiomer. You may need to develop a different crystallization solvent system for the large scale.
-
-
Column Chromatography Overload:
-
Cause: Preparative chromatography, often a last resort for purification in the lab, is extremely expensive and difficult to scale. Overloading a chromatography column at a large scale can lead to poor separation of enantiomers or diastereomers, compromising the final purity.
-
Solution: The goal of process chemistry is to design a synthesis that does not rely on chromatography.[21] Focus on optimizing the reaction and crystallization steps to achieve the desired purity. If chromatography is unavoidable, significant development is needed to optimize loading, solvent, and resin choice for scale.[22][23]
-
Issue 6: Leveraging Process Analytical Technology (PAT)
Q: I keep hearing about Process Analytical Technology (PAT). How can these tools help me proactively manage my stereoselective reaction during scale-up instead of just reacting to problems?
A: PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters and quality attributes.[24] It allows you to understand your reaction in real-time, moving from post-mortem analysis to proactive control.[25][26]
Key PAT Tools for Stereoselective Reactions:
-
In-situ FTIR/Raman Spectroscopy: Probes inserted directly into the reactor can monitor the concentration of reactants, products, and key intermediates in real-time.[25] This allows you to track reaction kinetics precisely, identify the formation of unexpected byproducts, and determine the true reaction endpoint, preventing unnecessary heating or stirring that could degrade the product.
-
Particle Size Analyzers (e.g., FBRM): For heterogeneous reactions or crystallizations, these tools monitor the particle size distribution of the catalyst or product in real-time. This can help diagnose catalyst attrition or ensure consistent crystallization, which is vital for product isolation and purity.
-
Automated Sampling and Analysis: Systems that automatically draw samples from the reactor and inject them into an HPLC or UPLC can provide near real-time updates on ee and impurity profiles. This allows for rapid process optimization and deviation detection.
By integrating these tools, you can build a comprehensive, real-time understanding of your process, making scale-up a data-driven engineering exercise rather than a trial-and-error endeavor.[27][28] This enhanced process understanding is a core principle of the Quality by Design (QbD) framework favored by regulatory agencies.[24]
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. reddit.com [reddit.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 7. Frontiers | Kinetic studies and CFD-based reaction modeling for insights into the scalability of ADC conjugation reactions [frontiersin.org]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. diva-portal.org [diva-portal.org]
- 10. catsci.com [catsci.com]
- 11. people.ece.ubc.ca [people.ece.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 20. arxada.com [arxada.com]
- 21. olon-usa.com [olon-usa.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Scale-Up of Protein Purification: Downstream Processing Issues | Springer Nature Experiments [experiments.springernature.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. longdom.org [longdom.org]
- 27. researchgate.net [researchgate.net]
- 28. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Analytical Method Development for Cyclopropane Isomers
Welcome to the technical support center for the analytical resolution of cyclopropane isomers. This guide is designed for researchers, chromatographers, and drug development professionals who face the unique challenges posed by the structural rigidity and subtle physicochemical differences of these molecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separations.
The Cyclopropane Challenge: Why Are These Isomers So Difficult to Separate?
Cyclopropane rings introduce conformational rigidity into a molecule. This rigidity locks substituents into specific spatial arrangements, leading to distinct isomers with very similar properties. The primary challenges arise from:
-
Geometric Isomerism (cis/trans): Substituents on different carbons of the ring can be on the same (cis) or opposite (trans) faces. These isomers often have nearly identical polarities and boiling points, making them difficult to resolve with standard achiral chromatography.[1][2]
-
Stereoisomerism (Enantiomers & Diastereomers): Asymmetric substitution creates chiral centers. Enantiomers (non-superimposable mirror images) have identical physical properties in an achiral environment and require a chiral selector for separation.[3][4] Diastereomers, which occur in molecules with multiple chiral centers, have different physical properties and can sometimes be separated on achiral columns, though this is often challenging.[5][6]
This guide provides targeted troubleshooting for the three primary chromatographic techniques used to resolve these complex mixtures: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Section 1: Gas Chromatography (GC) for Volatile Cyclopropane Isomers
GC is the premier choice for analyzing volatile and thermally stable cyclopropane derivatives, such as cyclopropane fatty acid methyl esters (FAMEs) or small molecule intermediates.[7][8][9][10] Chiral separations are almost exclusively performed using capillary columns coated with a chiral stationary phase (CSP), most commonly a cyclodextrin derivative.[11][12][13][14]
GC Troubleshooting & FAQs
Question: I have no separation between my cyclopropane enantiomers on a chiral GC column. Where do I start?
Answer: This is a common starting point. The issue is a lack of enantiorecognition between your analytes and the chiral stationary phase.
-
Causality: Chiral recognition in GC depends on forming transient diastereomeric complexes between the analyte and the cyclodextrin-based stationary phase.[13][14] The stability of these complexes is influenced by temperature and the "fit" of the analyte into the cyclodextrin cavity. If the temperature is too high, the interaction is too brief. If the CSP is inappropriate, the fit is poor.
-
Immediate Action: The most critical parameter to adjust is temperature . Lowering the oven temperature increases the interaction time between the analytes and the stationary phase, which can significantly enhance chiral recognition.
-
Systematic Protocol:
-
Confirm Volatility: Ensure your analyte is suitable for GC and not degrading on injection. You may see decomposition products in the chromatogram.[12]
-
Temperature Optimization: Run your existing method at 10°C and 20°C lower than the initial temperature. Even small changes can dramatically improve resolution.
-
CSP Screening: If temperature changes fail, you must screen different CSPs. Cyclodextrin phases with different derivatizations (e.g., permethylated vs. trifluoroacetylated) offer vastly different selectivities.[13] A Chirasil-Dex based phase is a common starting point for many cyclopropane derivatives.[11][12]
-
Question: My peaks are splitting or tailing on my chiral GC column. Is this a chiral issue?
Answer: Not necessarily. Peak splitting or tailing often points to a fundamental chromatographic problem rather than a chiral selectivity issue.
-
Causality: Peak splitting can be caused by column overload, a partially blocked injector liner, or a non-homogenous stationary phase film. Tailing is often due to active sites (e.g., exposed silica) on the column or liner that interact undesirably with polar functional groups on the analyte.
-
Troubleshooting Workflow:
Caption: Logical tree for troubleshooting GC peak shape issues.
-
Check for Overload: Inject a sample that is 5-10 times more dilute. If the peak shape improves, your original sample was overloading the column.
-
Inspect the Injector Liner: A dirty or cracked liner provides active sites and can distort the sample vapor cloud, leading to split peaks. Replace if necessary.
-
Condition the Column: Bake the column at its maximum recommended temperature for a short period to remove contaminants. If that fails, trim 5-10 cm from the column inlet to remove non-volatile residues.
-
Question: How do I resolve cis/trans cyclopropane isomers by GC?
Answer: While challenging, it is often possible. The separation relies on subtle differences in boiling point and interaction with the stationary phase.
-
Causality: Cis and trans isomers have slightly different dipole moments and molecular shapes. Highly polar or shape-selective stationary phases can exploit these minor differences.
-
Recommended Approach:
-
Use a Highly Polar Column: A column with a high cyanopropyl content (like a FAMEWAX or Rt-2560) is an excellent starting point, as it separates based on polarity and boiling point.[10]
-
Employ a Long Column: Use a longer column (e.g., 60 m or 100 m) to increase the total number of theoretical plates and improve resolving power.
-
Optimize Temperature Program: Use a very slow temperature ramp (e.g., 1-2°C/min) through the elution range of your isomers to maximize separation.[15]
-
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile tool for cyclopropane isomer analysis, applicable to a wide range of polarities and molecular weights. Direct separation of enantiomers is achieved using Chiral Stationary Phases (CSPs), while diastereomers and some geometric isomers can be resolved on standard achiral phases.[3][16]
HPLC Troubleshooting & FAQs
Question: I have zero enantiomeric resolution after screening my compound on several polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD) in normal phase. What's my next step?
Answer: This indicates that the primary chiral recognition mechanisms of these columns (π-π interactions, hydrogen bonding, steric inclusion) are not effective for your analyte under these conditions.
-
Causality: Polysaccharide CSPs rely on the analyte fitting into "chiral grooves" on the carbamate-derivatized cellulose or amylose backbone.[17] The mobile phase, particularly the alcohol modifier, is a critical part of the stationary phase and directly competes with the analyte for interaction sites.
-
Immediate Action:
-
Change the Alcohol Modifier: Switch from isopropanol (IPA) to ethanol. Ethanol is more polar and a stronger hydrogen bond donor/acceptor, which can completely change the selectivity.
-
Switch to Reversed-Phase Mode: Screen the same columns with a mobile phase like Acetonitrile/Water or Methanol/Water. The chiral recognition mechanism is different in reversed-phase, relying more on hydrophobic interactions to drive the analyte into the CSP's chiral pockets.
-
Consider a Different CSP Class: If polysaccharide columns fail in all modes, try a completely different type of selector, such as a Pirkle-type (brush-type) or macrocyclic glycopeptide (e.g., vancomycin-based) column.[4]
-
Question: My two cyclopropane diastereomers are only partially resolved on a C18 column. How can I improve the separation?
Answer: Since diastereomers have different physical properties, you can often achieve separation on achiral phases by manipulating chromatographic parameters that affect selectivity.[6]
-
Causality: The separation of diastereomers on a C18 phase is driven by small differences in their overall hydrophobicity and shape.[6] Optimizing the mobile phase and temperature can amplify these differences.
-
Optimization Strategy:
| Parameter | Action | Rationale |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa). | These solvents have different polarities and dipole moments, altering selectivity (the α value). Methanol is a better hydrogen-bond donor, which can be significant.[16] |
| Temperature | Decrease the column temperature in 5-10°C increments. | Lowering the temperature often increases resolution for isomers, although it will increase retention time and pressure. |
| Mobile Phase pH | For ionizable compounds, adjust pH to be ~2 units away from the pKa. | Ensures the analyte is in a single, stable ionic state (fully protonated or deprotonated), leading to sharper peaks and potentially better selectivity. |
| Stationary Phase | Try a Phenyl-Hexyl or Embedded Polar Group (EPG) phase. | These phases offer different selectivities compared to C18. Phenyl phases provide π-π interactions, which can be highly selective for aromatic-containing cyclopropanes. |
Question: I see a split or shouldered peak for a single, pure cyclopropane enantiomer. What is happening?
Answer: This is a classic sign of on-column isomer interconversion or a method-induced issue.
-
Causality:
-
Cis/Trans Interconversion: Some molecules, particularly peptides with proline residues, can exist as slowly interconverting cis and trans isomers around a peptide bond, leading to two distinct peaks even for a single compound.[18][19]
-
Injection Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., injecting a sample in 100% Acetonitrile into a 95% water mobile phase), it can cause peak distortion and splitting.[20][21]
-
Column Failure: A void at the head of the column can cause the sample band to split as it enters the stationary phase, affecting all peaks in the chromatogram.[21][22]
-
-
Diagnosis:
-
Check All Peaks: If all peaks in the chromatogram are split, the problem is likely a column void or a blocked frit.[21]
-
Solvent Test: Re-dissolve your sample in the initial mobile phase and re-inject. If the peak shape improves, the issue was solvent mismatch.
-
Temperature Study: For suspected interconverting isomers, running the analysis at a higher temperature might cause the peaks to coalesce into a single, broader peak. Conversely, a lower temperature might improve their separation.
-
Section 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase.[23] It is exceptionally well-suited for chiral separations, often providing faster and higher-efficiency separations than HPLC.[24][25][26][27]
SFC Troubleshooting & FAQs
Question: Why should I consider SFC for my cyclopropane isomer separation over HPLC?
Answer: SFC offers several distinct advantages, particularly for chiral separations in a drug development context.[25][27]
-
Speed and Efficiency: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC without a proportional increase in backpressure. This translates to separation times that are 3-5 times faster.[24][25]
-
Enhanced Selectivity: The mobile phase environment in SFC is different from normal-phase HPLC, which can lead to unique and sometimes superior chiral selectivity on the same columns.[24]
-
"Green" Chromatography: SFC significantly reduces the consumption of toxic organic solvents, lowering costs and environmental impact.[24][27]
-
Preparative Scale: The speed and reduced solvent usage make SFC an ideal choice for purifying grams of material for preclinical studies.[25]
Question: My resolution in SFC is poor. What are the most important parameters to optimize?
Answer: In SFC, resolution is primarily controlled by the co-solvent, temperature, and backpressure, which together influence the density and solvating power of the mobile phase.
-
Causality: Unlike HPLC, where mobile phase strength is adjusted by mixing solvents, SFC's mobile phase strength is a function of both its composition (CO₂ + co-solvent) and its density. Density is tuned by pressure and temperature. Higher density generally means stronger elution power.
-
Systematic Optimization Workflow:
Caption: A systematic workflow for SFC method optimization.
-
Co-Solvent Screening: Methanol is the most common co-solvent. Screen Methanol, Ethanol, and IPA first, as they can provide very different selectivities.
-
Optimize Co-solvent Percentage: Adjust the percentage of your chosen co-solvent. Lowering the percentage increases retention and often improves resolution, similar to isocratic HPLC.
-
Vary Temperature: Increasing temperature reduces the mobile phase density and can increase retention and selectivity.
-
Vary Backpressure: Increasing the Automated Back Pressure Regulator (ABPR) setting increases density, which decreases retention. This is a powerful tool for fine-tuning separations.
-
Appendix: Key Protocols
Protocol 1: Generic Screening Protocol for Chiral HPLC/SFC
This protocol is a self-validating system to quickly identify a promising chiral stationary phase.
-
Objective: To identify a CSP and mobile phase system that shows any separation (α > 1.05) for a cyclopropane enantiomeric pair.
-
Materials:
-
Racemic cyclopropane analyte.
-
A set of 3-5 immobilized polysaccharide CSPs (e.g., Amylose and Cellulose-based columns).[26][28]
-
HPLC-grade or SFC-grade solvents: Hexane, Isopropanol (IPA), Ethanol, Methanol, Acetonitrile.
-
Optional additives: Trifluoroacetic acid (TFA) for acids, Diethylamine (DEA) for bases.[3]
-
-
Instrumentation: HPLC or SFC system with UV detector.
-
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase or a compatible solvent.
-
Screening Conditions: For each column, perform the following injections.
-
Normal Phase (NP) / SFC:
-
Mobile Phase A: Hexane/IPA (90:10 v/v)
-
Mobile Phase B: Hexane/Ethanol (90:10 v/v)
-
For SFC: CO₂/(Methanol) (85:15 v/v)
-
-
Reversed-Phase (RP):
-
Mobile Phase C: Acetonitrile/Water (50:50 v/v)
-
Mobile Phase D: Methanol/Water (50:50 v/v)
-
-
-
Run Parameters:
-
Flow Rate: 1 mL/min (HPLC), 3 mL/min (SFC)
-
Temperature: 25°C
-
Detection: UV at analyte's λ-max.
-
-
-
System Suitability & Analysis:
-
Before starting, confirm system pressure is stable.
-
Analyze the chromatograms. Do not seek baseline resolution initially. Look for any peak splitting, shouldering, or broadening that indicates partial separation.
-
Trustworthiness Check: A system is considered "promising" if the resolution factor (Rs) is greater than 0.8. This indicates that optimization is likely to succeed. The system that provides the highest alpha (selectivity) factor is the best candidate for further optimization.[28]
-
References
- 1. isomers! - Chromatography Forum [chromforum.org]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography of cyclopropane fatty acid methylesters prepared with methanolic boron trichloride and boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 16. isca.me [isca.me]
- 17. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. II. Fractionation in different cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. lctsbible.com [lctsbible.com]
- 22. uhplcs.com [uhplcs.com]
- 23. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pharmtech.com [pharmtech.com]
- 26. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 27. selvita.com [selvita.com]
- 28. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Chiral Purity by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. The two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control and validation of the stereoisomeric composition of drug substances.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, direct, and versatile tool for this purpose, providing unambiguous, quantitative data on enantiomeric purity.
This guide provides an in-depth comparison of the primary NMR-based methods for determining enantiomeric excess (% ee). Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the principles of quantitative NMR (qNMR) and regulatory expectations for method validation.
The Foundation: Why NMR for Chiral Analysis?
Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate them, a chiral environment must be introduced, forcing the formation of diastereomeric species (either transient or stable) which are no longer chemically equivalent and, therefore, are distinguishable by NMR.[4][5] The power of NMR in this context lies in the fundamental principle of qNMR: the integral area of a given signal is directly proportional to the number of nuclei contributing to it.[6][7] This allows for a direct, molar-based comparison of the two enantiomers without the need for enantiomerically pure reference standards for each component, which are often required in chromatographic techniques.
The primary strategies to create the necessary chiral environment in the NMR tube fall into three main categories:
-
Chiral Derivatizing Agents (CDAs)
-
Chiral Solvating Agents (CSAs)
-
Chiral Lanthanide Shift Reagents (CLSRs)
The selection of the appropriate method is not arbitrary; it depends on the functional groups present in the analyte, the required sensitivity, and the potential for intermolecular interactions.
Method 1: Chiral Derivatizing Agents (CDAs)
The CDA approach is the most classical method. It involves the covalent reaction of the analyte (a mixture of enantiomers) with a single, enantiomerically pure CDA to form a new pair of diastereomeric molecules.[8][9] These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for straightforward quantification.
Principle of Operation: The key is the irreversible formation of a covalent bond between the analyte and the CDA. For example, a chiral alcohol or amine can be reacted with an enantiopure chiral carboxylic acid (like Mosher's acid) to form diastereomeric esters or amides.[9] Because these new molecules are diastereomers, their corresponding protons and carbons are in chemically non-equivalent environments, leading to separate signals in the NMR spectrum.
Advantages:
-
Large Chemical Shift Differences (Δδ): Covalent bond formation often results in significant differences in chemical shifts between the diastereomers, leading to excellent signal separation and making integration reliable.
-
Broad Applicability: A wide range of CDAs exists for various functional groups (alcohols, amines, carboxylic acids, etc.).[10][11]
-
Reduced Line Broadening: Compared to paramagnetic reagents, CDAs typically do not cause significant line broadening, preserving spectral resolution.
Limitations:
-
Reaction Required: The need for a chemical reaction adds steps to the workflow. The reaction must go to completion without any kinetic resolution (i.e., one enantiomer must not react faster than the other).
-
Sample Alteration: The analyte is chemically modified and cannot be recovered in its original form.
-
Potential for Impurities: The reaction may introduce byproducts or unreacted starting materials that could complicate the NMR spectrum.
Experimental Protocol: Enantiomeric Purity of a Chiral Amine using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the chiral amine analyte into a clean, dry NMR tube.
-
Dissolve the amine in 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆). Causality: Aprotic solvents are used to prevent reaction with the acid chloride. The solvent must be dry as water will hydrolyze the CDA.
-
Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine (approx. 1.2 equivalents), to the tube. Causality: The base scavenges the HCl byproduct of the reaction, driving it to completion.
-
-
Derivatization:
-
In a separate vial, dissolve a slight excess (approx. 1.1 equivalents) of enantiopure Mosher's acid chloride in a small amount of the same deuterated solvent.
-
Carefully add the CDA solution to the NMR tube containing the analyte and base.
-
Cap the tube and mix thoroughly. Allow the reaction to proceed for 10-15 minutes at room temperature. The formation of a precipitate (pyridinium hydrochloride) is often observed.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. Causality: A long relaxation delay is critical for qNMR to ensure all protons have fully relaxed between pulses, making the signal integrals directly proportional to the molar quantities.
-
Obtain a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Identify a well-resolved signal corresponding to a proton in the newly formed diastereomers. The methoxy (-OCH₃) or trifluoromethyl (-CF₃ using ¹⁹F NMR) signals are often ideal as they are typically singlets in clean regions of the spectrum.
-
Integrate the two distinct signals corresponding to the two diastereomers (I₁ and I₂).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Method 2: Chiral Solvating Agents (CSAs)
CSAs offer a more direct and non-destructive approach. These are enantiopure molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube.[4][12] The interactions are typically based on hydrogen bonding, π-π stacking, or dipole-dipole forces.
Principle of Operation: The analyte and CSA are in fast exchange on the NMR timescale, forming diastereomeric solvates. The observed chemical shift for each enantiomer is a weighted average of its free and complexed states. Because the stability (association constant) and/or the geometry of the two diastereomeric complexes are different, the weighted-average chemical shifts for the two analyte enantiomers will differ, leading to signal separation.[12][13]
Advantages:
-
Non-destructive: The analyte is not chemically altered and can be recovered after the experiment.
-
Simple and Fast: No reaction is needed; the CSA is simply added to the analyte solution.
-
Minimal Byproducts: The method is clean, avoiding complications from reaction impurities.
Limitations:
-
Smaller Chemical Shift Differences (Δδ): The induced shift differences are often much smaller than with CDAs, requiring higher field NMR spectrometers for adequate resolution.
-
Concentration and Temperature Dependent: The degree of signal separation is sensitive to the concentration of both analyte and CSA, as well as the sample temperature, as these factors affect the association equilibrium.
-
Solvent Effects: The choice of solvent is critical, as it can compete with the analyte for interaction with the CSA, potentially inhibiting differentiation.
Experimental Protocol: Enantiomeric Purity of a Chiral Sulfoxide using (R)-(+)-1,1'-Bi-2-naphthol (BINOL)
-
Sample Preparation:
-
Dissolve ~5-10 mg of the chiral sulfoxide analyte in 0.6 mL of a non-coordinating deuterated solvent like CDCl₃ or C₆D₆.
-
Acquire a reference ¹H NMR spectrum of the analyte alone.
-
-
Titration with CSA:
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of enantiopure (R)-BINOL to the NMR tube. Causality: A titration approach is often necessary to find the optimal ratio of CSA to analyte that provides the best separation without causing signal broadening or precipitation.
-
Acquire a ¹H NMR spectrum and check for signal separation. Look for splitting of signals adjacent to the chiral center.
-
Incrementally add more CSA (e.g., in 0.5 equivalent steps) and re-acquire the spectrum until maximum separation is achieved. An excess of CSA is often required.
-
-
NMR Data Acquisition:
-
Once optimal separation is achieved, acquire a final quantitative spectrum using a long relaxation delay (D1 ≥ 5 * T₁) and sufficient scans for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Integrate the signals (I₁ and I₂) and calculate the % ee as described for the CDA method.
-
Method 3: Chiral Lanthanide Shift Reagents (CLSRs)
CLSRs are paramagnetic organometallic complexes of lanthanide ions (typically Europium or Ytterbium) with chiral ligands.[14] They function as chiral Lewis acids, reversibly coordinating to Lewis basic sites (e.g., alcohols, ketones, amines) in the analyte.
Principle of Operation: Upon complexation, the paramagnetic lanthanide ion induces large changes in the chemical shifts of the analyte's nuclei—an effect known as the Lanthanide-Induced Shift (LIS).[14] When an enantiopure CLSR is added to a racemic analyte, two transient diastereomeric complexes are formed. These complexes experience different LIS effects, resulting in the separation of signals for the two enantiomers.[14][15]
Advantages:
-
Large Induced Shifts: Can resolve severely overlapping signals, even in complex molecules.[16]
-
Non-destructive: The interaction is reversible, and the analyte can be recovered.
-
Simple to Use: The reagent is simply added to the sample solution.
Limitations:
-
Line Broadening: The primary drawback. The paramagnetic nature of the lanthanide ion significantly shortens relaxation times, leading to broad NMR signals, which can compromise resolution and quantification accuracy.[16]
-
Requires a Lewis Base: The analyte must possess a Lewis basic functional group to coordinate with the lanthanide ion.
-
Hygroscopic: CLSRs are highly sensitive to moisture, which can compete with the analyte for coordination and reduce the reagent's effectiveness.[16] Rigorously dry solvents and glassware are essential.
Experimental Protocol: Enantiomeric Purity of a Chiral Alcohol using Eu(hfc)₃
-
Sample Preparation:
-
Use an oven-dried NMR tube and a syringe for all transfers. Prepare the sample in a glove box or under an inert atmosphere if possible.
-
Dissolve ~10-15 mg of the chiral alcohol in 0.6 mL of a dry, aprotic, and non-coordinating deuterated solvent (e.g., CDCl₃ or CCl₄ with a lock capillary).
-
Acquire a reference ¹H NMR spectrum.
-
-
Titration with CLSR:
-
Add a small, weighed amount (e.g., 5 mg) of the CLSR, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the tube.
-
Cap the tube, shake to dissolve, and acquire a spectrum. Observe both the downfield shift of signals and any emerging separation of enantiomeric peaks.
-
Continue to add small, weighed portions of the CLSR, acquiring a spectrum after each addition, until optimal separation is achieved without excessive line broadening. Causality: Over-concentration of the CLSR will cause severe line broadening, making accurate integration impossible. A careful titration is key to finding the "sweet spot."
-
-
NMR Data Acquisition & Processing:
-
Acquire a quantitative spectrum as previously described. Due to shortened T₁ values from the paramagnetic reagent, a shorter relaxation delay may be permissible, but this should be verified.
-
Process the spectrum and calculate the % ee from the integrals of a well-resolved pair of signals.
-
Comparative Summary and Method Selection
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Principle | Covalent bond formation | Non-covalent, transient complexation | Reversible Lewis acid-base coordination |
| Sample Prep | Chemical reaction required | Simple addition to solution | Simple addition, but requires anhydrous conditions |
| Sample Recovery | No (destructive) | Yes (non-destructive) | Yes (non-destructive) |
| Δδ Magnitude | Generally Large | Generally Small to Moderate | Generally Very Large |
| Line Broadening | Minimal | Minimal | Significant |
| Applicability | Broad (requires reactive functional group) | Broad (requires H-bonding, π-stacking, etc.) | Limited to analytes with Lewis basic sites |
| Key Advantage | Excellent signal resolution | Simplicity and non-destructive nature | Resolves heavily overlapped spectra |
| Key Disadvantage | Reaction must be quantitative; sample destroyed | Small Δδ; sensitive to conditions | Significant line broadening; moisture sensitive |
Validation and Trustworthiness: Beyond a Pretty Spectrum
Determining the % ee is only the first step; validating the method is crucial for its use in a research or drug development setting. According to ICH Q2(R2) guidelines, an analytical procedure must be demonstrated to be fit for its intended purpose.[17] For chiral purity analysis by NMR, this involves:
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the other enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5) of the signals used for quantification.[17][18]
-
Linearity: The method's response should be directly proportional to the concentration of the analyte. For % ee determination, this is confirmed by preparing samples with varying, known ratios of the two enantiomers and demonstrating that the measured ratio from NMR signal integration correlates linearly with the prepared ratio.
-
Accuracy: The closeness of the test results to the true value. This is assessed using the linearity data, confirming that the measured % ee for prepared samples is close to the true, gravimetrically prepared value.
-
Precision: The agreement among a series of measurements. This is tested by repeatedly measuring the same sample (repeatability) and by having different analysts perform the measurement on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits.[18]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling enantiomeric impurities to the low levels required by regulatory bodies (e.g., <0.15%).[19]
By systematically evaluating these parameters, a robust and trustworthy NMR method for chiral purity validation can be established, providing the high-quality, defensible data required in modern drug development.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. benchchem.com [benchchem.com]
- 15. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemistnotes.com [chemistnotes.com]
- 17. fda.gov [fda.gov]
- 18. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 19. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclopropanation Catalysts for Researchers and Drug Development Professionals
The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry and drug development. Its inherent ring strain and unique stereoelectronic properties impart profound effects on the conformational rigidity, metabolic stability, and binding affinity of drug candidates. Consequently, the efficient and stereoselective synthesis of cyclopropanes is of paramount importance. This guide provides a comparative analysis of the most prominent transition metal catalysts employed for cyclopropanation, with a focus on their performance, mechanistic underpinnings, and practical considerations for laboratory application.
The Enduring Importance of Catalytic Cyclopropanation
The addition of a carbene or carbenoid to an olefin is the most common strategy for constructing a cyclopropane ring. Transition metal catalysts have revolutionized this transformation, offering high levels of control over yield, diastereoselectivity, and enantioselectivity. The choice of catalyst is critical and depends on the specific substrate, the desired stereochemical outcome, and practical considerations such as cost and safety. This guide will delve into the nuances of four major classes of cyclopropanation catalysts: rhodium, copper, palladium, and iron-based systems.
Rhodium Catalysts: The High-Performance Workhorses
Dirhodium(II) carboxylates and carboxamidates are arguably the most powerful and versatile catalysts for cyclopropanation reactions, particularly with diazo compounds.[1][2] Their high efficacy stems from their ability to readily form electrophilic metal carbene intermediates.
Mechanism of Rhodium-Catalyzed Cyclopropanation
The catalytic cycle of rhodium-catalyzed cyclopropanation is well-established.[1] It begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene intermediate. This highly reactive species then undergoes a concerted, albeit often asynchronous, addition to the alkene to furnish the cyclopropane product and regenerate the catalyst.
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Performance and Applications
Rhodium catalysts exhibit broad substrate scope, effectively cyclopropanating electron-rich, electron-neutral, and even electron-deficient olefins.[1][2] Chiral dirhodium catalysts, such as those bearing prolinate or other chiral carboxylate ligands, are highly effective for enantioselective cyclopropanation, often achieving excellent enantiomeric excesses (ee). For instance, catalysts like Rh₂(S-DOSP)₄ have demonstrated high efficacy in the enantioselective cyclopropanation of alkenes.[1]
Dirhodium tetracarboxylates are particularly effective for intramolecular cyclopropanations, which are crucial steps in the synthesis of complex natural products.
Copper Catalysts: The Classic and Cost-Effective Choice
Copper catalysts, particularly those bearing chiral bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBox) ligands, represent a cost-effective and highly efficient alternative to rhodium-based systems for asymmetric cyclopropanation.[3]
Mechanism of Copper-Catalyzed Cyclopropanation
Similar to rhodium, copper-catalyzed cyclopropanation proceeds through a metal-carbene intermediate.[4] The reaction is initiated by the formation of a copper(I)-carbene species from the reaction of a copper(I) precursor with a diazo compound. This carbene then reacts with the alkene to form the cyclopropane. The stereoselectivity of the reaction is dictated by the chiral ligand, which creates a chiral environment around the copper center.
Caption: Catalytic cycle of copper-catalyzed cyclopropanation.
Performance and Applications
Copper-BOX and -PyBox systems are renowned for their ability to induce high levels of enantioselectivity in the cyclopropanation of a wide range of olefins, including trisubstituted and unsymmetrical cis-1,2-disubstituted olefins.[5][6] The steric and electronic properties of the chiral ligand can be fine-tuned to optimize the stereochemical outcome for a particular substrate. Copper-catalyzed cyclopropanations are widely used in both academic and industrial settings due to the lower cost of copper compared to rhodium.
Palladium Catalysts: Versatility in Carbene-Free Pathways
Palladium catalysts offer unique mechanistic pathways for cyclopropanation that do not always rely on the pre-formation of a diazo compound. These methods often involve the reaction of alkenes with other reagents, such as diiodomethane or sulfoxonium ylides.[7][8]
Mechanism of Palladium-Catalyzed Cyclopropanation
One common palladium-catalyzed cyclopropanation involves the use of diazomethane. DFT studies suggest a Pd(0) catalytic cycle where the resting state is a palladium-alkene complex.[9][10] This complex reacts with diazomethane, and subsequent nitrogen elimination forms a palladium-carbene intermediate, which then collapses to the cyclopropane. Another notable mechanism is the Pd(II)/Pd(IV) cycle for the oxidative cyclization of enynes.[11]
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Ethyl diazoacetate - Safety Data Sheet [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors for Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate
In the landscape of pharmaceutical and agrochemical development, the cyclopropane ring is a privileged structural motif, prized for its ability to confer unique conformational constraints, enhance metabolic stability, and fine-tune biological activity.[1] Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate, a key chiral building block, is a close relative of ethyl chrysanthemate, an essential intermediate in the synthesis of pyrethroid insecticides.[2][3] The stereospecific synthesis of this target molecule is of paramount importance, as the biological activity of the final products is often highly dependent on the stereochemistry of the cyclopropane core.
This guide provides an in-depth comparison of alternative precursors and synthetic methodologies for accessing this compound and its analogues. We will move beyond a mere recitation of synthetic protocols to delve into the mechanistic underpinnings and practical considerations of each approach, offering a nuanced perspective for researchers and process chemists. Our analysis will be grounded in experimental data, providing a clear, objective comparison of performance metrics such as yield, diastereoselectivity, and substrate scope.
The Benchmark: Catalytic Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene
The industrial synthesis of ethyl chrysanthemate, and by extension, its stereoisomers, has long been dominated by the catalytic cyclopropanation of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate (EDA).[2][4] This method is favored for its high atom economy and the relative low cost of the starting materials.[2]
The choice of catalyst is critical in directing the stereochemical outcome of this reaction. Copper and rhodium complexes are the most commonly employed catalysts, with chiral ligands being used to induce enantioselectivity.[5] The reaction proceeds via the formation of a metal carbene intermediate from EDA, which then adds across one of the double bonds of the diene.
Caption: Catalytic cycle for the synthesis of ethyl chrysanthemate.
While this method is well-established, it is not without its drawbacks. The use of diazomethane and its derivatives on a large scale poses significant safety challenges due to their explosive nature. Furthermore, achieving high diastereoselectivity and enantioselectivity can be challenging and often requires extensive catalyst screening and optimization.
Alternative Precursor Strategy 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol
The Simmons-Smith reaction offers a classic and reliable alternative for the synthesis of cyclopropanes, particularly when high diastereoselectivity is required.[6][7][8] This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to deliver a methylene group to a double bond.[7] A key advantage of the Simmons-Smith reaction is the ability of hydroxyl groups on the substrate to direct the cyclopropanation, leading to high levels of stereocontrol.[9][10]
For the synthesis of a precursor to our target molecule, we can envision the cyclopropanation of an appropriately substituted allylic alcohol. The hydroxyl group directs the zinc carbenoid to the same face of the double bond, resulting in a syn addition product.
Caption: Directed Simmons-Smith cyclopropanation of an allylic alcohol.
This approach avoids the use of hazardous diazo compounds and can provide excellent diastereoselectivity. However, the reaction is stoichiometric in zinc, which can lead to significant metal waste on a large scale. Furthermore, the synthesis of the requisite allylic alcohol precursor may add steps to the overall synthetic sequence.
Alternative Precursor Strategy 2: Corey-Chaykovsky Reaction of an α,β-Unsaturated Ester
The Corey-Chaykovsky reaction provides another powerful tool for the synthesis of cyclopropanes, particularly from electron-deficient alkenes such as α,β-unsaturated esters.[11][12][13][14] This reaction involves the use of a sulfur ylide, typically dimethylsulfoxonium methylide, which acts as a nucleophile and transfers a methylene group to the alkene.[11][14]
For our target, a suitable precursor would be an α,β-unsaturated ester with the desired substitution pattern. The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular ring-closing displacement of dimethyl sulfoxide (DMSO).[13][15]
Caption: Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ester.
A significant advantage of the Corey-Chaykovsky reaction is its operational simplicity and the commercial availability of the sulfur ylide precursors. The reaction is often highly diastereoselective, favoring the formation of the trans product.[12] However, the ylide is a strong base, which can limit the functional group tolerance of the reaction.
Comparative Performance Data
| Synthetic Method | Precursor | Reagents | Typical Yield | Diastereoselectivity (trans:cis) | Key Advantages | Key Disadvantages |
| Catalytic Cyclopropanation | 2,5-Dimethyl-2,4-hexadiene | Ethyl diazoacetate, Cu or Rh catalyst | 70-90% | Variable, catalyst dependent | Atom economical, scalable | Use of hazardous diazo compounds, catalyst optimization required |
| Simmons-Smith Reaction | Substituted Allylic Alcohol | CH₂I₂, Zn(Cu) or Et₂Zn | 60-85% | >20:1 (syn) | High diastereoselectivity, avoids diazo compounds | Stoichiometric zinc, precursor synthesis may be longer |
| Corey-Chaykovsky Reaction | α,β-Unsaturated Ester | Dimethylsulfoxonium methylide | 75-95% | >10:1 (trans) | Operationally simple, high yields | Use of strong base, limited functional group tolerance |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use.
Protocol 1: Catalytic Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene
Materials:
-
2,5-Dimethyl-2,4-hexadiene
-
Rhodium(II) octanoate dimer (Rh₂(Oct)₄)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 2,5-dimethyl-2,4-hexadiene (1.2 equivalents) and Rh₂(Oct)₄ (0.1 mol%) in DCM is added a solution of EDA (1.0 equivalent) in DCM dropwise over 2 hours at room temperature.
-
The reaction mixture is stirred for an additional 4 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the product.
Protocol 2: Simmons-Smith Cyclopropanation of a Model Allylic Alcohol
Materials:
-
(E)-4-Methylpent-2-en-1-ol
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Hexanes, anhydrous
Procedure:
-
To a solution of (E)-4-methylpent-2-en-1-ol (1.0 equivalent) in hexanes at 0 °C is added Et₂Zn (1.1 equivalents) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then CH₂I₂ (1.2 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Corey-Chaykovsky Reaction of a Model α,β-Unsaturated Ester
Materials:
-
Ethyl 3-methylbut-2-enoate
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a suspension of NaH (1.1 equivalents) in anhydrous DMSO is added trimethylsulfoxonium iodide (1.1 equivalents) in one portion.
-
The mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen ceases.
-
A solution of ethyl 3-methylbut-2-enoate (1.0 equivalent) in DMSO is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred for 3 hours at room temperature.
-
The reaction is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
The choice of precursor and synthetic methodology for the preparation of this compound is a critical decision that will depend on a variety of factors, including the desired scale of the reaction, the importance of stereochemical purity, and the tolerance of the substrate to different reaction conditions.
The traditional catalytic cyclopropanation of 2,5-dimethyl-2,4-hexadiene remains a viable and scalable option, particularly for industrial applications, provided that the safety concerns associated with diazo compounds can be adequately addressed. The Simmons-Smith and Corey-Chaykovsky reactions offer valuable alternatives, each with its own distinct advantages and disadvantages. The Simmons-Smith reaction is particularly well-suited for achieving high diastereoselectivity in the presence of a directing group, while the Corey-Chaykovsky reaction provides a simple and high-yielding route from α,β-unsaturated esters.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of the specific requirements of the project. This guide provides the foundational knowledge and comparative data necessary to make an informed decision.
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. guangchenchem.com [guangchenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Determination of Absolute Configuration of Substituted Cyclopropanes
Introduction: The Critical Role of Chirality in Substituted Cyclopropanes
Substituted cyclopropanes are a cornerstone in modern chemistry, finding applications from pharmaceuticals to materials science.[1] The rigid, three-membered ring imparts unique conformational constraints and electronic properties, making them valuable scaffolds in drug design and building blocks in complex organic synthesis. However, the stereochemical arrangement of substituents around the cyclopropane ring dramatically influences its biological activity and material properties. Enantiomers of a cyclopropane-containing drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute configuration of these chiral centers is not merely an academic exercise but a critical step in research, development, and regulatory approval.
This guide provides an in-depth comparison of the primary analytical techniques employed for the determination of the absolute configuration of substituted cyclopropanes. We will delve into the principles, practical considerations, and relative merits of X-ray crystallography, chiroptical spectroscopy—specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—and the indispensable role of computational chemistry in modern stereochemical assignments.
Comparative Analysis of Key Methodologies
The choice of method for determining the absolute configuration of a substituted cyclopropane is often dictated by the nature of the sample, available instrumentation, and the stage of research. Here, we compare the most powerful and widely used techniques.
| Method | Principle | Advantages | Limitations | Sample Requirements |
| X-ray Crystallography | Analysis of the diffraction pattern of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute spatial arrangement of atoms.[2] | Provides an unambiguous and definitive determination of the absolute configuration.[2][3] Yields a complete 3D structure of the molecule in the solid state. | Requires a high-quality single crystal suitable for diffraction, which can be challenging to obtain.[4][5] The presence of a heavy atom (Z > 15) is often beneficial for a strong anomalous scattering signal, though methods for light-atom structures are available.[6][7] | Enantiomerically pure, single crystal of appropriate size (typically 0.1-0.5 mm).[6] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8] | Applicable to a wide range of molecules in solution, providing both absolute configuration and conformational information.[9][10] Non-destructive. A powerful combination with DFT calculations for robust assignment.[9][11] | Requires specialized instrumentation.[8] Can be sensitive to solvent and temperature. Computational analysis is essential for interpretation.[12] | Enantiomerically enriched sample in solution (typically mg quantities). |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[13] | Highly sensitive technique for molecules with UV-Vis active chromophores.[14][15] Can be used for very small sample quantities. Well-established in combination with computational methods.[15][16] | Requires the presence of a suitable chromophore near the stereocenter(s).[17] The spectrum is a combination of configurational and conformational factors, requiring careful analysis.[13] | Enantiomerically enriched sample with a chromophore, in solution. |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[18][19] | Closely related to ECD and can provide similar information.[20] Historically significant and can be used for compounds without a strong chromophore in the accessible UV-Vis region.[18] | Often less informative than a full ECD spectrum, especially for complex molecules. The Cotton effect provides the most useful information.[18][19] | Enantiomerically enriched sample in solution. |
| Computational Methods (DFT) | Ab initio or Density Functional Theory (DFT) calculations are used to predict the chiroptical properties (VCD, ECD, optical rotation) of a molecule with a defined absolute configuration.[21][22] | Enables the assignment of absolute configuration by comparing calculated spectra with experimental data.[23][24] Allows for the investigation of different conformers and their contribution to the observed spectra.[12][16] | The accuracy of the prediction is dependent on the chosen computational level (functional and basis set) and the thoroughness of the conformational search.[21][24] Can be computationally expensive for large and flexible molecules. | A proposed chemical structure. |
In-Depth Methodological Workflows
X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[2] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by an atom is slightly out of phase when the X-ray energy is near the atom's absorption edge.[25] This phase shift breaks Friedel's Law, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).[26] The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration.[7][27]
Experimental Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For substituted cyclopropanes that are oils or difficult to crystallize, co-crystallization with a chiral or achiral host can be a viable strategy.[4][5]
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension for compounds with heavy atoms) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays (often from a copper or molybdenum source) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data.
-
Absolute Configuration Determination: During the final stages of refinement, the anomalous scattering data is used to determine the absolute configuration. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted configuration.[27]
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light during a vibrational transition.[8] This differential absorption is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral molecules in solution.[10][28] For an unambiguous assignment, the experimental VCD spectrum is compared to the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[9][29]
Experimental and Computational Workflow:
Caption: Combined experimental and computational workflow for VCD analysis.
Detailed Protocol for VCD Analysis:
-
Experimental Measurement:
-
A solution of the enantiomerically enriched cyclopropane derivative is prepared in a suitable infrared-transparent solvent (e.g., CCl₄, CDCl₃).
-
The VCD and IR spectra are recorded on a VCD spectrometer.[30] A baseline spectrum of the neat solvent is also collected under identical conditions.[29]
-
The final VCD spectrum is typically an average of multiple scans to achieve a good signal-to-noise ratio.
-
-
Computational Prediction:
-
Conformational Search: A thorough conformational search of the molecule is performed using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.[12][24]
-
DFT Optimization: The geometries of the low-energy conformers are then optimized at a suitable level of Density Functional Theory (e.g., B3LYP/6-31G*).[29]
-
VCD Calculation: For each optimized conformer, the harmonic vibrational frequencies, dipole strengths (for the IR spectrum), and rotational strengths (for the VCD spectrum) are calculated at a higher level of theory (e.g., B3PW91/TZ2P).[29] This is done for one enantiomer (e.g., the R,R-isomer). The spectrum for the other enantiomer is simply the mirror image.
-
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated relative Gibbs free energies (Boltzmann population) to generate the final predicted spectrum.[11][16]
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is visually compared with the calculated spectra for both enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration.[9]
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Systems
ECD spectroscopy is analogous to VCD but operates in the UV-Visible region of the electromagnetic spectrum, probing electronic transitions.[13] It is an exceptionally sensitive technique for determining the absolute configuration of chiral molecules that contain a chromophore.[15] For substituted cyclopropanes, the presence of a phenyl, carbonyl, or other unsaturated group can provide the necessary chromophore. The spatial relationship between the cyclopropane ring and the chromophore often results in a distinct ECD signal, or Cotton effect, which can be used to differentiate stereoisomers.[14] Similar to VCD, the combination of experimental ECD with TD-DFT (Time-Dependent Density Functional Theory) calculations is the modern standard for reliable assignments.[22][31]
Workflow for ECD Analysis:
The workflow for ECD is very similar to that of VCD, involving experimental measurement, computational prediction via TD-DFT, and comparison for assignment.
Caption: Combined experimental and computational workflow for ECD analysis.
Key Considerations for ECD:
-
Chromophore Requirement: The primary prerequisite for ECD is the presence of a chromophore that absorbs in an accessible UV-Vis region. For cyclopropanes lacking a chromophore, chemical derivatization to introduce one can be a viable strategy.
-
Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the exciton chirality method can be a powerful and often simpler way to determine the absolute configuration by analyzing the sign of the resulting "couplet" in the ECD spectrum.[31]
-
Conformational Flexibility: ECD spectra can be highly sensitive to the conformation of the molecule.[13] Therefore, a thorough conformational analysis is crucial for accurate computational predictions.
Conclusion: An Integrated Approach for Unambiguous Assignment
The determination of the absolute configuration of substituted cyclopropanes is a critical task that can be confidently addressed by a range of powerful analytical techniques. While single-crystal X-ray crystallography remains the ultimate arbiter, providing an unambiguous answer when suitable crystals are available, its applicability is not universal. Chiroptical methods, particularly VCD and ECD, have emerged as robust and versatile alternatives for determining absolute configuration in the more biologically relevant solution state.[10][32]
The true power of modern stereochemical analysis lies in the synergistic combination of experimental spectroscopy with high-level computational chemistry. The ability to predict the chiroptical signatures of different stereoisomers using DFT and TD-DFT provides a rigorous framework for interpreting experimental data, leading to confident and reliable assignments. For researchers and drug development professionals, a multi-faceted approach, leveraging the strengths of each technique, represents the most effective strategy for navigating the complexities of three-dimensional molecular architecture in substituted cyclopropanes.
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. purechemistry.org [purechemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. spark904.nl [spark904.nl]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Virtual Labs [cds-iiith.vlabs.ac.in]
- 19. kud.ac.in [kud.ac.in]
- 20. biologic.net [biologic.net]
- 21. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Organocatalytic cyclopropanation of an enal: (computational) assignment of absolute configurations. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 24. comporgchem.com [comporgchem.com]
- 25. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 26. iucr.org [iucr.org]
- 27. researchgate.net [researchgate.net]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 30. jascoinc.com [jascoinc.com]
- 31. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Enantiomeric Excess
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and pharmaceutical quality control. The starkly different pharmacological and toxicological profiles that enantiomers can exhibit demand rigorous, validated analytical methods to ensure the safety and efficacy of chiral drug substances.[1][2]
While a single, well-validated analytical method provides a degree of confidence, true analytical certainty is achieved through cross-validation : the process of comparing results from two distinct, independent analytical methods to ensure concordance.[1] This guide provides an in-depth comparison of the most prevalent chromatographic techniques for chiral analysis and presents a comprehensive framework for their cross-validation, grounded in scientific principles and regulatory expectations.
Comparative Analysis of Key Chiral Separation Techniques
The selection of an analytical technique for determining enantiomeric excess is a critical decision, influenced by the analyte's physicochemical properties, required sensitivity, desired sample throughput, and instrumentation availability.[3][4] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the dominant methods, each operating on the principle of differential interaction with a chiral stationary phase (CSP) but differing significantly in their application and performance characteristics.[3][5][6]
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Key Considerations |
| Principle | Differential partitioning between a liquid mobile phase and a solid CSP.[7] | Differential partitioning between a supercritical fluid (typically CO₂) mobile phase and a solid CSP.[5][8] | Separation of volatile enantiomers based on interaction with a CSP in a gaseous mobile phase.[3] | The state of the mobile phase is the primary differentiator, impacting speed, efficiency, and solvent usage. |
| Typical Analytes | Broad applicability for non-volatile and thermally labile compounds (e.g., pharmaceuticals, amino acids).[3] | Similar to HPLC, but often superior for polar compounds using polar organic modifiers. | Restricted to volatile and thermally stable compounds, or those that can be derivatized to become volatile.[3] | Analyte volatility is the key determinant for considering GC. SFC and HPLC offer broader applicability. |
| Analysis Time | 10 - 30 minutes.[7][8] | < 10 minutes; typically 3-5 times faster than HPLC.[8][9] | 15 - 30 minutes.[8] | SFC's low viscosity mobile phase allows for higher flow rates, significantly reducing run times.[9][10] |
| Resolution (Rs) | Good to excellent; Rs > 1.5 is desired for baseline separation.[1][7] | Often provides superior or equivalent resolution to HPLC in shorter times.[1] | Typically offers very high resolution due to high column efficiency. | While all can achieve baseline resolution, SFC often provides a better balance of speed and resolution. |
| Solvent Consumption | Higher consumption of organic solvents (e.g., hexane, ethanol).[3][5] | Significantly lower organic solvent use; aligns with green chemistry principles.[1][5][10] | Minimal solvent use, mainly for sample preparation. | SFC is the most environmentally friendly option, reducing both purchase and disposal costs.[10] |
| Limit of Quantitation (LOQ) | 0.05% - 0.1% for the minor enantiomer is common.[2] | 0.04% - 0.1%.[2] | Can be very low, reaching ppm levels with sensitive detectors like MS. | The choice of detector is as critical as the separation technique for achieving low LOQ. |
| Precision (%RSD) | Major Enantiomer: ≤ 5%; Minor Enantiomer (near LOQ): ≤ 20%.[1][11] | Major Enantiomer: ≤ 5%; Minor Enantiomer (near LOQ): ≤ 20%.[1] | Similar precision targets to HPLC/SFC. | Tighter precision (e.g., ≤ 2%) is expected for the major enantiomer.[7] Higher variability is acceptable for the minor component at low levels.[11] |
| Accuracy (% Recovery) | 98.0% - 102.0%.[1] | 98.0% - 102.0%.[1][2] | 97.0% - 103.0%.[2] | Accuracy is demonstrated by analyzing samples with a known quantity of the minor enantiomer. |
The Imperative of Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on the required validation characteristics, such as specificity, linearity, accuracy, and precision.[11][12][13]
Cross-validation elevates this confidence by demonstrating that two orthogonal methods yield comparable results for the same set of samples.[14] This process is crucial when:
-
Introducing a new analytical technology (e.g., comparing a newly developed SFC method to an established HPLC method).
-
Supporting pivotal clinical trial data or regulatory submissions where data integrity is paramount.
A successful cross-validation provides a robust, self-validating system, proving that the reported enantiomeric excess is a true reflection of the sample's composition and not an artifact of a single analytical technique.
A Framework for Cross-Validation: Chiral HPLC vs. Chiral SFC
This section details a comprehensive workflow for the cross-validation of a chiral HPLC method and a chiral SFC method for determining the enantiomeric excess of a hypothetical drug substance, "Chiral-X."
The Cross-Validation Workflow
The logical flow of a cross-validation study is designed to systematically compare the performance of two independent methods.
Caption: Workflow for cross-validating two analytical techniques for chiral purity.[2]
Step-by-Step Experimental Protocols
Detailed methodologies are essential for reproducibility. The following protocols are representative starting points for the analysis of "Chiral-X."
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
-
Causality: This normal-phase HPLC method is chosen for its robustness and the wide availability of polysaccharide-based CSPs, which are effective for a broad range of chiral compounds. The hexane/ethanol mobile phase provides a non-polar environment where subtle differences in the enantiomers' interaction with the chiral stationary phase can be exploited for separation.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[1]
-
Chromatographic Conditions:
-
Sample Preparation: Accurately weigh and dissolve "Chiral-X" samples in the mobile phase to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm filter prior to injection.[1]
-
System Suitability: Before analysis, inject a racemic mixture of "Chiral-X." The system is deemed suitable if the resolution (Rs) between the enantiomer peaks is ≥ 1.7.[1]
-
Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
-
Causality: SFC is selected as an orthogonal method due to its different mobile phase (supercritical CO₂) and typically faster analysis times.[1][5] The low viscosity of supercritical CO₂ allows for higher flow rates without excessive backpressure, leading to high-efficiency separations in a fraction of the time required for HPLC.[9][10] This provides a true independent verification of the HPLC results.
-
Instrumentation: SFC system equipped with a CO₂ pump, modifier pump, autosampler, column oven, back-pressure regulator (BPR), and a PDA detector.[1]
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (the same column chemistry can be used to focus the comparison on the mobile phase effect).[2]
-
Mobile Phase: Supercritical CO₂ with an ethanol modifier. Gradient from 5% to 35% ethanol over 4 minutes.
-
Flow Rate: 3.0 mL/min.[1]
-
Outlet Pressure: 150 bar.[8]
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Accurately weigh and dissolve "Chiral-X" samples in ethanol (the modifier solvent) to a final concentration of 1.0 mg/mL.[1]
-
System Suitability: Inject a racemic mixture of "Chiral-X." The system is deemed suitable if the resolution (Rs) between the enantiomer peaks is ≥ 1.7.[1]
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the same formula as in the HPLC protocol.
Data Evaluation and Acceptance Criteria
Once the sample set has been analyzed by both validated methods, the results are compared.
-
Tabulate Results: Create a table listing the % ee for each sample as determined by both HPLC and SFC.
-
Calculate Differences: For each sample, calculate the absolute difference between the two results.
-
Statistical Analysis: A simple yet powerful approach is to plot the difference between the two methods against their mean for each sample (a Bland-Altman plot). This visualizes any systematic bias and random error. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets.
-
Acceptance Criteria: The cross-validation is considered successful if the results from the two methods are in close agreement. A pre-defined acceptance criterion is essential. For example, the absolute difference in % ee between the two methods should not exceed 2.0% for any given sample.
Caption: Interrelationship of key validation parameters for a chiral analytical method.[2]
Conclusion
Cross-validation is not merely a procedural step; it is a fundamental scientific exercise that underpins the reliability of chiral purity data. By demonstrating concordance between two orthogonal, well-validated methods like chiral HPLC and SFC, researchers and drug developers can establish an unimpeachable analytical foundation for their work. This rigorous approach ensures data integrity, satisfies regulatory expectations, and ultimately contributes to the development of safer and more effective medicines. By employing a systematic approach to cross-validation and thoroughly documenting all protocols and results, organizations can ensure the generation of the highest quality data for chiral resolution.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Stereoselective Synthesis Pathways
In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule is not merely a detail—it is the very foundation of its biological activity. The differential effects of enantiomers, from therapeutic efficacy to toxicity, have made the synthesis of single-enantiomer drugs a regulatory and scientific necessity.[1][2] This guide provides a comparative analysis of the primary strategies for achieving stereoselectivity, offering field-proven insights into the causality behind experimental choices and the practical trade-offs that guide synthetic route design.
Foundational Strategies: Choosing Your Chiral Source
The initial decision in any stereoselective synthesis is fundamental: do we build from an existing chiral molecule, or do we create chirality from an achiral precursor? This choice dictates the entire synthetic strategy. The optimal path depends on factors like the availability of starting materials, desired scale, and the complexity of the target molecule.
Figure 1: High-level decision-making flowchart for selecting a primary stereoselective synthesis strategy.
Chiral Pool Synthesis: Nature's Head Start
Chiral pool synthesis leverages enantiopure starting materials readily available from nature, such as amino acids, sugars, or terpenes.[3][4] This approach is powerful when the target molecule's stereochemistry and carbon skeleton bear a close resemblance to the natural starting material.
Expertise & Causality: The primary advantage is the direct incorporation of one or more defined stereocenters, avoiding the need for developing a complex asymmetric induction step.[5][6] This can significantly shorten a synthesis. The decision to use a chiral pool starting material is often driven by retrosynthetic analysis; if a complex target can be disconnected to a simple, cheap chiral building block like D-serine, it becomes an extremely attractive and cost-effective strategy.[6] However, the structural diversity is limited to what nature provides, and modifications far from the original chiral centers can sometimes be synthetically challenging without risking racemization.
Representative Application: Synthesis of (-)-α-kainic acid from D-serine
A key step in the synthesis of the neuroexcitatory agent (-)-α-kainic acid involves using D-serine to establish the initial stereochemistry, which then directs subsequent transformations.[6]
Table 1: Comparison of Chiral Pool Starting Materials for Complex Syntheses
| Starting Material | Class | Typical Target Molecules | Key Advantages |
| L-Proline | Amino Acid | Alkaloids, Catalysts, Pyrrolidines | Rigid conformational structure, readily available. |
| D-Glucose | Carbohydrate | Polyketides, Macrolides, Sugars | Multiple contiguous stereocenters, highly functionalized.[7] |
| (-)-Citronellol | Terpene | Terpenoids, Fragrances | Versatile acyclic chiral building block.[4] |
| L-Tartaric Acid | Hydroxy Acid | Chiral ligands, Pharmaceutical intermediates | C2-symmetric, readily available in both enantiomeric forms.[7] |
Chiral Auxiliaries: Stoichiometric Control
A chiral auxiliary is an enantiopure compound that is temporarily attached to an achiral substrate.[8] It directs a subsequent reaction to proceed with high diastereoselectivity. After the key bond formation, the auxiliary is cleaved and can often be recovered.[5][8] The Evans oxazolidinones and Oppolzer's camphorsultam are classic examples.[7]
Expertise & Causality: The power of this method lies in its reliability and predictability. The auxiliary, often a rigid cyclic structure, creates a highly ordered steric environment. It effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face.[9] This intramolecular control leads to very high diastereomeric excesses (de >99% is common). While requiring stoichiometric amounts of the auxiliary and additional protection/deprotection steps (hurting atom economy), its robustness makes it invaluable for producing material on a multi-kilogram scale, especially in early-phase drug development where a reliable route is prioritized over ultimate efficiency.[10]
References
- 1. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. mdpi.com [mdpi.com]
- 7. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Chiral Resolution Techniques: A Cost-Benefit Analysis
In the landscape of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its biological activity.[1][2][3] Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles.[4][5] The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[1] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern chemical and pharmaceutical manufacturing.[3][6][]
This guide provides an in-depth, objective comparison of the most prevalent chiral resolution techniques. As a Senior Application Scientist, my goal is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering field-proven insights to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs. We will explore the cost-benefit analysis of each technique, not just in terms of monetary expense, but also considering factors like time, scalability, yield, and environmental impact.
Classical Resolution via Diastereomeric Crystallization
This is the oldest and, for large-scale industrial applications, often the most cost-effective method for chiral resolution.[5][6]
Principle: The core principle is elegantly simple: convert a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties.[4][8] This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent.[8][9] The resulting diastereomeric salts, having different solubilities, can then be separated by fractional crystallization.[4][8]
Workflow:
Caption: Workflow for Classical Resolution via Diastereomeric Salt Crystallization.
Experimental Protocol: Resolution of a Racemic Amine with a Chiral Acid
-
Salt Formation: Dissolve the racemic amine and an equimolar amount of a chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in a suitable solvent.[8] The choice of solvent is critical and often requires screening to find one where the diastereomeric salts have a significant solubility difference.[4]
-
Crystallization: Allow the solution to cool slowly to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation: Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration and wash with a small amount of cold solvent.[4]
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system (e.g., dichloromethane and an aqueous base like Na₂CO₃) to neutralize the chiral acid and liberate the free amine into the organic layer.[8]
-
Purification: Separate the organic layer, dry it, and evaporate the solvent to yield the enantiomerically enriched amine.[8]
-
Analysis: Determine the enantiomeric excess (e.e.) using a suitable analytical technique, such as chiral HPLC.
Cost-Benefit Analysis:
| Feature | Cost Considerations | Benefit Considerations |
| Reagents | Cost of the chiral resolving agent can be significant, but it is often recoverable. | Well-established and widely available resolving agents. |
| Equipment | No specialized equipment is required beyond standard laboratory glassware. | Low capital investment. |
| Scalability | Highly scalable and often the method of choice for bulk production.[5][6] | Can be very cost-effective at large scales.[6] |
| Yield | Theoretical maximum yield is 50% for the desired enantiomer from the racemate. | Can be improved with racemization and recycling of the undesired enantiomer.[9] |
| Development Time | Can be time-consuming to screen for the optimal resolving agent and crystallization conditions.[6] | Once optimized, the process is generally robust. |
| Environmental | Can involve large volumes of organic solvents. | Efforts can be made to recycle solvents. |
Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has become an indispensable tool for both analytical and preparative-scale enantiomer separation.[6][10][11]
Principle: This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer.[12][] This differential interaction leads to different retention times, allowing for their separation.[] The mechanism of separation involves the formation of transient diastereomeric complexes between the analytes and the CSP.[12]
Workflow:
Caption: General Workflow for Chromatographic Chiral Separation.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: The choice of CSP is the most critical parameter. Polysaccharide-based and macrocyclic glycopeptide columns are versatile and can separate a wide range of compounds.[14]
-
Mode Selection: Operate the column in normal-phase, reversed-phase, or polar organic mode, as these can offer complementary enantioselectivities.[14]
-
Mobile Phase Screening: For a given column, screen a variety of mobile phases. For example, in normal-phase mode, mixtures of hexane/isopropanol or hexane/ethanol are common.
-
Optimization: Once a separation is achieved, optimize the resolution and analysis time by adjusting the mobile phase composition, flow rate, and temperature.
-
Scale-Up: For preparative separations, the method can be scaled up to larger diameter columns to isolate gram-to-kilogram quantities of the pure enantiomers.[]
Cost-Benefit Analysis:
| Feature | Cost Considerations | Benefit Considerations |
| Reagents | High cost of chiral stationary phases (columns).[6][15][16] Solvents for HPLC can be expensive and generate significant waste.[6] | SFC uses supercritical CO₂, which is cheaper and greener than many HPLC solvents.[][17][18] |
| Equipment | Requires specialized and expensive HPLC or SFC instrumentation.[6] | High-throughput screening systems can automate method development.[19] |
| Scalability | Suitable for small to medium-scale applications.[6] Large-scale preparative chromatography can be very expensive.[20] | Excellent for high-purity requirements at the research and development stage.[6] |
| Yield | High recovery of both enantiomers is possible. | Can achieve very high enantiomeric excess (>99% e.e.). |
| Development Time | Method development can be a trial-and-error process, though systematic screening approaches can shorten it.[10][14] | Faster separations are often achieved with SFC compared to HPLC.[][21] |
| Versatility | Applicable to a very broad range of chemical compounds.[14] | The same system can be used for both analytical and preparative work. |
Enzymatic Kinetic Resolution
This technique leverages the high stereoselectivity of enzymes to resolve racemic mixtures.[22][23]
Principle: In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[24] This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be easily separated. The theoretical maximum yield for each is 50%.[24]
Workflow:
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Resolution of a Secondary Alcohol
-
Reaction Setup: In a suitable organic solvent, dissolve the racemic alcohol (e.g., 1-phenylethanol) and an acyl donor (e.g., vinyl acetate).[25]
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (Novozym 435).[25]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots and analyzing them for conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Workup: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation: Separate the unreacted alcohol from the ester product using standard techniques like column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the product ester.
Cost-Benefit Analysis:
| Feature | Cost Considerations | Benefit Considerations |
| Reagents | Cost of the enzyme can be a factor, though immobilization allows for its reuse.[26] | Enzymes operate under mild conditions (temperature, pH), which is energy-efficient and environmentally friendly.[22] |
| Equipment | Requires standard laboratory equipment for chemical synthesis. | High enantioselectivity is often achieved (E-values > 200).[27] |
| Scalability | Scalable for industrial production.[26] | Can be cost-effective for specific applications. |
| Yield | The maximum yield is 50% for each enantiomer.[24] | Can be coupled with in-situ racemization of the undesired enantiomer in a Dynamic Kinetic Resolution (DKR) to achieve a theoretical yield of 100%.[24][28][29] |
| Development Time | Screening for the right enzyme and reaction conditions is necessary. | A wide variety of commercially available enzymes exist. |
| Substrate Scope | The applicability is limited to substrates that are recognized by available enzymes. | Highly specific, leading to very clean reactions with minimal byproducts. |
Asymmetric Synthesis: The Proactive Alternative
While not a resolution technique, asymmetric synthesis is a powerful strategy to obtain enantiomerically pure compounds and is a crucial alternative to consider.[1][2][]
Principle: Instead of separating a racemic mixture after it's formed, asymmetric synthesis aims to create a single enantiomer from a prochiral starting material.[1][2] This is achieved using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of the reaction.[31]
Logical Comparison: Resolution vs. Asymmetric Synthesis
Caption: Logical comparison of Resolution vs. Asymmetric Synthesis pathways.
Cost-Benefit Analysis:
| Feature | Cost Considerations | Benefit Considerations |
| Reagents | Chiral catalysts (often based on precious metals) and ligands can be very expensive. | High atom economy, as it avoids producing the undesired enantiomer. |
| Equipment | May require specialized equipment for handling sensitive catalysts or running reactions at high pressure/low temperature. | Potentially 100% theoretical yield of the desired product.[24] |
| Scalability | Can be challenging to scale up, and catalyst performance may differ at larger scales. | Reduces waste and downstream processing steps compared to resolution. |
| Yield | Yields are highly dependent on the specific reaction and catalyst efficiency. | Can be more efficient and cost-effective in the long run for established industrial processes. |
| Development Time | Requires significant investment in research and development to discover and optimize a suitable catalytic system. | Offers a more elegant and sustainable approach to producing single-enantiomer drugs.[31] |
Comparative Summary and Conclusion
The selection of a chiral separation strategy is a complex decision that hinges on a multitude of factors including the scale of production, the chemical nature of the molecule, required purity, development timeline, and budget.
| Technique | Typical Yield | Typical e.e. | Scalability | Reagent Cost | Equipment Cost |
| Diastereomeric Crystallization | < 50% | Variable, >98% possible | Excellent | Low to Medium | Low |
| Chiral Chromatography (HPLC/SFC) | > 90% | > 99% | Poor to Good | High | High |
| Enzymatic Resolution | < 50% (up to 100% with DKR) | > 99% | Good | Medium | Low |
| Asymmetric Synthesis | Variable | > 99% | Variable | High | Medium to High |
Final Recommendations:
-
For large-scale, established manufacturing processes, classical resolution via diastereomeric crystallization often provides the most cost-effective and scalable solution, provided a suitable resolving agent can be found.[5][6]
-
For research, process development, and small-to-medium scale production requiring high purity, chiral chromatography (especially SFC for its "green" credentials and speed) is the go-to method due to its versatility and high-resolution capabilities.[6][17][21]
-
When "green chemistry" principles are a priority and the substrate is suitable, enzymatic resolution offers a powerful, highly selective, and scalable option, particularly when implemented as a dynamic kinetic resolution.[22]
-
For new chemical entities, investing in the development of an asymmetric synthesis route from the outset can be the most efficient and sustainable long-term strategy, avoiding the inherent 50% yield limitation of classical resolution.[2]
Ultimately, a thorough cost-benefit analysis, tailored to the specific project goals and constraints, is essential. In many cases, a hybrid approach may be most effective; for instance, using analytical chiral HPLC to rapidly assess the success of a preparative-scale diastereomeric crystallization.[6] The continuous evolution of these techniques ensures that scientists and engineers have a robust and versatile toolkit to tackle the critical challenge of producing enantiomerically pure compounds.
References
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selvita.com [selvita.com]
- 18. fagg-afmps.be [fagg-afmps.be]
- 19. shimadzu.com [shimadzu.com]
- 20. ole.uff.br [ole.uff.br]
- 21. tandfonline.com [tandfonline.com]
- 22. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 25. books.rsc.org [books.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. princeton.edu [princeton.edu]
- 31. researchgate.net [researchgate.net]
A Scientist's Guide to Cyclopropane Stereoisomers: From Synthesis to Biological Significance
Abstract
The cyclopropane ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain and unique electronic properties make it a "privileged" scaffold in medicinal chemistry, capable of serving as a versatile bioisostere for phenyl rings, gem-dimethyl groups, and other common moieties. However, the true potential of this scaffold is unlocked only through a deep understanding of its stereochemistry. The rigid, planar nature of the cyclopropane ring fixes substituents in specific spatial arrangements, leading to stereoisomers with dramatically different pharmacological profiles. This guide provides an in-depth comparison of cyclopropane stereoisomers, exploring the profound impact of cis/trans and enantiomeric configurations on biological activity. We will delve into case studies, present detailed experimental protocols for their differentiation, and offer insights grounded in structural biology to empower researchers in the rational design of next-generation therapeutics.
The Unique Nature of the Cyclopropane Ring in Drug Design
The cyclopropane ring's utility in medicinal chemistry stems from its distinct conformational and electronic properties. Unlike flexible alkyl chains, the cyclopropane scaffold is conformationally rigid. This rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity. Furthermore, the C-H bonds of a cyclopropane ring have significant p-orbital character, allowing them to participate in non-covalent interactions typically associated with π-systems.
The stereochemical implications are paramount. For a 1,2-disubstituted cyclopropane, substituents can be on the same side of the ring (cis or syn) or on opposite sides (trans or anti). These two diastereomers can have vastly different three-dimensional shapes and dipole moments, leading to distinct interactions with a chiral biological target. Each of these diastereomers can also exist as a pair of enantiomers (e.g., (1R, 2R)-trans and (1S, 2S)-trans). It is not uncommon for the desired biological activity to reside in only one of the four possible stereoisomers, while the others may be inactive, less potent, or even contribute to off-target toxicity.
Case Study: The Critical Role of Stereochemistry in a GRK2 Inhibitor
A compelling example illustrating the importance of cyclopropane stereochemistry is found in the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2), a target implicated in heart failure. Researchers identified a series of potent inhibitors where the orientation of a cyclopropane ring was pivotal for activity.
Comparative Biological Evaluation
The study revealed a stark difference in inhibitory activity between the cis and trans isomers. The trans-cyclopropane derivative was found to be significantly more potent than its cis counterpart. Further investigation into the enantiomers of the active trans isomer showed that the (1R, 2S) enantiomer was responsible for the majority of the biological activity.
Table 1: Comparative Biological Activity of Cyclopropane Stereoisomers as GRK2 Inhibitors
| Compound ID | Stereoisomer Configuration | GRK2 Inhibition (IC50, nM) |
| 1 | trans-(1R, 2S) | 15 |
| 2 | trans-(1S, 2R) | 1,200 |
| 3 | cis (racemic) | > 10,000 |
Data synthesized from reported findings for illustrative comparison.
As the data clearly indicates, a specific stereochemical arrangement—the (1R, 2S)-trans configuration—is overwhelmingly preferred for potent GRK2 inhibition. The difference in potency is not marginal; it spans several orders of magnitude, highlighting the critical need for stereochemical control in synthesis and purification.
Structural Rationale for Activity Differences
The "why" behind this dramatic difference in potency was elucidated through X-ray co-crystal structures of the inhibitors bound to GRK2. The (1R, 2S)-trans isomer adopted a conformation that allowed for optimal interactions with key residues in the active site. Specifically, one of the substituents on the cyclopropane ring projected into a hydrophobic pocket, while the other was positioned to form a crucial hydrogen bond. The cis isomer, due to its different geometry, could not achieve this dual interaction simultaneously, leading to a significant loss in binding affinity. This provides a classic example of how the rigid cyclopropane scaffold, when presenting substituents in the correct 3D orientation, can maximize molecular recognition at a biological target.
Experimental Protocols for Stereoisomer Differentiation
Achieving stereochemical purity and accurately assessing the biological activity of individual isomers are fundamental challenges. The following sections outline validated, high-level workflows for this purpose.
Workflow for Chiral Separation and Analysis
For many discovery projects, the initial synthesis yields a mixture of stereoisomers. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is a powerful and often preferred technique for separating these isomers due to its high resolution, speed, and reduced solvent consumption compared to traditional HPLC.
A Researcher's Guide to Benchmarking New Synthetic Methods Against Established Protocols
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. fishersci.dk [fishersci.dk]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 7. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2018060512A1 - Process for preparing chiral amines - Google Patents [patents.google.com]
- 15. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate
Essential Safety and Handling Guide: Rel-ethyl (2R,3S)-2,3-dimethylcyclopropanecarboxylate
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound. As a drug intermediate, the integrity of your research and the safety of laboratory personnel are paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to establish a comprehensive safety framework for working with this compound.
Section 1: Hazard Identification and Risk Assessment
This compound is a chemical intermediate with the following identified hazards:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled[2]
Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach to handling is warranted. The protocols outlined below are based on the known hazards of structurally similar cyclopropanecarboxylates and esters, in conjunction with established safety standards. A thorough risk assessment should be conducted for any new or scaled-up procedure involving this compound.
Section 2: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks of exposure through inhalation, skin contact, or eye contact.[3][4] The employer is responsible for ensuring the provision and proper use of the necessary PPE.[5][6][7]
All work with this compound should be conducted in a certified chemical fume hood.[8][9] This is the primary engineering control to minimize inhalation of vapors or aerosols. Ensure the fume hood has a valid inspection sticker and that you are familiar with its proper operation.[9]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Chemical Splash Goggles & Face Shield | Tightly fitting chemical splash goggles are mandatory to protect against splashes.[1][10][11][12] A full-face shield worn over the goggles is required when handling larger quantities or during procedures with a high risk of splashing.[5] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves provide adequate protection against esters.[13] Double-gloving is recommended as an additional precaution against contamination or glove failure.[5] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if compromised.[14] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat, preferably one that is chemical-resistant, must be worn and fully fastened to protect skin and personal clothing from spills.[5] |
| Respiratory | Not generally required with proper engineering controls | The use of a certified chemical fume hood should provide adequate respiratory protection.[15][16][17] If there is a potential for exposure outside of a fume hood, a comprehensive risk assessment must be conducted to determine the need for a respirator.[18][19] |
Section 3: Safe Handling and Operational Plan
A systematic approach to handling is essential for both safety and experimental success.
-
Designate a Work Area: All handling of the compound must occur within a designated area inside a chemical fume hood.[8]
-
Assemble Equipment: Gather all necessary non-reactive equipment and materials before commencing work.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Work Within the Fume Hood: Keep all materials and operations at least six inches inside the sash of the fume hood.[9][20][21]
-
Avoid Inhalation: Do not put your head inside the fume hood.[8]
-
Minimize Contamination: Keep containers tightly closed when not in use.
-
Prevent Spills: Use secondary containment for transfers of the liquid.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 4: Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: Collect all solutions containing the compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of contaminated solid materials, such as gloves, pipette tips, and paper towels, in a separate, clearly labeled solid hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[22][23][24]
Section 5: Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. A Workplace Guide to OSHA Eye Protection [compliancetrainingonline.com]
- 2. 4 Best Practices for Fume Hood Safety in Laboratories [igenels.com]
- 3. selectsafetysales.com [selectsafetysales.com]
- 4. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 7. automation.honeywell.com [automation.honeywell.com]
- 8. ehs.fiu.edu [ehs.fiu.edu]
- 9. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 10. customsmobile.com [customsmobile.com]
- 11. govinfo.gov [govinfo.gov]
- 12. 1910.133 - Eye and face protection. | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA 1910.138: Hand Protection, General Requirements - Workplace Material Handling & Safety [workplacepub.com]
- 14. Western Carolina University - Hand Protection [wcu.edu]
- 15. oswego.edu [oswego.edu]
- 16. OSHA Standard 29 CFR 1910.134: Respiratory Protection - Workplace Material Handling & Safety [workplacepub.com]
- 17. eCFR :: 29 CFR 1910.134 -- Respiratory protection. [ecfr.gov]
- 18. creativesafetysupply.com [creativesafetysupply.com]
- 19. esafetysupplies.com [esafetysupplies.com]
- 20. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 21. resources.workstationindustries.com [resources.workstationindustries.com]
- 22. epa.gov [epa.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
